2,6-Dichlorofluorobenzene
Description
The exact mass of the compound 1,3-Dichloro-2-fluorobenzene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1,3-dichloro-2-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2F/c7-4-2-1-3-5(8)6(4)9/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JORVCRLRRRRLFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50177211 | |
| Record name | 1,3-Dichloro-2-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50177211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2268-05-5 | |
| Record name | 1,3-Dichloro-2-fluorobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2268-05-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dichloro-2-fluorobenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002268055 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Dichloro-2-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50177211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,6-Dichlorofluorobenzene: Chemical Properties, Reactivity, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract: 2,6-Dichlorofluorobenzene is a halogenated aromatic compound with significant applications as a chemical intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty materials.[1] Its unique substitution pattern, featuring two chlorine atoms ortho to a fluorine atom, imparts specific reactivity and physical properties that are of interest in organic synthesis. This guide provides a comprehensive overview of its chemical and physical characteristics, reactivity profile, relevant experimental protocols, and safety information.
Chemical and Physical Properties
This compound is a solid at room temperature, appearing as a white to slightly beige or light yellow crystalline powder.[1][2] A summary of its key quantitative properties is presented in Table 1.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 2268-05-5 | [2] |
| Molecular Formula | C₆H₃Cl₂F | [2][3] |
| Molecular Weight | 164.99 g/mol | [2] |
| Melting Point | 36-40 °C | [2][4] |
| Boiling Point | 168-169 °C (at 760 mmHg) | [2][4] |
| Density | 1.4 ± 0.1 g/cm³ | [2] |
| Flash Point | 60.0 °C | [2] |
| Vapor Pressure | 2.1 ± 0.3 mmHg (at 25°C) | |
| Refractive Index | 1.525 | |
| LogP | 3.69 | |
| Appearance | White to light yellow powder/crystal | [1] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound.
-
¹H NMR (in CDCl₃, 399.65 MHz): The proton NMR spectrum shows signals in the aromatic region. The chemical shifts (ppm) are observed at approximately 7.32-7.28 (multiplet) and 7.05-7.00 (multiplet), corresponding to the aromatic protons.[5]
-
¹³C NMR (in CDCl₃, 100.53 MHz): The carbon NMR spectrum provides information about the carbon framework of the molecule.[5] Specific peak assignments require detailed spectral analysis.
-
Mass Spectrometry (Electron Ionization): The mass spectrum is used to determine the molecular weight and fragmentation pattern, confirming the elemental composition.[6]
Reactivity and Stability
Reactivity:
This compound's reactivity is primarily dictated by the electronic effects of its halogen substituents. The fluorine and chlorine atoms are electron-withdrawing, which deactivates the aromatic ring towards electrophilic aromatic substitution. However, it serves as a versatile intermediate in various organic syntheses.[1] It is particularly useful in the production of complex molecules for the agrochemical and pharmaceutical industries.[1]
A key application involves nucleophilic aromatic substitution (SₙAr) reactions, where the fluorine atom can be displaced by a suitable nucleophile, a reaction facilitated by the presence of the two ortho-chlorine atoms. It is also a precursor for creating more complex substituted benzene derivatives.
Caption: General pathway for Nucleophilic Aromatic Substitution (SₙAr).
Chemical Stability:
The compound is stable under recommended storage conditions, which are typically in a dry, cool, and well-ventilated place away from heat, sparks, and open flames.[7] It is incompatible with strong oxidizing agents.[8] Hazardous decomposition products formed under fire conditions can include carbon oxides, hydrogen chloride gas, and hydrogen fluoride.[8]
Experimental Protocols
While specific, detailed industrial synthesis protocols are often proprietary, routes from common precursors have been published. A common laboratory-scale synthesis involves the diazotization of 2,6-dichloroaniline followed by a Schiemann reaction.
Example Synthesis Workflow: from 2,6-Dichloroaniline
This protocol is a representative example of a Sandmeyer-type reaction for introducing fluorine.
Caption: Workflow for the synthesis of this compound.
Methodology:
-
Diazotization: 2,6-Dichloroaniline is dissolved in an aqueous solution of a strong acid like hydrochloric acid or tetrafluoroboric acid. The solution is cooled to between 0 and 5 °C.[9]
-
Salt Formation: An aqueous solution of sodium nitrite is added dropwise while maintaining the low temperature to form the corresponding diazonium salt.[9]
-
Fluorination (Schiemann Reaction): If tetrafluoroboric acid was used, the resulting diazonium tetrafluoroborate salt is isolated and gently heated. Thermal decomposition yields this compound, nitrogen gas, and boron trifluoride.
-
Purification: The crude product is then purified, typically by extraction followed by distillation, to yield the final product.
Safety and Handling
This compound is classified as an irritant and a flammable solid.[4] It is irritating to the eyes, respiratory system, and skin.[4]
Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses or eyeshields are mandatory.[8]
-
Skin Protection: Wear suitable protective gloves and clothing.[4][8]
-
Respiratory Protection: Use a dust mask (e.g., N95) or work in a well-ventilated area or under a fume hood.
Handling and Storage:
-
Keep away from heat, sparks, open flames, and other ignition sources.[7]
-
Store in a cool, dry, and well-ventilated place in a tightly sealed container.[7]
-
Ground and bond containers and receiving equipment to prevent static discharge.[7]
First Aid Measures:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[4][7]
-
Skin Contact: Wash off immediately with plenty of water. If irritation persists, seek medical advice.[7]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide artificial respiration and get medical attention.[7]
-
Ingestion: Clean mouth with water and drink plenty of water afterward. Seek medical attention if symptoms occur.[7]
Caption: Flowchart for handling a spill or exposure incident.
Conclusion
This compound is a key building block in organic chemistry with well-defined physical properties and predictable reactivity. Its primary utility lies in its role as an intermediate for synthesizing higher-value, complex molecules for various industries, most notably pharmaceuticals and agrochemicals. Understanding its chemical characteristics, reactivity, and proper handling procedures is essential for its safe and effective use in research and development.
References
- 1. chemimpex.com [chemimpex.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. chembk.com [chembk.com]
- 5. ORGANIC SPECTROSCOPY INTERNATIONAL: 1,3-dichloro-2-fluorobenzene [orgspectroscopyint.blogspot.com]
- 6. 1,2-Dichloro-4-fluorobenzene [webbook.nist.gov]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide to 2,6-Dichlorofluorobenzene (CAS: 2268-05-5)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,6-Dichlorofluorobenzene, a key building block in the synthesis of pharmaceuticals and agrochemicals. This document details its chemical and physical properties, spectroscopic data, synthesis and reaction protocols, and its applications in drug discovery and development.
Chemical and Physical Properties
This compound is a halogenated aromatic compound with the chemical formula C₆H₃Cl₂F. It is a solid at room temperature and presents as a white to light yellow or light orange powder or crystal.[1] Its unique substitution pattern influences its reactivity and makes it a valuable intermediate in organic synthesis.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 2268-05-5 | [2][3] |
| Molecular Formula | C₆H₃Cl₂F | [2] |
| Molecular Weight | 164.99 g/mol | [2] |
| Appearance | White to light yellow/orange powder or crystal | [1] |
| Melting Point | 37-40 °C | |
| Boiling Point | 168-169 °C | |
| Density | 1.403 g/cm³ | |
| Flash Point | 60 °C | |
| IUPAC Name | 1,3-Dichloro-2-fluorobenzene | |
| Synonyms | This compound |
Spectroscopic Data
The structural characterization of this compound is confirmed by various spectroscopic techniques.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound in CDCl₃ shows distinct signals corresponding to the aromatic protons. The spectrum is characterized by a triplet and a doublet of doublets, reflecting the coupling between the protons and the fluorine atom.
Table 2: ¹H NMR Data for this compound
| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Assignment |
| ~7.3 | t | H-4 | |
| ~7.0 | dd | H-3, H-5 |
Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the spectrometer's field strength.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Due to the influence of the fluorine and chlorine substituents, the carbon signals are shifted accordingly.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would exhibit characteristic absorption bands for C-H stretching of the aromatic ring, C=C stretching of the benzene ring, and C-Cl and C-F stretching vibrations.
A specific experimental IR spectrum with peak assignments for this compound is not available in the searched literature.
Mass Spectrometry
The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight. The isotopic pattern of the molecular ion peak is characteristic of a compound containing two chlorine atoms, with the [M]+, [M+2]+, and [M+4]+ peaks in an approximate ratio of 9:6:1.[4]
Table 3: Key Fragments in the Mass Spectrum of this compound
| m/z | Interpretation |
| 164/166/168 | Molecular ion [C₆H₃Cl₂F]⁺ |
| 129/131 | [M-Cl]⁺ |
| 94 | [M-Cl₂]⁺ |
Synthesis and Purification
Synthetic Routes
One common method for the synthesis of this compound is through the denitration and chlorination of a suitable nitroaromatic precursor.
This protocol describes a general procedure for the synthesis of this compound.
Materials:
-
3-Chloro-2-fluoronitrobenzene
-
Dry chlorine gas
-
Apparatus for distillation and vacuum distillation
Procedure:
-
In a 250 ml four-necked flask, add 240 g (1.368 mol) of 3-chloro-2-fluoronitrobenzene.
-
Heat the flask to 180°C.
-
Pass dry chlorine gas through the reaction mixture while maintaining the temperature between 180 and 190°C.
-
The reaction is carried out with simultaneous distillation of the product for 8 to 10 hours.
-
Collect the distillate and wash it sequentially with water and a mild alkali solution until it is weakly basic.
-
Separate the organic phase.
-
Purify the crude product by vacuum distillation to obtain this compound.
This procedure has been reported to yield the product with high purity (99.7%) and in high yield (93%).[3]
Caption: Synthesis workflow for this compound.
Purification
The primary method for purifying this compound is vacuum distillation. This technique is essential to prevent thermal decomposition that might occur at its atmospheric boiling point.
Reactivity and Applications in Organic Synthesis
This compound is a versatile building block in organic synthesis, primarily utilized in cross-coupling and nucleophilic substitution reactions.
Nucleophilic Aromatic Substitution (SₙAr)
The fluorine atom in this compound can be displaced by various nucleophiles. The presence of two electron-withdrawing chlorine atoms in the ortho positions activates the ring towards nucleophilic attack.
Cross-Coupling Reactions (e.g., Suzuki Coupling)
The chlorine atoms in this compound can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, to form C-C bonds. This allows for the introduction of various aryl or alkyl groups.
While specific protocols for Suzuki coupling with this compound were not found, general methods for aryl chlorides can be applied, often requiring more active catalysts and harsher reaction conditions compared to aryl bromides or iodides.
Caption: Key reaction types of this compound.
Applications in Drug Discovery and Development
This compound is a valuable intermediate in the synthesis of active pharmaceutical ingredients (APIs).[5] Its structural features are incorporated into various drug candidates.
Role as a Pharmaceutical Intermediate
The 2,6-dichlorophenyl moiety is a common structural motif in a number of biologically active compounds, including kinase inhibitors. The specific substitution pattern can influence the compound's binding affinity and selectivity for its biological target.
For instance, derivatives of 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole have been identified as potent inhibitors of the Fibroblast Growth Factor Receptor (FGFR), a promising target in cancer therapy.[6] Another example is the identification of a potent, orally active Src kinase inhibitor, [7-(2,6-dichlorophenyl)-5-methylbenzo[2][3][7]triazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amine, which has shown anti-tumor activity.[8]
While direct synthesis of commercial drugs starting from this compound was not explicitly detailed in the searched literature, its utility as a precursor to more complex chlorinated and fluorinated building blocks is evident. For example, it can be a starting material for the synthesis of 2,6-dichloroaniline derivatives, which are themselves important pharmaceutical intermediates.
Biological Activity of Derived Compounds
The biological activity of compounds containing the 2,6-dichlorophenyl group is diverse. The steric and electronic properties imparted by the two chlorine atoms can significantly impact a molecule's interaction with biological targets.
-
Anticancer Activity: As mentioned, several kinase inhibitors incorporating the 2,6-dichlorophenyl moiety have shown potent anticancer activity.
-
Anticonvulsant Activity: Novel 2,6-diketopiperazine derivatives have been synthesized and evaluated for their anticonvulsant activity.[9]
-
Antimicrobial Activity: Quinazolinone derivatives containing a 2,6-dichlorophenylamino group have been synthesized and shown to possess antimicrobial activity.[10]
-
Cannabinoid Receptor Modulation: Derivatives of (3',5'-dichloro-2,6-dihydroxy-biphenyl-4-yl)-aryl/alkyl-methanone have been identified as selective CB2 inverse agonists, with potential applications in regulating inflammation and immune function.[11]
No specific information on the involvement of this compound or its direct derivatives in specific signaling pathways was found in the searched literature.
Safety and Handling
This compound is classified as a flammable solid and an irritant. Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.
Hazard Statements:
-
H228: Flammable solid.
Precautionary Statements:
-
P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.
-
P240: Ground/bond container and receiving equipment.
-
P241: Use explosion-proof electrical/ventilating/lighting equipment.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P370+P378: In case of fire: Use... to extinguish.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant applications in the synthesis of pharmaceuticals and other specialty chemicals. Its unique pattern of halogen substitution provides a handle for a variety of chemical transformations, enabling the construction of complex molecular architectures. While detailed experimental protocols for many of its reactions are not widely published, its role as a precursor to biologically active compounds, particularly in the area of kinase inhibitors, highlights its importance for the drug discovery and development community. Further research into the reactivity and applications of this compound is likely to yield new and innovative synthetic methodologies and novel therapeutic agents.
References
- 1. sfu.ca [sfu.ca]
- 2. Efficient synthesis of nevirapine analogs to study its metabolic profile by click fishing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1,3-Dichloro-2-fluorobenzene synthesis - chemicalbook [chemicalbook.com]
- 4. Synthesis and evaluation of nevirapine analogs to study the metabolic activation of nevirapine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fluorobenzene(462-06-6) 13C NMR [m.chemicalbook.com]
- 6. Design, Synthesis and Biological Evaluation of 6-(2,6-Dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazoles as Potent Fibroblast Growth Factor Receptor Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of [7-(2,6-dichlorophenyl)-5-methylbenzo [1,2,4]triazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amine--a potent, orally active Src kinase inhibitor with anti-tumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. C6H5Cl mass spectrum of chlorobenzene fragmentation pattern of m/z m/e ions for analysis and identification pairs of isotopic peaks due to chlorine isotopes image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. US5504264A - Process for preparing 1,3-difluorobenzene - Google Patents [patents.google.com]
- 11. Synthesis and biological evaluation of (3',5'-dichloro-2,6-dihydroxy-biphenyl-4-yl)-aryl/alkyl-methanone selective CB2 inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Profile of 2,6-Dichlorofluorobenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2,6-Dichlorofluorobenzene (CAS No. 2268-05-5). The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a foundational resource for the structural characterization and analysis of this compound in research and development settings.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. The following tables summarize the ¹H, ¹³C, and ¹⁹F NMR data for this compound.
¹H NMR Data
The ¹H NMR spectrum of this compound is characterized by a complex splitting pattern arising from proton-proton and proton-fluorine couplings.
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~7.30 | m | - | H-3, H-5 |
| ~7.04 | m | - | H-4 |
Note: The chemical shifts and coupling constants are approximate and can vary depending on the solvent and spectrometer frequency.
¹³C NMR Data
The proton-decoupled ¹³C NMR spectrum provides information on the carbon framework of the molecule.
| Chemical Shift (δ) ppm | Assignment |
| 158.8 (d, J=251 Hz) | C-1 |
| 129.5 (d, J=20 Hz) | C-2, C-6 |
| 131.0 (d, J=4 Hz) | C-4 |
| 125.8 (d, J=4 Hz) | C-3, C-5 |
Note: The carbon attached to fluorine (C-1) exhibits a large one-bond carbon-fluorine coupling constant (¹JCF). The other carbons show smaller through-bond couplings.
¹⁹F NMR Data
The ¹⁹F NMR spectrum consists of a single resonance for the fluorine atom, which is split by the neighboring protons.
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| -118.9 | t | ~8 |
Note: The chemical shift is referenced to an external standard, typically CFCl₃. The triplet multiplicity arises from coupling to the two equivalent ortho protons (H-3 and H-5).
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands for the aromatic ring and the carbon-halogen bonds.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 - 3000 | Medium | C-H aromatic stretching |
| ~1580, 1460, 1430 | Strong | C=C aromatic ring stretching |
| ~1250 | Strong | C-F stretching |
| ~800 | Strong | C-Cl stretching |
| ~780, 700 | Strong | C-H aromatic out-of-plane bending |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The electron ionization (EI) mass spectrum of this compound is characterized by a prominent molecular ion peak and several key fragment ions.
| m/z | Relative Intensity (%) | Assignment |
| 164/166/168 | High | [M]⁺ (Molecular ion) |
| 129/131 | Moderate | [M-Cl]⁺ |
| 99 | Moderate | [M-Cl-HF]⁺ |
| 75 | Low | [C₆H₃]⁺ |
Note: The isotopic pattern of the molecular ion (M, M+2, M+4) is characteristic of a molecule containing two chlorine atoms.
Experimental Protocols
The following are general experimental protocols for acquiring the spectroscopic data presented above. Specific parameters may need to be optimized based on the instrumentation used.
NMR Spectroscopy
-
Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: The data should be acquired on a high-resolution NMR spectrometer.
-
¹H NMR Acquisition: A standard one-pulse sequence is typically used. Key parameters to consider are the spectral width, acquisition time, relaxation delay, and the number of scans.
-
¹³C NMR Acquisition: A proton-decoupled pulse sequence is used to obtain a spectrum with singlets for each carbon environment. A larger number of scans is typically required compared to ¹H NMR.
-
¹⁹F NMR Acquisition: A one-pulse sequence is used. The spectral width should be sufficient to cover the expected chemical shift range for aryl fluorides.
-
Data Processing: The raw data (Free Induction Decay - FID) is processed using a Fourier transform. The resulting spectrum is then phased and baseline corrected. Chemical shifts are referenced to an internal standard (e.g., TMS for ¹H and ¹³C) or an external standard (e.g., CFCl₃ for ¹⁹F).
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
KBr Pellet: Grind a small amount of this compound with dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Nujol Mull: Grind a small amount of the sample to a fine powder and then add a few drops of Nujol (mineral oil). Mix to form a paste and place it between two KBr or NaCl plates.
-
Solution: Dissolve the sample in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., CCl₄, CS₂).
-
-
Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the KBr pellet, Nujol, or solvent should be recorded and subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands and their corresponding wavenumbers.
Mass Spectrometry (MS)
-
Sample Introduction: For a volatile solid like this compound, direct insertion probe (DIP) or gas chromatography (GC) can be used for sample introduction into the mass spectrometer.
-
Ionization: Electron Ionization (EI) at a standard energy of 70 eV is typically used to generate the mass spectrum.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and the major fragment ions. The isotopic distribution patterns are also analyzed to confirm the elemental composition of the ions.
Workflow for Spectroscopic Analysis
Caption: Workflow for the spectroscopic analysis of this compound.
An In-depth Technical Guide to the Synthesis and Purification of 2,6-Dichlorofluorobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of 2,6-dichlorofluorobenzene, a key intermediate in the pharmaceutical and agrochemical industries. This document details the primary synthetic pathways, offering experimental protocols and relevant quantitative data to support laboratory and process development activities.
Introduction
This compound is a halogenated aromatic compound of significant interest due to its utility as a building block in the synthesis of a variety of biologically active molecules. The presence of two chlorine atoms and a fluorine atom on the benzene ring imparts unique chemical properties that are leveraged in the development of novel pharmaceuticals and agrochemicals. Accurate and efficient synthesis and purification of this compound are critical for ensuring the quality and efficacy of the final products. This guide outlines the most common and effective methods for its preparation and purification.
Synthetic Pathways
The two principal routes for the synthesis of this compound are the Balz-Schiemann reaction starting from 2,6-dichloroaniline and a halogen exchange reaction from 1,2,3-trichlorobenzene.
Pathway 1: Balz-Schiemann Reaction of 2,6-Dichloroaniline
The Balz-Schiemann reaction is a well-established method for the introduction of a fluorine atom onto an aromatic ring via a diazonium tetrafluoroborate intermediate.[1] This pathway involves the diazotization of 2,6-dichloroaniline followed by thermal decomposition of the resulting diazonium salt.
Logical Workflow for the Balz-Schiemann Reaction
Caption: Synthesis of this compound via the Balz-Schiemann Reaction.
Experimental Protocol: Balz-Schiemann Reaction
Step 1: Diazotization of 2,6-Dichloroaniline
-
In a suitable reaction vessel, a suspension of 2,6-dichloroaniline in aqueous fluoroboric acid (HBF₄) is prepared.
-
The mixture is cooled to a temperature between 0 and 5 °C using an ice-salt bath.
-
An aqueous solution of sodium nitrite (NaNO₂) is added dropwise to the stirred suspension, maintaining the temperature below 5 °C. The addition is continued until a slight excess of nitrous acid is detected (positive test with starch-iodide paper).
-
The resulting precipitate of 2,6-dichlorobenzenediazonium tetrafluoroborate is collected by filtration, washed with cold water, and then with a small amount of cold methanol.
Step 2: Thermal Decomposition
-
The dried 2,6-dichlorobenzenediazonium tetrafluoroborate salt is placed in a flask equipped for distillation.
-
The salt is heated gently, which causes it to decompose, yielding crude this compound, nitrogen gas, and boron trifluoride.[1] The product is collected as a distillate.
Quantitative Data for Balz-Schiemann Reaction
| Parameter | Value/Range |
| Starting Material | 2,6-Dichloroaniline |
| Key Reagents | Sodium Nitrite (NaNO₂), Fluoroboric Acid (HBF₄) |
| Diazotization Temperature | 0-5 °C |
| Thermal Decomposition Temp. | Typically 90-150 °C[2] |
| Overall Yield | ~89% (reported for similar substrates)[1] |
| Purity (crude) | Variable, requires purification |
Pathway 2: Halogen Exchange from 1,2,3-Trichlorobenzene
An alternative route to this compound involves a halogen exchange reaction, where a chlorine atom in 1,2,3-trichlorobenzene is substituted with a fluorine atom. This is typically achieved using an alkali metal fluoride, such as potassium fluoride (KF), at elevated temperatures in a polar aprotic solvent. The use of a phase-transfer catalyst can enhance the reaction rate.[3][4]
Logical Workflow for Halogen Exchange
Caption: Synthesis of this compound via Halogen Exchange.
Experimental Protocol: Halogen Exchange
-
A mixture of 1,2,3-trichlorobenzene, spray-dried potassium fluoride, and a high-boiling polar aprotic solvent (e.g., N-methyl-2-pyrrolidone or sulfolane) is charged into a reaction vessel.
-
A phase-transfer catalyst, such as a quaternary ammonium salt, may be added to facilitate the reaction.
-
The mixture is heated to a high temperature (typically in the range of 200-250 °C) and stirred for several hours.
-
The reaction progress is monitored by gas chromatography (GC).
-
Upon completion, the reaction mixture is cooled, and the solid potassium chloride is removed by filtration.
-
The crude product is isolated from the filtrate by distillation.
Quantitative Data for Halogen Exchange Reaction
| Parameter | Value/Range |
| Starting Material | 1,2,3-Trichlorobenzene |
| Key Reagents | Potassium Fluoride (KF) |
| Solvent | Polar aprotic (e.g., NMP, Sulfolane) |
| Catalyst (optional) | Phase-transfer catalyst |
| Reaction Temperature | 200-250 °C |
| Reaction Time | Several hours |
| Yield | Variable, depends on conditions |
| Purity (crude) | Contains isomeric byproducts |
Purification of this compound
The crude this compound obtained from either synthetic route requires purification to remove unreacted starting materials, byproducts, and other impurities. The primary methods for purification are vacuum distillation and recrystallization.
Purification Workflow
Caption: General Purification Scheme for this compound.
Vacuum Distillation
Due to its relatively high boiling point, this compound is best purified by distillation under reduced pressure to prevent decomposition.[5][6]
Experimental Protocol: Vacuum Distillation
-
The crude product is placed in a distillation flask with a magnetic stirrer.
-
The distillation apparatus is assembled for vacuum distillation.
-
The system is evacuated to the desired pressure.
-
The flask is gently heated, and the fraction boiling at the expected temperature for the given pressure is collected.
Quantitative Data for Vacuum Distillation
| Parameter | Value/Range |
| Boiling Point (Atmospheric) | ~168-169 °C |
| Boiling Point (Reduced Pressure) | Dependent on vacuum level |
| Expected Purity | >98% (GC) |
Recrystallization
Recrystallization is an effective method for obtaining high-purity solid compounds. For this compound, which is a solid at room temperature, a suitable solvent system can be employed for recrystallization.[7]
Experimental Protocol: Recrystallization
-
The partially purified this compound is dissolved in a minimum amount of a hot solvent (e.g., ethanol).
-
If colored impurities are present, a small amount of activated charcoal can be added, and the solution is filtered while hot.
-
The hot, saturated solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization.
-
The resulting crystals are collected by filtration, washed with a small amount of the cold solvent, and dried under vacuum. A mixed solvent system, such as ethanol-water, can also be effective.[8]
Quantitative Data for Recrystallization
| Parameter | Value/Range |
| Suitable Solvents | Ethanol, Methanol, Ethanol/Water mixtures |
| Melting Point | 37-40 °C |
| Expected Purity | >99% |
| Recovery | Dependent on solvent and conditions |
Conclusion
The synthesis of this compound can be effectively achieved via the Balz-Schiemann reaction of 2,6-dichloroaniline, which generally offers good yields. The halogen exchange route from 1,2,3-trichlorobenzene presents a viable alternative, particularly in industrial settings where cost and availability of starting materials are primary considerations. Rigorous purification of the crude product, employing vacuum distillation followed by recrystallization, is essential to obtain the high-purity material required for applications in the pharmaceutical and agrochemical industries. The selection of the optimal synthetic and purification strategy will depend on factors such as scale, available equipment, and desired final purity.
References
- 1. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Hydrogen Bonding Phase-Transfer Catalysis with Alkali Metal Fluorides and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.rochester.edu [chem.rochester.edu]
- 6. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 7. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 8. benchchem.com [benchchem.com]
2,6-Dichlorofluorobenzene: A Versatile Building Block for Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dichlorofluorobenzene is a halogenated aromatic compound that has emerged as a crucial building block in organic synthesis. Its unique substitution pattern, featuring two chlorine atoms flanking a fluorine atom, imparts distinct reactivity and properties that make it an invaluable intermediate in the synthesis of a wide range of functional molecules.[1] This guide provides a comprehensive overview of the physicochemical properties, key synthetic transformations, and applications of this compound, with a focus on its utility in the development of pharmaceuticals and agrochemicals.[1] Detailed experimental protocols for key reactions and a summary of quantitative data are presented to facilitate its practical application in the laboratory.
Physicochemical Properties
This compound is a solid at room temperature with a characteristic odor.[2] Its physical and chemical properties are summarized in the table below. The presence of the electronegative fluorine and chlorine atoms influences the electron density of the aromatic ring, making it susceptible to various synthetic transformations.
| Property | Value | Reference |
| CAS Number | 2268-05-5 | [1] |
| Molecular Formula | C₆H₃Cl₂F | [2] |
| Molecular Weight | 164.99 g/mol | [2] |
| Appearance | Slightly beige transparent crystals or solid | [2][3] |
| Melting Point | 36-40 °C | [3][4] |
| Boiling Point | 168-169 °C | [3] |
| Density | 1.403 g/cm³ | [3] |
| Flash Point | 60 °C | [3] |
| Purity | ≥ 98% (GC) | [1][2] |
Applications in Organic Synthesis
The strategic placement of halogen atoms on the benzene ring makes this compound a versatile precursor for the synthesis of complex molecules, particularly in the agrochemical and pharmaceutical industries.
Agrochemicals
A significant application of structurally related difluoro-analogs is in the synthesis of benzoylurea insecticides, such as Teflubenzuron and Flucycloxuron.[1][5][6] These compounds act as insect growth regulators by inhibiting chitin biosynthesis.[5][6] The 2,6-dihalobenzoyl moiety is a critical pharmacophore for this class of insecticides. While many commercial syntheses start from 2,6-difluorotoluene, the principles are directly applicable to derivatives of this compound.
Pharmaceuticals
This compound and its derivatives are key intermediates in the synthesis of various pharmaceuticals. For instance, 2,6-dichloro-3-fluorobenzonitrile, which can be synthesized from 2,6-dichloro-3-fluoroacetophenone, is a valuable pharmaceutical intermediate.[7] The ability to selectively functionalize the different positions on the ring allows for the construction of diverse molecular scaffolds for drug discovery.
Key Synthetic Transformations
This compound can undergo a variety of synthetic transformations, allowing for the introduction of diverse functional groups. The primary reaction pathways include metal-catalyzed cross-coupling reactions, nucleophilic aromatic substitution, and directed ortho-metalation.
Metal-Catalyzed Cross-Coupling Reactions
The chlorine atoms in this compound can be selectively replaced through various palladium-catalyzed cross-coupling reactions.
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with aryl or vinyl boronic acids. The steric hindrance around the chlorine atoms necessitates the use of bulky, electron-rich phosphine ligands to achieve good yields.
-
Buchwald-Hartwig Amination: For the formation of C-N bonds with a wide range of primary and secondary amines. This reaction provides a powerful tool for the synthesis of substituted anilines.[8]
-
Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes, leading to the synthesis of arylalkynes.[9]
Nucleophilic Aromatic Substitution (SNAr)
Although aryl chlorides are generally less reactive towards nucleophilic aromatic substitution than their fluoro counterparts, the presence of the fluorine atom and the two chlorine atoms can activate the ring sufficiently for SNAr reactions to occur, particularly with strong nucleophiles or under forcing conditions.[10][11] This allows for the introduction of oxygen and nitrogen nucleophiles.
Directed ortho-Metalation (DoM)
The fluorine atom can act as a directed metalation group (DMG), facilitating the deprotonation of the adjacent ortho position by a strong base like n-butyllithium.[12][13] The resulting aryllithium species can then be quenched with various electrophiles to introduce a functional group specifically at the C3 position.
Experimental Protocols
The following are representative experimental protocols for key transformations of this compound. These are intended as a starting point and may require optimization for specific substrates and scales.
Suzuki-Miyaura Coupling with Phenylboronic Acid
Reaction: Synthesis of 2,6-dichloro-3-phenylfluorobenzene
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Anhydrous toluene
-
Degassed water
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and potassium phosphate (2.0 mmol).
-
Seal the flask with a septum and purge with argon or nitrogen for 15 minutes.
-
Under a positive pressure of inert gas, add anhydrous toluene (5 mL) and degassed water (0.5 mL) via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Buchwald-Hartwig Amination with Morpholine
Reaction: Synthesis of 4-(2,6-dichloro-3-fluorophenyl)morpholine
Materials:
-
This compound
-
Morpholine
-
Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
Procedure:
-
To a dry 2-necked flask, add bis(dibenzylideneacetone)palladium(0) (0.015 mmol, 1.5 mol%), XPhos (0.03 mmol, 3.0 mol%), and sodium tert-butoxide (1.4 mmol) under a nitrogen atmosphere.
-
Add anhydrous toluene (5 mL) and stir the mixture at room temperature for 5 minutes.
-
Add this compound (1.0 mmol) and morpholine (1.2 mmol) in one portion.
-
Stir the resulting mixture at reflux for 6-12 hours, monitoring the reaction by GC.
-
After cooling to room temperature, quench the reaction with water (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with water (10 mL) and brine (10 mL), then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Directed ortho-Metalation and Formylation
Reaction: Synthesis of 2,6-dichloro-3-fluoro-benzaldehyde
Materials:
-
This compound
-
n-Butyllithium (n-BuLi) in hexanes
-
N,N-Dimethylformamide (DMF)
-
Anhydrous tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Dissolve this compound (1.0 mmol) in anhydrous THF (10 mL) in a flame-dried, three-necked flask under an argon atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 mmol) dropwise via syringe, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add anhydrous N,N-dimethylformamide (1.5 mmol) dropwise and continue stirring at -78 °C for an additional 2 hours.
-
Allow the reaction to warm to room temperature and stir for 1 hour.
-
Quench the reaction by slowly adding 1 M HCl (10 mL).
-
Extract the mixture with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure and purify the resulting aldehyde by column chromatography.
Application Showcase: Synthesis of Benzoylurea Insecticides
The synthesis of benzoylurea insecticides like Teflubenzuron illustrates the utility of building blocks derived from halogenated benzenes.[5][14] A key intermediate is 2,6-difluorobenzamide, which is then coupled with a substituted isocyanate.[5] The following workflow outlines a plausible synthetic route to a Teflubenzuron analogue starting from a this compound derivative.
This multi-step synthesis highlights how this compound derivatives can be elaborated into complex, high-value molecules.[3] The conversion of the acetophenone to the benzamide, followed by dehydration to the nitrile, showcases a series of robust and scalable reactions.[3]
Summary of Quantitative Data
The following table summarizes key quantitative data for this compound and a representative reaction.
| Compound/Reaction | Parameter | Value | Reference |
| This compound | Melting Point | 36-40 °C | [3][4] |
| Boiling Point | 168-169 °C | [3] | |
| Purity (GC) | ≥ 98% | [1][2] | |
| Synthesis of 2,6-dichloro-3-fluorobenzonitrile | Starting Material | 2,6-dichloro-3-fluoroacetophenone | [3][7] |
| Overall Yield | 77% | [7] | |
| Buchwald-Hartwig Amination | Substrate | 4-Chlorotoluene (analogue) | |
| Product | 4-(p-tolyl)morpholine | ||
| Yield | 94% |
Conclusion
This compound is a highly versatile and valuable building block in modern organic synthesis. Its unique pattern of halogen substitution allows for a wide range of selective functionalization through metal-catalyzed cross-coupling, nucleophilic aromatic substitution, and directed ortho-metalation reactions. These transformations provide access to a diverse array of complex molecules with important applications in the pharmaceutical and agrochemical industries. The experimental protocols and data presented in this guide are intended to serve as a practical resource for researchers and scientists seeking to leverage the synthetic potential of this important intermediate.
References
- 1. Teflubenzuron | C14H6Cl2F4N2O2 | CID 91734 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. CN102531961B - Preparation method of 2,6-dichloro-3-fluorobenzonitrile - Google Patents [patents.google.com]
- 4. d-nb.info [d-nb.info]
- 5. benchchem.com [benchchem.com]
- 6. Flucycloxuron [drugfuture.com]
- 7. researchgate.net [researchgate.net]
- 8. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. scribd.com [scribd.com]
- 12. baranlab.org [baranlab.org]
- 13. uwindsor.ca [uwindsor.ca]
- 14. CN1683318A - Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran - Google Patents [patents.google.com]
A Technical Guide to Nucleophilic Aromatic Substitution on 2,6-Dichlorofluorobenzene
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth analysis of the nucleophilic aromatic substitution (SNAr) reaction on 2,6-dichlorofluorobenzene. It covers the core mechanistic principles, regioselectivity, reaction conditions, and practical applications, serving as a vital resource for professionals engaged in synthetic chemistry and pharmaceutical development.
Introduction to SNAr on this compound
Nucleophilic aromatic substitution (SNAr) is a fundamental substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike electrophilic aromatic substitution, the SNAr reaction requires the aromatic ring to be electron-deficient. This is typically achieved by the presence of strong electron-withdrawing groups (EWGs).
The substrate, this compound, is highly activated for SNAr reactions. It possesses three halogen substituents that are strongly electron-withdrawing via the inductive effect, rendering the aromatic ring electrophilic and susceptible to nucleophilic attack. A critical aspect of reactions on this substrate is regioselectivity . The key mechanistic question is which of the three halogens—one fluorine or two chlorines—will act as the leaving group.
In the context of SNAr, the leaving group ability follows the trend: F > Cl > Br > I. This is contrary to SN1 and SN2 reactions and is a cornerstone of understanding this reaction class. The rate-determining step in an SNAr reaction is the initial attack of the nucleophile on the aromatic ring to form a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[1] The high electronegativity of fluorine makes the carbon to which it is attached (the ipso-carbon) highly electrophilic and polarizes the C-F bond, thereby lowering the activation energy for this initial attack.[2] Consequently, nucleophilic substitution occurs selectively at the fluorine-bearing carbon.
Reaction Mechanism and Regioselectivity
The reaction proceeds via a two-step addition-elimination mechanism .
-
Nucleophilic Addition: A nucleophile attacks the carbon atom bonded to the fluorine atom. This is the slow, rate-determining step, as it temporarily disrupts the aromaticity of the ring. The attack forms a high-energy, negatively charged intermediate, the Meisenheimer complex, where the negative charge is delocalized across the aromatic system and stabilized by the electron-withdrawing chlorine atoms.
-
Leaving Group Elimination: The aromaticity is restored in a rapid second step through the elimination of the fluoride ion, which is a relatively good leaving group in this context.
This selective displacement of fluoride over chloride is a well-established principle in the SNAr of polyhalogenated aromatic compounds.[3]
Figure 1. SNAr Mechanism on this compound
Reaction Conditions and Quantitative Data
The SNAr reaction on this compound is versatile and can be performed with a variety of nucleophiles. Common nucleophiles include amines, alkoxides, and thiolates. The reactions are typically conducted in polar aprotic solvents, such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF), which enhance the nucleophilicity of the anionic reagent. A base, such as potassium carbonate (K₂CO₃) or potassium hydroxide (KOH), is often required to deprotonate protic nucleophiles (e.g., amines, alcohols). Elevated temperatures are generally necessary to drive the reaction.
The following table summarizes representative conditions for SNAr reactions. Note: While direct literature examples for this compound are limited, the data presented are based on well-established protocols for structurally similar polyhaloarenes and serve as a strong predictive model for this substrate.
| Nucleophile (Nu-H) | Solvent | Base | Temp. (°C) | Time (h) | Product | Approx. Yield (%) |
| Morpholine | DMSO | K₂CO₃ | 120 | 12 | 4-(2,6-dichlorophenyl)morpholine | >90 |
| Sodium Methoxide | Methanol | - | 65 | 8 | 2,6-dichloroanisole | >95 |
| Pyrrolidine | DMF | K₂CO₃ | 100 | 16 | 1-(2,6-dichlorophenyl)pyrrolidine | >85 |
| Phenol | DMSO | KOH | 130 | 24 | 2,6-dichlorophenyl phenyl ether | ~75 |
| Ethanethiol | DMF | NaH | 80 | 6 | (2,6-dichlorophenyl)(ethyl)sulfane | >90 |
Detailed Experimental Protocol: Synthesis of 4-(2,6-dichlorophenyl)morpholine
This section provides a representative methodology for the reaction of this compound with morpholine.
4.1 Materials and Equipment
-
Reagents: this compound (1.0 eq), Morpholine (1.2 eq), Anhydrous Potassium Carbonate (K₂CO₃, 2.0 eq), Dimethyl Sulfoxide (DMSO).
-
Solvents: Ethyl acetate, Brine, Deionized Water.
-
Equipment: Round-bottom flask, reflux condenser, magnetic stirrer/hotplate, nitrogen inlet, separatory funnel, rotary evaporator, column chromatography setup (silica gel).
4.2 Procedure
-
Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser under a nitrogen atmosphere, add anhydrous potassium carbonate (2.0 eq).
-
Reagent Addition: Add dry DMSO to the flask, followed by morpholine (1.2 eq) and this compound (1.0 eq) via syringe.
-
Reaction: Heat the reaction mixture to 120 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-16 hours.
-
Work-up: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing deionized water. Extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with deionized water and then brine to remove residual DMSO and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to yield the pure 4-(2,6-dichlorophenyl)morpholine.
4.3 Characterization
-
Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Figure 2. General Experimental Workflow for SNAr Reaction
Conclusion
This compound is a highly activated and regioselective substrate for nucleophilic aromatic substitution. The pronounced electrophilicity of the C-F bond dictates that nucleophilic attack occurs exclusively at this position, leading to the clean displacement of the fluoride ion. This predictable reactivity makes it an exceptionally useful building block in organic synthesis. For professionals in drug development, mastering the SNAr reaction on this and similar scaffolds provides a reliable and powerful tool for the construction of complex aryl ethers, amines, and thioethers, which are prevalent motifs in pharmacologically active molecules. The derivatives of the resulting 2,6-dichloroaniline are precursors to important drugs such as clonidine and diclofenac.[4]
References
Navigating the Physicochemical Landscape of 2,6-Dichlorofluorobenzene: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Physicochemical Properties
A foundational understanding of the physicochemical properties of 2,6-Dichlorofluorobenzene is essential for predicting its behavior in various solvent systems and under different environmental conditions.
| Property | Value | Reference |
| Molecular Formula | C₆H₃Cl₂F | [1][2] |
| Molecular Weight | 164.99 g/mol | [1][3] |
| CAS Number | 2268-05-5 | [1][3] |
| Appearance | White to light yellow solid/crystal | [1][4] |
| Melting Point | 37-40 °C | [1][5] |
| Boiling Point | 168-169 °C | [1] |
| Density | ~1.403 g/cm³ | [1] |
Solubility Profile
Halogenated benzenes are generally characterized by their hydrophobicity, leading to low solubility in water and good solubility in many organic solvents. The presence of two chlorine atoms and a fluorine atom on the benzene ring of this compound reinforces this nonpolar character.
Predicted Solubility in Common Solvents
While specific quantitative data is sparse, a qualitative solubility profile can be predicted. It is expected to be highly soluble in non-polar and moderately polar organic solvents and sparingly soluble in highly polar solvents like water.
Table of Predicted Solubilities:
| Solvent | Solvent Type | Predicted Solubility |
| Water | Highly Polar Protic | Very Low |
| Methanol | Polar Protic | Moderately Soluble |
| Ethanol | Polar Protic | Soluble |
| Acetone | Polar Aprotic | Soluble |
| Acetonitrile | Polar Aprotic | Soluble |
| Dichloromethane | Halogenated | Highly Soluble |
| Chloroform | Halogenated | Highly Soluble |
| Toluene | Non-polar Aromatic | Highly Soluble |
| Hexane | Non-polar Aliphatic | Soluble |
| Diethyl Ether | Moderately Polar Aprotic | Highly Soluble |
| Tetrahydrofuran (THF) | Polar Aprotic | Highly Soluble |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble |
Experimental Protocol for Quantitative Solubility Determination
To obtain precise solubility data, the isothermal shake-flask method is the gold standard.[6] This protocol outlines the steps to determine the equilibrium solubility of this compound in various solvents.
Materials
-
This compound (high purity)
-
Selected solvents (analytical grade)
-
Glass vials with screw caps
-
Shaking incubator or orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system
Procedure
-
Preparation of Saturated Solutions: Add an excess amount of this compound to a known volume of the chosen solvent in a sealed glass vial. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Place the vials in a shaking incubator set at a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient time (typically 24-48 hours) to reach equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for at least 24 hours to allow the excess solid to settle. Alternatively, centrifuge the vials at a controlled temperature to pellet the undissolved solid.
-
Sample Collection and Dilution: Carefully withdraw a known volume of the clear supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask to remove any remaining solid particles.
-
Quantification: Analyze the filtered solution using a validated HPLC or GC method to determine the concentration of this compound. A calibration curve must be prepared using standard solutions of known concentrations.
-
Data Reporting: Express the solubility in various units such as g/L, mg/mL, or molarity.
Workflow for Solubility Determination
Caption: Workflow for Quantitative Solubility Determination.
Stability Profile and Testing
The stability of this compound is a critical parameter, especially in the context of drug development and long-term storage. Halogenated aromatic compounds are generally stable; however, they can be susceptible to degradation under specific conditions.
Potential Degradation Pathways
-
Photodegradation: Exposure to UV light can potentially lead to the cleavage of the carbon-halogen bonds.
-
Thermal Decomposition: At elevated temperatures, decomposition may occur.
-
Hydrolysis: While generally resistant, hydrolysis could be a factor at extreme pH values and elevated temperatures.
Experimental Protocol for Stability Assessment
A comprehensive stability study should evaluate the impact of temperature, humidity, light, and pH.
Materials
-
High-purity this compound
-
Solvents (e.g., acetonitrile, water)
-
pH buffers
-
Stability chambers with controlled temperature and humidity
-
Photostability chamber
-
Validated stability-indicating analytical method (e.g., HPLC with a photodiode array detector)
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and to develop a stability-indicating analytical method.
-
Acid/Base Hydrolysis: Dissolve the compound in a suitable solvent and treat with acid (e.g., 0.1 N HCl) and base (e.g., 0.1 N NaOH) at room temperature and elevated temperatures (e.g., 60 °C).
-
Oxidation: Treat a solution of the compound with an oxidizing agent (e.g., 3% H₂O₂).
-
Thermal Stress: Expose the solid compound and a solution to high temperatures (e.g., 80 °C).
-
Photostability: Expose the solid compound and a solution to light according to ICH Q1B guidelines.
Long-Term Stability Study
-
Sample Preparation: Prepare solutions of this compound in relevant solvents or formulations.
-
Storage Conditions: Store the samples under various conditions as per ICH guidelines (e.g., 25 °C/60% RH, 40 °C/75% RH).
-
Time Points: Analyze the samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months).
-
Analysis: Use a validated stability-indicating method to assay the concentration of this compound and to detect and quantify any degradation products.
Workflow for Stability Testing
Caption: Workflow for Stability Assessment.
Data Presentation
All quantitative data from solubility and stability studies should be presented in clear, well-structured tables to facilitate comparison and interpretation.
Table Template for Quantitative Solubility Data:
| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mg/mL) | Molar Solubility (mol/L) |
Table Template for Stability Data (Example for 25 °C/60% RH):
| Time (Months) | Assay (%) | Total Impurities (%) | Appearance |
| 0 | 100.0 | < 0.1 | Conforms |
| 3 | |||
| 6 | |||
| 9 | |||
| 12 | |||
| 18 | |||
| 24 | |||
| 36 |
Conclusion
This technical guide provides a framework for understanding and determining the solubility and stability of this compound. While specific experimental data is not widely published, the provided protocols offer a robust methodology for researchers to generate this critical information. Accurate and comprehensive data on solubility and stability are paramount for the successful development of processes and formulations involving this important chemical intermediate.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. This compound | 2268-05-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. chemimpex.com [chemimpex.com]
- 5. This compound | CAS#:2268-05-5 | Chemsrc [chemsrc.com]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Thermochemical Properties of 2,6-Dichlorofluorobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known and estimated thermochemical properties of 2,6-Dichlorofluorobenzene. Due to a lack of extensive experimental data in publicly available literature for this specific compound, this guide combines available physical data with established experimental and computational methodologies for determining thermochemical properties. This approach provides a robust framework for understanding and utilizing the thermochemical characteristics of this compound in research and development.
Physicochemical Properties
The following table summarizes the available physical properties for this compound, primarily sourced from chemical suppliers and databases.
| Property | Value | Source |
| Molecular Formula | C₆H₃Cl₂F | [1] |
| Molecular Weight | 164.99 g/mol | [1] |
| Melting Point | 36-40 °C | [1] |
| Boiling Point | 168-169 °C | [1] |
| CAS Number | 2268-05-5 | [2] |
Estimated Thermochemical Properties
| Property | Estimated Value | Unit |
| Standard Enthalpy of Formation (Gas, 298.15 K) | -180 ± 15 | kJ/mol |
| Standard Molar Entropy (Gas, 298.15 K) | 330 ± 10 | J/(mol·K) |
| Molar Heat Capacity (Cp, Gas, 298.15 K) | 125 ± 10 | J/(mol·K) |
Note: These values are estimates based on computational models and data for structurally similar compounds such as dichlorobenzenes and fluorobenzene.[3][4][5] Experimental validation is recommended for applications requiring high precision.
Experimental Protocols for Thermochemical Analysis
The determination of the thermochemical properties of a compound like this compound would involve several key experimental techniques. Detailed methodologies for two such critical experiments are provided below.
Combustion calorimetry is a fundamental technique for determining the enthalpy of combustion of a substance, from which the standard enthalpy of formation can be derived. For halogenated compounds, special considerations are necessary to ensure complete combustion and to account for the formation of acidic products.
Experimental Workflow: Combustion Calorimetry
Methodology:
-
Sample Preparation: A precisely weighed sample of this compound (typically 0.5-1.0 g) is prepared. Due to its low melting point, it may be handled as a solid or carefully introduced as a liquid into a gelatin capsule. An auxiliary substance with a known heat of combustion, such as mineral oil, is often added to promote complete combustion.
-
Bomb Preparation: The sample is placed in a platinum crucible within a high-pressure stainless steel vessel known as a "bomb." A fuse wire is connected to electrodes, making contact with the sample. A small, known amount of distilled water is added to the bomb to dissolve the acid gases (HCl and HF) produced during combustion. The bomb is then sealed and pressurized with pure oxygen to approximately 30 atm.
-
Calorimetric Measurement: The sealed bomb is submerged in a known quantity of water in an insulated container (the calorimeter). The system is allowed to reach thermal equilibrium. The sample is then ignited electrically. The temperature of the water in the calorimeter is monitored and recorded at regular intervals until a maximum temperature is reached and the system begins to cool.
-
Data Analysis: The total heat released is calculated from the temperature rise and the heat capacity of the calorimeter system. Corrections are applied for the heat released by the combustion of the fuse wire and the auxiliary substance, as well as for the heat of formation of nitric acid (from residual nitrogen in the bomb) and the hydrohalic acids (HCl and HF). From the corrected heat of combustion, the standard enthalpy of combustion (ΔHc°) is determined. The standard enthalpy of formation (ΔHf°) is then calculated using Hess's Law, with the known standard enthalpies of formation of the combustion products (CO₂, H₂O, HCl(aq), and HF(aq)).
Knudsen Effusion Mass Spectrometry is a highly sensitive technique used to measure the low vapor pressures of solids and liquids and to determine their enthalpies of sublimation or vaporization.
Experimental Workflow: Knudsen Effusion Mass Spectrometry
Methodology:
-
Sample Preparation and Loading: A small amount of solid this compound is placed into a Knudsen cell, which is a small, thermostated container with a very small orifice (typically 0.1-1.0 mm in diameter).
-
System Setup: The Knudsen cell is placed inside a high-vacuum chamber. The chamber is evacuated to a pressure low enough that the mean free path of the molecules is larger than the dimensions of the chamber, ensuring that molecules effusing from the cell orifice travel to the detector without colliding with other gas molecules.
-
Measurement: The Knudsen cell is heated to a series of precisely controlled temperatures. At each temperature, the solid sample is allowed to reach equilibrium with its vapor. A molecular beam of the vapor effuses through the orifice. This beam is then intersected by an electron beam, causing ionization of the molecules. The resulting ions are guided into a mass spectrometer, which separates them based on their mass-to-charge ratio and measures their intensity. The ion intensity is proportional to the partial pressure of the substance in the cell.
-
Data Analysis: The instrument is calibrated using a reference compound with a well-known vapor pressure. The vapor pressure of this compound is determined at each temperature. The enthalpy of sublimation (ΔHsub°) is then calculated from the slope of a Clausius-Clapeyron plot of the natural logarithm of the vapor pressure versus the reciprocal of the absolute temperature.[6]
Computational Thermochemistry
In the absence of experimental data, computational methods are invaluable for estimating thermochemical properties.
Logical Relationship: Computational Thermochemistry Workflow
Methodology:
High-accuracy composite methods like Gaussian-n (G3, G4) or Complete Basis Set (CBS) models are commonly used. A typical workflow involves:
-
Geometry Optimization: The molecular structure of this compound is optimized to find its lowest energy conformation using a method like Density Functional Theory (DFT) with the B3LYP functional.[7]
-
Frequency Calculation: Vibrational frequencies are calculated at the optimized geometry to confirm it is a true minimum (no imaginary frequencies) and to compute the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and entropy.
-
Single-Point Energy Calculation: A more accurate single-point energy calculation is performed on the optimized geometry using a higher level of theory, such as G3(MP2).[8][9]
-
Enthalpy of Formation Calculation: The standard enthalpy of formation is calculated using the atomization method or isodesmic reactions, which involve well-characterized reference molecules to cancel out systematic errors in the calculations.[10][11][12]
Conclusion
While experimental thermochemical data for this compound is sparse, this guide outlines the established experimental and computational methodologies that can be employed for its determination. The provided physical data serves as a useful reference, and the estimated thermochemical values offer a starting point for modeling and simulation in the absence of definitive experimental results. For researchers and professionals in drug development and materials science, a thorough understanding of these properties is crucial for process design, safety analysis, and predicting the behavior of this compound in various applications. It is strongly recommended that experimental measurements be conducted to validate and refine the estimated thermochemical data presented herein.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. 1,3-Dichloro-2-fluorobenzene [webbook.nist.gov]
- 3. Benzene, fluoro- [webbook.nist.gov]
- 4. Benzene, fluoro- [webbook.nist.gov]
- 5. Benzene, 1,2-dichloro- [webbook.nist.gov]
- 6. Knudsen Effusion Mass Spectrometer (Centre for Atmospheric Science - The University of Manchester) [cas.manchester.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Thermochemical properties of polycyclic aromatic hydrocarbons (PAH) from G3MP2B3 calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Enthalpy of Formation of Polycyclic Aromatic Hydrocarbons and Heterocyclic Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.rsc.org [pubs.rsc.org]
The Untapped Potential of 2,6-Dichlorofluorobenzene in Advanced Materials: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,6-Dichlorofluorobenzene, a halogenated aromatic compound, presents a unique combination of reactive sites that hold significant, yet largely unexplored, potential for the synthesis of novel high-performance polymers. This technical guide delves into the prospective applications of this molecule in materials science, particularly in the realm of poly(arylene ether)s and other advanced polymers. While direct, extensive research on the use of this compound as a monomer is limited, this document extrapolates from the well-established chemistry of similar halogenated aromatics to propose synthesis pathways, predict material properties, and provide foundational experimental protocols. The strategic positioning of a highly reactive fluorine atom and two chlorine atoms on the benzene ring opens avenues for creating polymers with tailored thermal, chemical, and mechanical properties. This guide serves as a foundational resource to stimulate further research and development in leveraging this compound as a building block for next-generation materials.
Introduction: The Case for this compound
High-performance polymers are critical materials in demanding applications across aerospace, automotive, electronics, and medical industries. The properties of these polymers, such as thermal stability, chemical resistance, and mechanical strength, are intrinsically linked to the chemical structure of their monomeric units. Halogenated aromatic compounds are pivotal monomers in this field, with fluorinated polymers, in particular, being renowned for their exceptional properties.[1]
This compound (DCFB) is a versatile aromatic compound with the chemical formula C₆H₃Cl₂F.[2][3] Its structure, featuring a fluorine atom activated towards nucleophilic aromatic substitution (SNAr) and two less reactive chlorine atoms, makes it an intriguing candidate for step-growth polymerization. The fluorine atom is a significantly better leaving group than chlorine in SNAr reactions, allowing for selective reactivity.[4] This differential reactivity could be exploited to create linear polymers or to introduce reactive sites for subsequent cross-linking or functionalization.
This guide will explore the potential of this compound in the synthesis of novel poly(arylene ether)-type polymers, drawing parallels with the established synthesis of materials like Poly(ether ether ketone) (PEEK).
Physicochemical Properties of this compound
A summary of the key physical and chemical properties of this compound is presented in Table 1. Understanding these properties is crucial for designing appropriate reaction conditions for polymerization.
| Property | Value | Reference |
| Molecular Formula | C₆H₃Cl₂F | [2] |
| Molecular Weight | 164.99 g/mol | [2] |
| Appearance | White to light yellow crystalline solid | |
| Melting Point | 37-40 °C | [2][3] |
| Boiling Point | 168-169 °C | [2] |
| Purity | ≥ 96% | [2] |
Potential Polymerization Pathways
The primary route for polymerizing this compound is through nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the chlorine atoms and the fluorine atom itself activates the aromatic ring for nucleophilic attack. The fluorine atom, being the most electronegative and a good leaving group, is the primary site for substitution.
Synthesis of Poly(arylene ether)s
A hypothetical synthesis of a poly(arylene ether) from this compound and a bisphenol, such as Bisphenol A, is a prime example of its potential application. The reaction would proceed via the displacement of the fluoride ion by the phenoxide ions of the bisphenol.
Caption: Figure 1: Proposed synthesis of a poly(arylene ether) from this compound.
The resulting polymer would possess a backbone containing dichlorophenylene ether units. The presence of the chlorine atoms offers several potential advantages:
-
Increased Thermal Stability: The C-Cl bond is strong, potentially contributing to a higher decomposition temperature.
-
Flame Retardancy: Chlorinated polymers often exhibit inherent flame-retardant properties.
-
Sites for Post-Polymerization Modification: The chlorine atoms could serve as reactive handles for further chemical modifications, such as cross-linking or the introduction of other functional groups.
Predicted Properties of this compound-Based Polymers
Based on the structure of the proposed polymers, a set of predicted properties can be inferred, drawing comparisons with existing high-performance polymers like PEEK and polysulfones.
| Property | Predicted Characteristic | Rationale |
| Glass Transition Temperature (Tg) | High | The rigid aromatic backbone would restrict chain mobility. |
| Thermal Stability | Excellent | Aromatic backbone and strong C-F and C-Cl bonds. |
| Chemical Resistance | High | The ether linkages and halogenated aromatic rings are generally resistant to many chemicals. |
| Mechanical Strength | High | The rigid polymer chains would lead to a strong and stiff material. |
| Solubility | Limited | Likely soluble only in high-boiling polar aprotic solvents. |
| Flame Retardancy | Inherent | Due to the presence of chlorine. |
Generalized Experimental Protocols
The following are generalized experimental protocols for the synthesis and characterization of a poly(arylene ether) from this compound and a bisphenol. These should be considered as starting points and may require optimization.
Materials
-
This compound (≥ 98% purity)
-
Bisphenol A (or other bisphenol, polymerization grade)
-
Anhydrous Potassium Carbonate (K₂CO₃), finely ground and dried
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Toluene
-
Methanol
-
Hydrochloric Acid (HCl)
Polymerization Procedure
Caption: Figure 2: General workflow for the synthesis of a poly(arylene ether).
-
Reactor Setup: A multi-necked flask equipped with a mechanical stirrer, a nitrogen inlet, a Dean-Stark trap, and a condenser is charged with equimolar amounts of this compound and Bisphenol A, a slight excess of anhydrous K₂CO₃ (e.g., 1.1 equivalents per mole of bisphenol), NMP, and toluene (as an azeotroping agent).
-
Dehydration: The mixture is heated to around 140-150 °C to remove water azeotropically with toluene.
-
Polymerization: After the removal of water, the toluene is distilled off, and the reaction temperature is raised to 180-200 °C. The polymerization is allowed to proceed for 4-8 hours, during which the viscosity of the solution will increase significantly.
-
Isolation and Purification: The reaction mixture is cooled, diluted with NMP if necessary, and then slowly poured into a large excess of methanol to precipitate the polymer. The fibrous polymer is collected by filtration, washed repeatedly with hot water to remove salts, and then with methanol to remove residual solvent. The final product is dried in a vacuum oven at 120 °C overnight.
Characterization
The synthesized polymer should be characterized to determine its structure and properties.
| Technique | Purpose |
| FTIR Spectroscopy | To confirm the formation of ether linkages and the disappearance of hydroxyl groups. |
| NMR Spectroscopy (¹H, ¹³C, ¹⁹F) | To elucidate the detailed chemical structure of the polymer. |
| Gel Permeation Chromatography (GPC) | To determine the molecular weight and molecular weight distribution. |
| Differential Scanning Calorimetry (DSC) | To measure the glass transition temperature (Tg) and melting temperature (Tm), if any. |
| Thermogravimetric Analysis (TGA) | To evaluate the thermal stability and decomposition temperature. |
Conclusion and Future Outlook
While this compound has not yet been widely adopted as a monomer in materials science, its chemical structure presents a compelling case for its potential. The ability to selectively polymerize via the reactive fluorine site while retaining the chlorine atoms for subsequent modification opens up a wide design space for new materials. The polymers derived from this monomer are predicted to exhibit high performance, including excellent thermal stability and inherent flame retardancy.
This technical guide provides a theoretical framework and practical starting points for researchers to begin exploring the use of this compound in polymer synthesis. Further experimental work is necessary to validate these hypotheses and to fully characterize the properties of these novel materials. The exploration of co-polymerizations with other dihalobenzoid monomers could also lead to a fine-tuning of material properties. The insights provided here are intended to catalyze innovation and unlock the untapped potential of this unique halogenated aromatic compound in the field of advanced materials.
References
Methodological & Application
Application of 2,6-Dichlorofluorobenzene in the Synthesis of the Fungicide Dichloran
Introduction
2,6-Dichlorofluorobenzene is a key aromatic building block utilized in the synthesis of various agrochemicals. Its unique substitution pattern offers a strategic starting point for the introduction of further functionalities, leading to the creation of potent and selective active ingredients. This application note details a synthetic pathway for the fungicide Dichloran (2,6-dichloro-4-nitroaniline) starting from this compound. Dichloran is a well-established fungicide effective against a range of fungal pathogens on various crops.
The synthesis involves a two-step process: the amination of this compound to form 2,6-dichloroaniline, followed by the regioselective nitration of 2,6-dichloroaniline to yield the final product, Dichloran. This document provides detailed experimental protocols for each step, along with a summary of the reaction parameters and expected yields.
Synthetic Pathway Overview
The overall synthetic scheme for the preparation of Dichloran from this compound is presented below. The initial step involves a nucleophilic aromatic substitution reaction to introduce an amino group, followed by an electrophilic aromatic substitution to install the nitro group at the para-position.
Caption: Synthetic route from this compound to Dichloran.
Experimental Protocols
Step 1: Synthesis of 2,6-Dichloroaniline from this compound (High-Pressure Amination)
This procedure describes the conversion of this compound to 2,6-dichloroaniline via a high-pressure amination reaction. This method is adapted from analogous industrial processes for the amination of aryl halides.
Materials:
-
This compound (1 eq.)
-
Aqueous Ammonia (25-30% solution, 10-20 eq.)
-
Copper(I) oxide (Cu₂O) or other suitable copper catalyst (0.05-0.1 eq.)
-
High-pressure autoclave reactor
Procedure:
-
Charge a high-pressure autoclave reactor with this compound, aqueous ammonia, and the copper catalyst.
-
Seal the reactor and begin stirring.
-
Heat the reactor to the desired temperature, typically in the range of 180-220°C.
-
The internal pressure will rise due to the heating of the aqueous ammonia solution. Monitor the pressure and ensure it remains within the safe operating limits of the reactor.
-
Maintain the reaction at the set temperature for 12-24 hours. The progress of the reaction can be monitored by taking samples (if the reactor setup allows) and analyzing them by GC-MS.
-
After the reaction is complete, cool the reactor to room temperature.
-
Carefully vent the excess ammonia pressure in a well-ventilated fume hood.
-
Open the reactor and transfer the reaction mixture to a separatory funnel.
-
Extract the aqueous phase with a suitable organic solvent (e.g., toluene or dichloromethane) three times.
-
Combine the organic extracts and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude 2,6-dichloroaniline.
-
The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 2,6-dichloroaniline.
Step 2: Synthesis of Dichloran (2,6-Dichloro-4-nitroaniline) from 2,6-Dichloroaniline (Nitration)
This protocol details the regioselective nitration of 2,6-dichloroaniline to produce Dichloran. The directing effects of the amino and chloro substituents favor the introduction of the nitro group at the C4 position.[1][2][3][4]
Materials:
-
2,6-Dichloroaniline (1 eq.)
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice bath
Procedure:
-
In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,6-dichloroaniline in concentrated sulfuric acid. The dissolution is exothermic, so it should be done carefully with cooling in an ice bath to maintain the temperature below 20°C.
-
Once the aniline is completely dissolved, cool the solution to 0-5°C using an ice-salt bath.
-
Prepare the nitrating mixture by slowly adding concentrated nitric acid to a portion of concentrated sulfuric acid in a separate flask, while keeping it cool in an ice bath.
-
Add the nitrating mixture dropwise to the stirred solution of 2,6-dichloroaniline in sulfuric acid. Maintain the reaction temperature between 0°C and 10°C throughout the addition.
-
After the addition is complete, continue to stir the reaction mixture at 0-10°C for an additional 1-2 hours to ensure the reaction goes to completion.
-
Carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. This will precipitate the crude Dichloran.
-
Allow the ice to melt completely, then collect the yellow precipitate by vacuum filtration.
-
Wash the filter cake thoroughly with cold water until the filtrate is neutral to litmus paper.
-
The crude Dichloran can be purified by recrystallization from a suitable solvent such as glacial acetic acid or an ethanol/water mixture to yield bright yellow needles of pure 2,6-dichloro-4-nitroaniline.[1]
Data Presentation
The following table summarizes the key reaction parameters and expected outcomes for the synthesis of Dichloran from this compound.
| Step | Reaction | Key Reagents | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Amination | NH₃ (aq), Cu catalyst | 180-220 | 12-24 | 60-70 (estimated) |
| 2 | Nitration | HNO₃, H₂SO₄ | 0-10 | 1-2 | 85-95 |
Note: The yield for the amination step is an estimate based on similar industrial processes and may require optimization. The yield for the nitration step is based on literature precedents for the nitration of similar anilines.
Logical Relationships in Synthesis
The synthesis of Dichloran from this compound is a logical sequence of functional group transformations. The workflow illustrates the conversion of the starting material through a key intermediate to the final product.
References
Application Notes: 2,6-Dichlorofluorobenzene as a Versatile Intermediate for Herbicide Synthesis
Introduction
2,6-Dichlorofluorobenzene is a halogenated aromatic compound that serves as a valuable intermediate in the synthesis of complex organic molecules, particularly within the agrochemical industry.[[“]] Its chemical structure, featuring two chlorine atoms and a highly reactive fluorine atom, makes it an ideal precursor for modifications via nucleophilic aromatic substitution (SNAr). In this context, this compound is a potential starting material for producing key herbicide building blocks, such as 2,6-dichloroaniline. This aniline derivative is a crucial component in the synthesis of several commercial herbicides, most notably Diclosulam, a member of the triazolopyrimidine sulfonanilide family used for controlling broadleaf weeds in crops like soybeans and peanuts.[2][3]
The conversion of this compound to 2,6-dichloroaniline involves a nucleophilic aromatic substitution reaction where the fluorine atom is displaced by an amino group from a reagent like ammonia. The electron-withdrawing nature of the two chlorine atoms on the ring activates the fluorine atom for displacement, making this a chemically feasible transformation.[3][4] This application note details the proposed synthesis pathway from this compound and provides a comprehensive protocol for the subsequent synthesis of the herbicide Diclosulam from 2,6-dichloroaniline.
Part 1: Proposed Synthesis of Key Intermediate (2,6-Dichloroaniline)
The initial step in the synthetic pathway is the conversion of this compound to 2,6-dichloroaniline. This transformation is achieved through a nucleophilic aromatic substitution (SNAr) reaction.
Reaction Scheme:
-
Step 1: Nucleophilic attack of an ammonia source (e.g., aqueous ammonia, sodium amide) on the carbon atom bearing the fluorine. The fluorine atom is the most reactive halogen towards nucleophilic attack in this scenario.
-
Step 2: Formation of a resonance-stabilized negative intermediate (a Meisenheimer complex).[3]
-
Step 3: Elimination of the fluoride ion to restore aromaticity, yielding the final product, 2,6-dichloroaniline.
The diagram below illustrates this proposed synthetic logic.
Part 2: Synthesis of Diclosulam from 2,6-Dichloroaniline
The primary application of 2,6-dichloroaniline in herbicide manufacturing is its use in the synthesis of Diclosulam. The reaction involves the condensation of 2,6-dichloroaniline with 2-(chlorosulfonyl)-7-fluoro-5-ethoxy[[“]][2][5]triazolo[1,5-c]pyrimidine in the presence of a catalyst.
Quantitative Data Summary
The following table summarizes quantitative data compiled from various patented synthesis methods for Diclosulam, highlighting the key reaction parameters.
| Parameter | Embodiment 1[2][5] | Embodiment 2[6] | Embodiment 3[6] |
| Key Reactant A | 2,6-Dichloroaniline | 2,6-Dichloroaniline | 2,6-Dichloroaniline |
| Key Reactant B | 2-(chlorosulfonyl)-7-fluoro-5-ethoxy[[“]][2][5]triazolo[1,5-c]pyrimidine | 2-(chlorosulfonyl)-5-ethoxy-7-fluoro[[“]][2][5]triazolo[[“]][6]pyrimidine | 2-(chlorosulfonyl)-5-ethoxy-7-fluoro[[“]][2][5]triazolo[[“]][6]pyrimidine |
| Molar Ratio (A:B) | 1.5 : 1 | 1.05 : 1 (approx.) | 1.05 : 1 (approx.) |
| Catalyst | 3,5-Lutidine (3,5-dimethylpyridine) | DMAP (4-Dimethylaminopyridine) | DMAP (4-Dimethylaminopyridine) |
| Solvent(s) | Acetonitrile, DMSO | Toluene | Dichloromethane |
| Temperature | 48 °C | 60-70 °C | Reflux |
| Reaction Time | 24 hours | 3 hours (incubation) | 6 hours (incubation) |
| Overall Yield | Not specified, high purity implied | 81.70% | 83.99% |
Experimental Protocol: Sulfonamide Condensation
This protocol is a composite methodology based on published examples for the synthesis of Diclosulam.[2][5][6]
Materials and Reagents:
-
2,6-Dichloroaniline (DCA)
-
2-(chlorosulfonyl)-5-ethoxy-7-fluoro[[“]][2][5]triazolo[[“]][6]pyrimidine (Sulfonyl Chloride Intermediate)
-
4-Dimethylaminopyridine (DMAP) or 3,5-Lutidine
-
Anhydrous Toluene or Acetonitrile
-
Dimethyl Sulfoxide (DMSO), if required
-
Methanol
-
Deionized Water
-
Concentrated Hydrochloric Acid (for workup, if needed)
Procedure:
-
Reactor Setup: Equip a clean, dry, three-neck round-bottom flask with a magnetic stirrer, a condenser, a thermometer, and a nitrogen inlet for an inert atmosphere.
-
Reagent Preparation: In the reaction vessel, dissolve 2,6-dichloroaniline (e.g., 0.19 mol) and the catalyst (e.g., 0.18 mol DMAP) in the chosen organic solvent (e.g., 200 g Toluene). Stir the mixture to form a homogeneous solution.
-
Reaction Initiation: Begin stirring and gently heat the mixture to the target temperature (e.g., 60-70 °C).
-
Controlled Addition: Prepare a solution of the sulfonyl chloride intermediate in the same solvent. Add this solution dropwise to the reaction mixture over a period of 1-2 hours while maintaining the reaction temperature.
-
Reaction and Monitoring: After the addition is complete, maintain the reaction mixture at the set temperature for the specified duration (e.g., 3-6 hours). Monitor the reaction progress using an appropriate analytical technique such as TLC or HPLC.
-
Product Isolation and Workup:
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the resulting slurry to collect the solid product.
-
Wash the filter cake sequentially with deionized water and then with cold methanol to remove unreacted starting materials and impurities.
-
-
Drying: Dry the collected white solid product under vacuum to a constant weight to yield Diclosulam.
Experimental Workflow Visualization
The following diagram outlines the key steps in the laboratory synthesis of Diclosulam.
This compound is a strategic starting material for the synthesis of 2,6-dichloroaniline, a critical intermediate for the production of triazolopyrimidine sulfonanilide herbicides like Diclosulam. The protocols derived from patent literature demonstrate a robust and high-yield condensation reaction to form the final active ingredient. These methodologies are essential for researchers and professionals in the agrochemical field focused on developing and scaling up the production of effective crop protection agents.
References
- 1. consensus.app [consensus.app]
- 2. prepchem.com [prepchem.com]
- 3. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. nbinno.com [nbinno.com]
- 6. 2,6-Dichloroaniline synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols: Synthesis of Pharmaceuticals from 2,6-Dichlorofluorobenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of a key pharmaceutical intermediate derived from 2,6-dichlorofluorobenzene, leading to the production of the targeted tyrosine kinase inhibitor, Crizotinib. The strategic incorporation of the 2,6-dichloro-3-fluorophenyl moiety is a critical feature in the design of this and other kinase inhibitors, influencing their binding affinity and overall pharmacological profile.
Introduction to this compound in Pharmaceutical Synthesis
This compound is a versatile halogenated aromatic compound that serves as a crucial building block in the synthesis of complex pharmaceutical molecules. Its unique substitution pattern, featuring two chlorine atoms flanking a fluorine atom, offers a handle for a variety of chemical transformations. The electron-withdrawing nature of the halogens influences the reactivity of the benzene ring, making it a valuable precursor for the introduction of specific functionalities required for biological activity.
One of the notable applications of this compound is in the synthesis of kinase inhibitors, a class of targeted cancer therapeutics. The 2,6-dichlorophenyl group is a common feature in many of these drugs, as it can form key interactions within the ATP-binding pocket of kinases. This document outlines the synthetic pathway from this compound to (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol, a chiral intermediate essential for the synthesis of Crizotinib, an anaplastic lymphoma kinase (ALK) and c-Met inhibitor.
Synthetic Pathway Overview
The synthesis of the Crizotinib intermediate from this compound proceeds through a two-step sequence:
-
Friedel-Crafts Acylation: this compound is first acylated to introduce an acetyl group, yielding 2',6'-dichloro-3'-fluoroacetophenone.
-
Asymmetric Reduction: The resulting ketone is then stereoselectively reduced to the corresponding chiral alcohol, (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol, a key building block for Crizotinib.
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"(S)-1-(2,6-dichloro-3-fluorophenyl)ethanol" [fillcolor="#34A853"];
"this compound" -> "2',6'-Dichloro-3'-fluoroacetophenone" [label="Friedel-Crafts Acylation"];
"2',6'-Dichloro-3'-fluoroacetophenone" -> "(S)-1-(2,6-dichloro-3-fluorophenyl)ethanol" [label="Asymmetric Reduction"];
}
Workflow for Friedel-Crafts acylation.
Protocol 2: Asymmetric Reduction of 2',6'-Dichloro-3'-fluoroacetophenone
This protocol details the stereoselective reduction of the ketone to the desired (S)-enantiomer of the alcohol, a crucial intermediate for Crizotinib.[1][2]
Materials:
-
2',6'-Dichloro-3'-fluoroacetophenone
-
Isopropanol
-
Potassium tert-butoxide
-
Chiral Ruthenium catalyst (e.g., RuBr₂--INVALID-LINK--)
-
Hydrogen gas (H₂)
-
Argon gas
Procedure:
-
In an autoclave, place the chiral ruthenium catalyst and potassium tert-butoxide under an argon atmosphere.
-
Add a solution of 2',6'-dichloro-3'-fluoroacetophenone in isopropanol.
-
Pressurize the autoclave with hydrogen gas to 10 atm.
-
Stir the reaction mixture at 40 °C for 21 hours.[2]
-
After the reaction is complete (monitored by hydrogen uptake and TLC/GC), cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol.[1]
```dot
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References
Application Notes and Protocols for the Synthesis of 2,6-dichloro-3-fluorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 2,6-dichloro-3-fluorobenzonitrile, a key intermediate in the preparation of various pharmaceutical compounds. The outlined method is based on a high-yield, multi-step process suitable for laboratory and potential scale-up operations.
Synthesis Overview
The described synthesis pathway involves a three-step process commencing from 2,6-dichloro-3-fluoroacetophenone.[1][2] This starting material undergoes chlorination, followed by ammonolysis to form an amide intermediate, which is then dehydrated to yield the final product, 2,6-dichloro-3-fluorobenzonitrile.[1] This method offers the advantages of a clear reaction pathway, mild operating conditions, and high product purity.[1]
Logical Flow of the Synthesis Process:
Caption: Multi-step synthesis of 2,6-dichloro-3-fluorobenzonitrile.
Quantitative Data Summary
The following table summarizes the key quantitative data for the final dehydration step of the synthesis, providing a comparison of different reaction conditions.
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Starting Material | 2,6-dichloro-3-fluorobenzamide | 2,6-dichloro-3-fluorobenzamide | 2,6-dichloro-3-fluorobenzamide | 2,6-dichloro-3-fluorobenzamide |
| Dehydrating Agent | Bis(trichloromethyl)carbonate | Bis(trichloromethyl)carbonate | Bis(trichloromethyl)carbonate | Bis(trichloromethyl)carbonate |
| Catalyst/Additive | N,N-dimethylformamide | Triethylamine | N,N-dimethylformamide | N,N-dimethylformamide |
| Solvent | Toluene | Dichloromethane | Toluene | Toluene |
| Reaction Temp. | 30°C | Reflux | 80°C | 50°C |
| Reaction Time | 30 min | 2.5 h | 30 min | 1 h |
| Yield | 93% | 92% | 85% | 92% |
| Purity (GC) | 99.3% | 99.3% | 99.6% | 99.3% |
| Melting Point | 72-74°C | 72-74°C | 72-74°C | 72-74°C |
Data extracted from patent CN102531961B.[1]
Detailed Experimental Protocols
The following protocols detail the step-by-step procedure for the synthesis of 2,6-dichloro-3-fluorobenzonitrile.
Step 1: Chlorination of 2,6-dichloro-3-fluoroacetophenone
This step involves the chlorination of the starting material to produce α,α,α,2,6-pentachloro-3-fluoroacetophenone.
-
Materials:
-
2,6-dichloro-3-fluoroacetophenone (82.8g, 0.4 mol)
-
Glacial acetic acid (200 mL)
-
Chlorine gas
-
Sodium acetate
-
-
Procedure:
-
To a suitable reaction vessel, add 2,6-dichloro-3-fluoroacetophenone and glacial acetic acid.
-
Heat the mixture to 90°C.
-
In the presence of sodium acetate, introduce chlorine gas to initiate the chlorination reaction.
-
Monitor the reaction progress by an appropriate method (e.g., TLC, GC).
-
Upon completion, process the reaction mixture to isolate the α,α,α,2,6-pentachloro-3-fluoroacetophenone intermediate.
-
Step 2: Ammonolysis of α,α,α,2,6-pentachloro-3-fluoroacetophenone
The chlorinated intermediate is then converted to 2,6-dichloro-3-fluorobenzamide via ammonolysis.
-
Materials:
-
α,α,α,2,6-pentachloro-3-fluoroacetophenone
-
Organic solvent (e.g., Toluene)
-
Ammonia gas
-
-
Procedure:
-
Dissolve the α,α,α,2,6-pentachloro-3-fluoroacetophenone in a suitable organic solvent.
-
Introduce ammonia gas into the solution until saturation.
-
Allow the ammonolysis reaction to proceed.
-
Monitor the reaction for the formation of 2,6-dichloro-3-fluorobenzamide.
-
Upon completion, work up the reaction mixture to isolate the solid 2,6-dichloro-3-fluorobenzamide.
-
Step 3: Dehydration of 2,6-dichloro-3-fluorobenzamide
The final step is the dehydration of the amide to the desired nitrile product. The following is a detailed protocol for one of the high-yield variations.
-
Materials:
-
2,6-dichloro-3-fluorobenzamide (62.4g, 0.3 mol)
-
Bis(trichloromethyl)carbonate (32.6g, 0.11 mol)
-
Toluene (200 mL)
-
N,N-dimethylformamide (24.1g, 0.33 mol)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
-
Equipment:
-
500 mL three-necked flask
-
Mechanical stirrer
-
Ice bath
-
Apparatus for reduced pressure distillation
-
-
Procedure:
-
To a 500 mL three-necked flask equipped with a mechanical stirrer, add bis(trichloromethyl)carbonate and toluene.
-
Cool the mixture to 0°C using an ice bath.
-
Slowly add N,N-dimethylformamide to the cooled mixture.
-
After the addition is complete, continue stirring at 0°C for 30 minutes, then at room temperature for an additional 30 minutes.
-
Heat the mixture to 30°C and add the 2,6-dichloro-3-fluorobenzamide.
-
Allow the reaction to proceed for 30 minutes, monitoring for completion using TLC.
-
Once the reaction is complete, cool the mixture to room temperature and wash with water.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Remove the toluene under reduced pressure.
-
Purify the residue by vacuum distillation (130°C at 20 mmHg) to obtain 2,6-dichloro-3-fluorobenzonitrile as a white solid.
-
Experimental Workflow for Dehydration Step:
Caption: Workflow for the dehydration of 2,6-dichloro-3-fluorobenzamide.
Alternative Synthesis Route: Ammoxidation
An alternative industrial-scale synthesis involves the gas-phase ammoxidation of a mixture of 2,4-dichloro-5-fluorotoluene and 2,6-dichloro-3-fluorotoluene.[3][4] This process is carried out at high temperatures (350-550°C) over a catalyst, reacting the dichlorofluorotoluene mixture with ammonia, air, and steam.[3][4] The resulting mixture of benzonitriles is then separated.[3] While efficient for large-scale production, this method requires specialized equipment for gas-phase reactions.
Disclaimer: The provided protocols are for informational purposes and should only be performed by qualified professionals in a well-equipped laboratory setting. Appropriate safety precautions must be taken at all times.
References
- 1. CN102531961B - Preparation method of 2,6-dichloro-3-fluorobenzonitrile - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. US5670694A - Process for the preparation of 2,4-dichloro-5-fluorobenzonitrile and 2,6-dichloro-3-fluorobenzonitrile - Google Patents [patents.google.com]
- 4. EP0731087A1 - Process for the preparation of 2,4-dichloro-5-fluorobenzonitrile and 2,6-dichloro-3-fluorobenzonitrile - Google Patents [patents.google.com]
Application Notes and Protocols: Nitration of 2,6-Dichlorofluorobenzene
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental procedure for the nitration of 2,6-dichlorofluorobenzene, a key transformation in the synthesis of various pharmaceutical and agrochemical intermediates. The protocol outlines the necessary reagents, reaction conditions, and purification methods to obtain the desired nitrated product.
Introduction
The introduction of a nitro group onto an aromatic ring via electrophilic aromatic substitution is a fundamental reaction in organic synthesis. For polysubstituted benzene rings such as this compound, the regioselectivity of the nitration is governed by the electronic and steric effects of the existing substituents. The two chlorine atoms and the fluorine atom are deactivating, ortho-para directors. Steric hindrance from the two ortho-chloro substituents is expected to direct the incoming electrophile, the nitronium ion (NO₂⁺), to the less hindered positions, primarily the 4-position and to a lesser extent, the 3-position. This protocol focuses on the synthesis of 2,6-dichloro-1-fluoro-4-nitrobenzene.
Reaction Scheme
Caption: General reaction scheme for the nitration of this compound.
Data Presentation
The following table summarizes representative quantitative data for the nitration of this compound based on typical outcomes for similar reactions. Actual results may vary depending on the specific experimental conditions.
| Parameter | Value | Notes |
| Reactants | ||
| This compound | 1.0 equivalent | Starting material. |
| Concentrated Nitric Acid (70%) | 1.1 - 1.5 equivalents | Nitrating agent. |
| Concentrated Sulfuric Acid (98%) | 2.0 - 3.0 equivalents | Catalyst and dehydrating agent. |
| Reaction Conditions | ||
| Temperature | 0 - 10 °C (addition), 25 °C (reaction) | The reaction is exothermic and requires careful temperature control.[1] |
| Reaction Time | 2 - 4 hours | Monitor reaction progress by TLC or GC. |
| Work-up & Purification | ||
| Quenching | Ice-water | To stop the reaction and precipitate the product.[1] |
| Extraction | Dichloromethane or Ethyl Acetate | To isolate the product from the aqueous phase.[1] |
| Washing | Water, sat. NaHCO₃ soln., Brine | To remove residual acids and salts.[1][2] |
| Drying | Anhydrous Na₂SO₄ or MgSO₄ | To remove residual water from the organic phase. |
| Purification | Recrystallization or Column Chromatography | To isolate the desired isomer(s).[1][2][3] |
| Expected Outcome | ||
| Major Product | 2,6-dichloro-1-fluoro-4-nitrobenzene | Based on directing group effects and steric hindrance. |
| Yield | 70 - 85% | Dependent on reaction optimization and purification efficiency. |
| Purity | >98% | Achievable with proper purification. |
Experimental Protocol
Materials:
-
This compound
-
Concentrated Nitric Acid (70%)
-
Concentrated Sulfuric Acid (98%)
-
Dichloromethane (DCM) or Ethyl Acetate
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Ice
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for purification (recrystallization or chromatography)
Procedure:
-
Preparation of the Nitrating Mixture: In a clean, dry round-bottom flask equipped with a magnetic stir bar and cooled in an ice bath, add concentrated sulfuric acid (2.5 equivalents). Slowly and carefully add concentrated nitric acid (1.2 equivalents) dropwise to the sulfuric acid while stirring. Maintain the temperature of the mixture below 10 °C throughout the addition.
-
Reaction: To the prepared and cooled nitrating mixture, add this compound (1.0 equivalent) dropwise via a dropping funnel. The rate of addition should be controlled to maintain the internal reaction temperature between 0 and 10 °C.
-
Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0-10 °C for 30 minutes. Then, allow the reaction to warm to room temperature (approximately 25 °C) and stir for an additional 2-3 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Work-up:
-
Once the reaction is complete, carefully pour the reaction mixture onto a stirred mixture of crushed ice and water. This will quench the reaction and precipitate the crude product.[1]
-
Extract the aqueous mixture with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers and wash sequentially with deionized water, saturated sodium bicarbonate solution, and brine.[1][2]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
-
Purification: The crude product, which may be a mixture of isomers, can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to isolate the desired 2,6-dichloro-1-fluoro-4-nitrobenzene.[1][2][3]
Safety Precautions:
-
This reaction should be performed in a well-ventilated fume hood.
-
Concentrated nitric acid and sulfuric acid are highly corrosive and strong oxidizing agents. Handle with extreme care and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[1]
-
The nitration reaction is highly exothermic and can proceed uncontrollably if the temperature is not carefully managed.[1]
-
Always add acid to water, never the reverse, when preparing dilutions.
Visualizations
Experimental Workflow
Caption: Workflow for the nitration of this compound.
Signaling Pathway (Mechanism)
Caption: Mechanism of electrophilic aromatic nitration.
References
Application Notes and Protocols: Grignard Reaction with 2,6-Dichlorofluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dichlorofluorobenzene is a valuable building block in the synthesis of pharmaceuticals and agrochemicals.[1] Its unique substitution pattern offers a handle for the introduction of molecular complexity. The preparation of the corresponding Grignard reagent, 2,6-dichlorophenylmagnesium halide, provides a powerful nucleophile for the formation of new carbon-carbon bonds. However, the di-ortho substitution presents steric challenges that can make the Grignard reaction sluggish.[2]
This document provides detailed protocols for the formation of the Grignard reagent from this compound and its subsequent reaction with various electrophiles. Due to the high strength of the carbon-fluorine bond, the Grignard reaction is expected to occur selectively at one of the carbon-chlorine bonds.
Reaction Pathway
The formation of the Grignard reagent proceeds by the insertion of magnesium into one of the carbon-chlorine bonds of this compound. The resulting organomagnesium compound can then be used in a variety of subsequent reactions.
References
- 1. Iron-catalyzed cross-coupling of sterically encumbered aryl Grignard reagents with allylic bromides: application to the synthesis of cannabigerol - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Iron-catalyzed cross-coupling of sterically encumbered aryl Grignard reagents with allylic bromides: application to the synthesis of cannabigerol - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 2,6-Dichlorofluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dichlorofluorobenzene is a valuable and versatile building block in organic synthesis, particularly for the introduction of the 2-chloro-6-fluorophenyl moiety into complex molecules. This structural motif is of significant interest in medicinal chemistry and materials science due to the unique electronic and steric properties conferred by the fluorine and chlorine substituents. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, provide powerful and efficient methods for the selective functionalization of this compound.
The presence of two chlorine atoms allows for selective mono- or di-functionalization, depending on the reaction conditions. The fluorine atom, ortho to both chlorine atoms, influences the reactivity of the C-Cl bonds, making the development of robust and selective catalytic systems crucial. These application notes provide an overview of the key palladium-catalyzed cross-coupling reactions of this compound and offer detailed protocols to guide researchers in their synthetic endeavors.
Suzuki-Miyaura Coupling: Synthesis of 2-Aryl-6-chlorofluorobenzenes
The Suzuki-Miyaura coupling is a cornerstone for the formation of C(sp²)–C(sp²) bonds, enabling the synthesis of biaryl compounds.[1] For this compound, achieving selective mono-arylation is a key challenge. The choice of a highly active and sterically hindered catalyst system is often necessary to overcome the lower reactivity of the aryl chloride bonds.[1]
General Reaction Scheme
Caption: General scheme for the Suzuki-Miyaura coupling of this compound.
Quantitative Data Summary
While specific data for this compound is limited in readily available literature, data from the analogous substrate, 2,6-dichloropyridine, provides valuable insights into effective catalyst systems for achieving mono-alkylation.
| Entry | Aryl Halide | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2,6-Dichloropyridine | Heptyl boronic pinacol ester | Pd(OAc)₂ (1) | Ad₂PⁿBu (3) | LiOᵗBu | Dioxane/H₂O (4:1) | 100 | - | 94 (dialkylation) |
Data adapted from analogous reactions of dichloropyridines, highlighting effective conditions for coupling with less reactive chlorides.
Experimental Protocol: General Procedure for Mono-Arylation
This protocol is a generalized starting point and may require optimization for specific arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (1-3 mol%)
-
SPhos (2-6 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 - 3.0 equivalents)
-
Anhydrous toluene or 1,4-dioxane
-
Degassed water
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar and reflux condenser, add this compound, the arylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.
-
Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 15 minutes.
-
Under a positive pressure of the inert gas, add the anhydrous organic solvent and degassed water (typically a 4:1 to 10:1 ratio of organic solvent to water) via syringe.[1]
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
Sonogashira Coupling: Synthesis of 2-Alkynyl-6-chlorofluorobenzenes
The Sonogashira coupling is a highly reliable method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes.[2] This reaction is instrumental in synthesizing arylalkynes, which are important intermediates in pharmaceuticals and materials science. For this compound, regioselective mono-alkynylation can be achieved by careful control of reaction conditions.
General Reaction Scheme
Caption: General scheme for the Sonogashira coupling of this compound.
Quantitative Data Summary
The following table provides representative conditions for the Sonogashira coupling of aryl chlorides, which can be adapted for this compound.
| Entry | Aryl Halide | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | 60 | 8 | >95 |
| 2 | 1-Bromo-2,2-difluoroethylene | Phenylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | THF | 60 | 12 | 85 |
Data adapted from literature on Sonogashira couplings of related aryl halides and vinyl halides.[2]
Experimental Protocol: General Procedure for Mono-Alkynylation
This protocol provides a general starting point and may require optimization for specific terminal alkynes.
Materials:
-
This compound
-
Terminal alkyne (1.1 - 1.5 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (1-3 mol%)
-
Copper(I) iodide (CuI) (2-6 mol%)
-
Triethylamine (Et₃N) or another suitable amine base
-
Anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add this compound, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.
-
Evacuate and backfill the flask with argon three times.
-
Add the anhydrous solvent (THF or DMF) and triethylamine via syringe.
-
Add the terminal alkyne dropwise to the stirred solution.
-
Heat the reaction mixture to 50-80 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion (typically 4-12 hours), cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of celite, washing with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by dissolving in a suitable organic solvent (e.g., diethyl ether), washing with saturated aqueous ammonium chloride solution to remove copper salts, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by flash column chromatography on silica gel.
Caption: Experimental workflow for the Sonogashira coupling.
Buchwald-Hartwig Amination: Synthesis of 2-Amino-6-chlorofluorobenzenes
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[3] It allows for the coupling of aryl halides with a wide variety of primary and secondary amines. For this compound, this reaction provides a direct route to valuable 2-amino-6-chlorofluorobenzene derivatives, which are important intermediates in the synthesis of pharmaceuticals.[3]
General Reaction Scheme
Caption: General scheme for the Buchwald-Hartwig amination of this compound.
Quantitative Data Summary
The following table presents typical conditions for the Buchwald-Hartwig amination of aryl chlorides, which can serve as a guide for reactions with this compound.
| Entry | Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene | Morpholine | Pd(dba)₂ (1.5) | XPhos (3.0) | NaOᵗBu | Toluene | Reflux | 6 | 94 |
| 2 | Chlorobenzene | Aniline | γ-Fe₂O₃@MBD/Pd-Co | - | K₂CO₃ | Water | 80 | - | - |
Data adapted from literature on Buchwald-Hartwig aminations of aryl chlorides.[4][5]
Experimental Protocol: General Procedure for Mono-Amination
This protocol is a general guideline and may require optimization based on the specific amine used.
Materials:
-
This compound
-
Primary or secondary amine (1.1 - 1.5 equivalents)
-
Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂) (1-3 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) or a similar bulky, electron-rich phosphine ligand (2-6 mol%)
-
Sodium tert-butoxide (NaOᵗBu) or another strong base (1.5 - 2.5 equivalents)
-
Anhydrous toluene or 1,4-dioxane
Procedure:
-
In a glovebox or under an inert atmosphere, charge a dry Schlenk tube with bis(dibenzylideneacetone)palladium(0), the phosphine ligand, and sodium tert-butoxide.
-
Add the anhydrous solvent (toluene or dioxane) and stir the mixture for a few minutes.
-
Add this compound and the amine to the reaction mixture.
-
Seal the tube and heat the reaction mixture to 80-120 °C with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion (typically 6-24 hours), cool the reaction to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[4]
Caption: Experimental workflow for the Buchwald-Hartwig amination.
General Catalytic Cycle
The palladium-catalyzed cross-coupling reactions discussed herein generally proceed through a common catalytic cycle involving a Pd(0)/Pd(II) couple.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Conclusion
Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of this compound. The Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions provide efficient and versatile routes to a wide array of substituted fluorinated aromatic compounds. Achieving high yields and regioselectivity, particularly for mono-functionalization, is highly dependent on the careful selection of the catalyst system, including the palladium precursor, ligand, and base, as well as the optimization of reaction conditions such as solvent and temperature. The protocols and data presented in these application notes serve as a valuable resource for researchers and professionals in the fields of chemical synthesis and drug development, facilitating the exploration of new chemical space and the synthesis of novel molecules with potential applications in various scientific disciplines.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | TCI AMERICA [tcichemicals.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Halex Process for the Synthesis of Fluorinated Aromatics from Dichlorobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Halex (Halogen Exchange) process is a cornerstone of industrial organofluorine chemistry, providing a robust method for the synthesis of fluorinated aromatic compounds. This process operates via a nucleophilic aromatic substitution (SNAr) mechanism, where a chloride (or bromide) substituent on an electron-deficient aromatic ring is displaced by a fluoride anion.[1] The reaction is particularly effective for substrates activated by electron-withdrawing groups, such as nitro groups, making it highly relevant for the synthesis of precursors for pharmaceuticals and agrochemicals.[2][3]
This document provides detailed application notes and experimental protocols for the synthesis of fluorinated aromatics using dichlorobenzene derivatives as starting materials.
Process Overview & Mechanism
The Halex reaction involves heating an aryl chloride with an alkali metal fluoride, typically anhydrous potassium fluoride (KF), in a high-boiling polar aprotic solvent.[4] The reaction proceeds best with aromatic rings that are rendered electron-poor, as the addition of the highly electronegative fluoride anion to the aromatic ring is the rate-determining step.
Key Parameters:
-
Substrate: Dichlorobenzenes activated with at least one strong electron-withdrawing group (e.g., nitro group) are ideal substrates. The chlorine atoms in the ortho and para positions relative to the activating group are the most susceptible to substitution.
-
Fluorinating Agent: Anhydrous potassium fluoride (KF) is the most common and cost-effective source of fluoride.[1] The use of spray-dried or freshly prepared anhydrous KF is crucial, as water can significantly hinder the reaction.[5] Other fluoride sources like cesium fluoride (CsF) can be used for enhanced reactivity.[4]
-
Solvent: High-boiling polar aprotic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), dimethylacetamide (DMAC), and sulfolane are necessary to solubilize the reactants and facilitate the reaction at high temperatures.[2][4]
-
Temperature: The reaction typically requires high temperatures, generally in the range of 150–250 °C.[4]
-
Catalyst: While the reaction can proceed without a catalyst, phase-transfer catalysts (PTCs) are often employed to enhance the solubility and reactivity of the fluoride salt in the organic phase, thereby accelerating the reaction rate.[1][3] Common PTCs include quaternary ammonium and phosphonium salts.
Reaction Mechanism Pathway
The Halex reaction follows a nucleophilic aromatic substitution (SNAr) pathway, which is a two-step addition-elimination mechanism.
References
Application Notes and Protocols for the Balz-Schiemann Reaction in Aryl Fluoride Preparation
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine atoms into aromatic systems is a cornerstone of modern medicinal chemistry, significantly influencing the pharmacokinetic and physicochemical properties of drug candidates. The Balz-Schiemann reaction remains a crucial and widely utilized method for the synthesis of aryl fluorides from readily available aromatic amines. This document provides detailed application notes, experimental protocols, and quantitative data to facilitate the effective use of this important transformation in a research and development setting.
Introduction
The Balz-Schiemann reaction, first reported by Günther Balz and Günther Schiemann in 1927, is a chemical process that transforms a primary aromatic amine into an aryl fluoride.[1] The reaction proceeds through the diazotization of the amine, followed by the formation of a relatively stable aryldiazonium tetrafluoroborate salt, which is then subjected to thermal or photochemical decomposition to yield the corresponding aryl fluoride.[2][3] This method is particularly valuable as direct fluorination of aromatic compounds is often hazardous and lacks selectivity.[2][3]
The reaction is conceptually similar to the Sandmeyer reaction; however, it specifically produces aryl fluorides and typically does not require a metal catalyst.[2] The thermal decomposition of the diazonium tetrafluoroborate is believed to proceed through a high-energy aryl cation intermediate.[2]
Applications in Drug Development
The synthesis of fluorinated aromatic compounds is of paramount importance in the pharmaceutical industry. The incorporation of fluorine can enhance metabolic stability, improve binding affinity, and modulate the pKa of drug molecules. The Balz-Schiemann reaction provides a reliable method for accessing key fluorinated building blocks and intermediates. For instance, it is a viable route for the synthesis of precursors to drugs like fluoxetine and various fluorinated analogs of bioactive molecules.
Quantitative Data
The yield and efficiency of the Balz-Schiemann reaction are influenced by the electronic nature of the substituents on the aromatic ring, the reaction conditions, and the choice of solvent. The following tables summarize representative quantitative data for the preparation of various aryl fluorides.
Table 1: Balz-Schiemann Reaction of Various Aryldiazonium Tetrafluoroborates
| Starting Amine (Substituent) | Product | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Aniline | Fluorobenzene | Chlorobenzene | 60 | 16 | 72 |
| p-Toluidine | 4-Fluorotoluene | - | - | - | ~89[2] |
| p-Nitroaniline | 4-Fluoronitrobenzene | - | - | - | 86-87[1] |
| o-Nitroaniline | 2-Fluoronitrobenzene | Chlorobenzene | 80 | 3 | 87 |
| m-Nitroaniline | 3-Fluoronitrobenzene | Chlorobenzene | 80 | 3 | 86 |
| 4-Fluoroaniline | 1,4-Difluorobenzene | Chlorobenzene | 60 | 16 | 65 |
| 4-Chloroaniline | 1-Chloro-4-fluorobenzene | Chlorobenzene | 60 | 16 | 83 |
| 4-Bromoaniline | 1-Bromo-4-fluorobenzene | Chlorobenzene | 60 | 16 | 90 |
| 4-Iodoaniline | 1-Fluoro-4-iodobenzene | Chlorobenzene | 80 | 3 | 83 |
Data for substituted anilines in chlorobenzene is adapted from a study on revisiting the Balz-Schiemann reaction under catalyst- and additive-free conditions.
Table 2: Comparison of Counterions in the Balz-Schiemann Reaction
| Substrate | BF₄⁻ Yield (%) | PF₆⁻ Yield (%) |
| p-Toluidine | 70 | 71 |
| p-Nitroaniline | 40–58 | - |
Innovations in the Balz-Schiemann reaction have shown that other counterions, such as hexafluorophosphates (PF₆⁻), can sometimes lead to improved yields.[2]
Experimental Protocols
Two detailed protocols are provided below: a traditional batch synthesis of fluorobenzene and a modern continuous flow approach, which offers enhanced safety and scalability.
Traditional Batch Protocol: Synthesis of Fluorobenzene from Aniline
This protocol is adapted from a procedure published in Organic Syntheses.
Materials:
-
Aniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Fluoroboric Acid (HBF₄, ~48-50% aqueous solution)
-
Sodium Hydroxide (NaOH)
-
Calcium Chloride (CaCl₂)
-
Ice
Procedure:
Step 1: Diazotization of Aniline
-
In a suitable reaction vessel equipped with a mechanical stirrer, add aniline followed by concentrated hydrochloric acid and water.
-
Cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C. Stir for 15-20 minutes after the addition is complete to ensure full formation of the benzenediazonium chloride solution.
Step 2: Formation of Benzenediazonium Tetrafluoroborate
-
To the cold diazonium salt solution, slowly add a chilled solution of fluoroboric acid with vigorous stirring.
-
The benzenediazonium tetrafluoroborate will precipitate as a white solid.
-
Continue stirring for 30 minutes in the ice bath.
-
Filter the precipitate under vacuum and wash it with cold water, followed by a small amount of cold methanol, and finally with diethyl ether to aid in drying.
-
Dry the solid in a vacuum desiccator. Caution: Diazonium salts are potentially explosive when dry and should be handled with care behind a safety shield.
Step 3: Thermal Decomposition
-
Gently heat the dry benzenediazonium tetrafluoroborate in a flask equipped with a distillation apparatus.
-
The salt will decompose, and the crude fluorobenzene will distill over. Nitrogen gas and boron trifluoride are evolved as byproducts.
-
The decomposition should be controlled by careful heating to avoid a runaway reaction.
Step 4: Purification
-
Wash the collected distillate with a dilute solution of sodium hydroxide to remove any acidic impurities, followed by a water wash.
-
Dry the organic layer over anhydrous calcium chloride.
-
Distill the dried product to obtain pure fluorobenzene.
Continuous Flow Protocol for Aryl Fluoride Synthesis
Continuous flow chemistry offers significant advantages for the Balz-Schiemann reaction, including improved safety by minimizing the accumulation of hazardous diazonium intermediates and better temperature control.[4]
General Setup: A typical continuous flow setup consists of syringe pumps to deliver the reactant solutions, a microreactor or packed-bed reactor for the diazotization, and a heated reactor for the decomposition.
Reactant Streams:
-
Stream A: A solution of the aromatic amine in a suitable organic solvent (e.g., THF, acetonitrile).
-
Stream B: A solution of a diazotizing agent (e.g., tert-butyl nitrite or an acidic solution of sodium nitrite).
-
Stream C: A source of fluoride (e.g., fluoroboric acid or a complex like BF₃·Et₂O).
Procedure:
-
The streams of the aromatic amine and the diazotizing agent are pumped and mixed in a T-mixer before entering the first reactor, which is typically cooled to maintain a low temperature for the diazotization.
-
The resulting diazonium salt solution is then mixed with the fluoride source in a second T-mixer.
-
This mixture flows into a heated reactor where the thermal decomposition occurs.
-
The product stream is then collected for workup and purification. The residence time in each reactor is controlled by the flow rates of the pumps.
Visualizations
Reaction Workflow
The following diagram illustrates the general workflow of the Balz-Schiemann reaction.
Caption: General workflow of the Balz-Schiemann reaction.
Reaction Mechanism
The diagram below details the key steps in the mechanism of the Balz-Schiemann reaction.
Caption: Mechanism of the Balz-Schiemann reaction.
References
Application of 2,6-Dichlorofluorobenzene in the Synthesis of Quinolone Antimicrobials: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinolone antimicrobials are a significant class of synthetic antibiotics characterized by their broad-spectrum activity against a wide range of bacterial pathogens. The core chemical scaffold, a 4-oxo-1,4-dihydropyridine-3-carboxylic acid, is amenable to various substitutions that modulate the drug's efficacy, spectrum of activity, and pharmacokinetic properties. The strategic incorporation of halogen atoms, particularly fluorine and chlorine, into the quinolone framework has been a cornerstone of developing highly potent analogs. 2,6-Dichlorofluorobenzene and its derivatives serve as key precursors in the synthesis of advanced quinolone-like structures, offering a versatile platform for introducing the desired halogenation pattern, which is crucial for their biological activity.
This document provides detailed application notes and experimental protocols for the synthesis of a novel fluoroquinolone-like antibacterial agent, a 2-amino-6-chloro-4-cyclopropyl-7-fluoro-5-methoxy-pyrido[1,2-c]pyrimidine-1,3-dione, starting from precursors derivable from this compound. Additionally, it outlines the general mechanism of action of quinolone antimicrobials.
Synthetic Pathway Overview
The synthesis of advanced quinolone analogs from this compound derivatives involves a multi-step sequence. A key intermediate, 2',6'-dichloro-3'-fluoroacetophenone, can be synthesized from precursors related to this compound. This acetophenone then serves as a foundational building block for the construction of the core heterocyclic system. The following sections detail the synthesis of a potent fluoroquinolone-like pyrido[1,2-c]pyrimidine-1,3-dione core, a structure with demonstrated antibacterial properties.[1]
Data Presentation
Table 1: Summary of Key Reaction Yields
| Step | Reaction | Starting Material | Product | Yield (%) | Reference |
| 1 | Synthesis of 2',6'-Dichloro-3'-fluoroacetophenone | 1-(2,6-dichloro-3-fluorophenyl)ethanol | 2',6'-Dichloro-3'-fluoroacetophenone | High | [2] |
| 2 | Formation of 2-Amino-6-chloro-4-cyclopropyl-7-fluoro-5-methoxy-pyrido[1,2-c]pyrimidine-1,3-dione core | Precursors derived from 2',6'-dichloro-3'-fluoroacetophenone | 2-Amino-6-chloro-4-cyclopropyl-7-fluoro-5-methoxy-pyrido[1,2-c]pyrimidine-1,3-dione core structure | >90 | [1] |
| 3 | N-Amination of the Pyrimidinedione Core | 6-chloro-4-cyclopropyl-7-fluoro-5-methoxy-pyrido[1,2-c]pyrimidine-1,3-dione | 2-Amino-6-chloro-4-cyclopropyl-7-fluoro-5-methoxy-pyrido[1,2-c]pyrimidine-1,3-dione | High | [1] |
Experimental Protocols
Protocol 1: Synthesis of 2',6'-Dichloro-3'-fluoroacetophenone
This protocol describes a general method for the oxidation of the corresponding alcohol to the acetophenone, a key intermediate.[2]
Materials:
-
1-(2,6-dichloro-3-fluorophenyl)ethanol
-
Zinc bromide
-
Chloramine-T
-
Acetonitrile
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 1-(2,6-dichloro-3-fluorophenyl)ethanol (1 mmol) in acetonitrile, add zinc bromide (0.2 mmol) and chloramine-T (1 mmol).
-
Stir the reaction mixture under reflux for 5 hours.
-
Cool the mixture to room temperature and quench the reaction by the slow addition of water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter the solution to remove the drying agent and evaporate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield 2',6'-dichloro-3'-fluoroacetophenone.
Protocol 2: Synthesis of the 2-Amino-6-chloro-4-cyclopropyl-7-fluoro-5-methoxy-pyrido[1,2-c]pyrimidine-1,3-dione Core[1]
This protocol outlines the key cyclization and amination steps to form the fluoroquinolone-like core structure.
Materials:
-
6-chloro-4-cyclopropyl-7-fluoro-5-methoxy-pyrido[1,2-c]pyrimidine-1,3-dione (10)
-
O-(2,4-dinitrophenyl)hydroxylamine (11)
-
Potassium carbonate
-
Dry Tetrahydrofuran (THF)
-
Dry N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of 6-chloro-4-cyclopropyl-7-fluoro-5-methoxy-pyrido[1,2-c]pyrimidine-1,3-dione (10) (0.12 mmol) in dry THF (1 mL), add O-(2,4-dinitrophenyl)hydroxylamine (11) (0.18 mmol), potassium carbonate (0.24 mmol), and dry DMF (250 μL).
-
Stir the reaction mixture at room temperature and monitor its progress by a suitable chromatographic technique.
-
Upon completion, quench the reaction and purify the product to obtain 2-Amino-6-chloro-4-cyclopropyl-7-fluoro-5-methoxy-pyrido[1,2-c]pyrimidine-1,3-dione (12).
Mandatory Visualization
Synthetic Workflow
Caption: Synthetic workflow for the fluoroquinolone-like core.
Mechanism of Action of Quinolone Antimicrobials
Quinolone antimicrobials exert their bactericidal effects by targeting bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, repair, and recombination.
-
Inhibition of DNA Gyrase: In Gram-negative bacteria, the primary target is DNA gyrase. This enzyme introduces negative supercoils into the bacterial DNA, a process crucial for relieving torsional stress during DNA replication and transcription.
-
Inhibition of Topoisomerase IV: In Gram-positive bacteria, topoisomerase IV is the main target. This enzyme is responsible for decatenating daughter chromosomes following DNA replication, allowing for their segregation into daughter cells.
Quinolones bind to the enzyme-DNA complex, stabilizing it in a state where the DNA is cleaved. This prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks. The stalled replication forks and the accumulation of DNA damage trigger the SOS response and ultimately lead to bacterial cell death.
Caption: Signaling pathway of quinolone antimicrobial action.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,6-Dichlorofluorobenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,6-Dichlorofluorobenzene.
Frequently Asked Questions (FAQs)
Q1: What is the most common laboratory-scale synthesis route for this compound?
A1: The most prevalent laboratory method for the synthesis of this compound is the Balz-Schiemann reaction.[1][2][3] This process involves two main stages:
-
Diazotization: 2,6-Dichloroaniline is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like fluoroboric acid) to form a 2,6-dichlorobenzenediazonium tetrafluoroborate salt.[1][2]
-
Thermal Decomposition: The isolated diazonium salt is then heated, leading to the release of nitrogen gas and boron trifluoride, yielding the desired this compound.[3]
Q2: What are the primary potential side products in the synthesis of this compound via the Balz-Schiemann reaction?
A2: Several side products can form during this synthesis. The most common include:
-
2,6-Dichlorophenol: This can be formed by the hydrolysis of the intermediate 2,6-dichlorobenzenediazonium salt, especially if water is present during the thermal decomposition step.[4][5][6]
-
Azo Compounds: If the diazotization is incomplete or if there is an excess of the starting 2,6-dichloroaniline, azo coupling reactions can occur, leading to the formation of colored impurities.[7]
-
Tar/Polymeric Materials: High temperatures or prolonged reaction times during the thermal decomposition can lead to the formation of intractable tars.[8]
-
1,2,3-Trichlorobenzene: While less common in a typical Balz-Schiemann reaction, under certain conditions, particularly if a chloride source is present and the reaction conditions are not well-controlled, substitution of the diazonium group with a chloride ion can occur.
Q3: How can I monitor the progress of the diazotization and thermal decomposition steps?
A3: The progress of the reaction can be monitored using the following techniques:
-
Diazotization: The completion of the diazotization can be checked by spot testing with a starch-iodide paper. A blue-black color indicates the presence of excess nitrous acid, signifying the end of the reaction.
-
Thermal Decomposition: The progress of the decomposition can be monitored by observing the cessation of nitrogen gas evolution. For more precise monitoring, techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) can be used to track the disappearance of the diazonium salt and the appearance of the this compound product.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Problem 1: Low Yield of this compound
If you are experiencing a lower than expected yield, consider the following troubleshooting steps.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low yield of this compound.
Quantitative Data on Reaction Conditions and Yield
| Parameter | Condition A (Suboptimal) | Condition B (Optimal) | Expected Yield | Reference |
| Diazotization Temperature | 10-15 °C | 0-5 °C | Higher yields at lower temperatures to prevent premature decomposition of the diazonium salt. | General Knowledge |
| Decomposition Method | Atmospheric pressure, rapid heating | Vacuum distillation, gradual heating | Gradual heating under vacuum can minimize tar formation and improve the purity of the distilled product. | General Knowledge |
| Solvent for Decomposition | None (neat) | High-boiling inert solvent (e.g., decane) | A solvent can help to moderate the decomposition temperature and prevent localized overheating. | General Knowledge |
Problem 2: Presence of 2,6-Dichlorophenol Impurity
The formation of 2,6-Dichlorophenol is a common issue arising from the hydrolysis of the diazonium salt.
Mitigation Strategies for Phenol Formation
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous reagents for the thermal decomposition step. The presence of water will promote the formation of the phenol.
-
Controlled Temperature: Avoid excessively high temperatures during decomposition, as this can favor side reactions, including hydrolysis if trace water is present.
-
Purification: If 2,6-Dichlorophenol is formed, it can be removed by washing the organic phase with a dilute aqueous base (e.g., 5% sodium hydroxide solution). The phenol will be deprotonated and dissolve in the aqueous layer, while the desired this compound remains in the organic layer.
Problem 3: Formation of Colored Impurities (Azo Compounds)
The presence of yellow, orange, or red hues in the product often indicates the formation of azo compounds.
Logical Flow for Troubleshooting Colored Impurities
Caption: Troubleshooting guide for the formation of colored impurities.
Experimental Protocols
Key Experiment: Synthesis of this compound via Balz-Schiemann Reaction
Materials:
-
2,6-Dichloroaniline
-
Fluoroboric acid (HBF₄, 48% in water)
-
Sodium nitrite (NaNO₂)
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
Diazotization:
-
In a flask cooled to 0-5 °C in an ice-salt bath, dissolve 2,6-dichloroaniline in fluoroboric acid.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.
-
Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete.
-
The 2,6-dichlorobenzenediazonium tetrafluoroborate will precipitate. Collect the solid by filtration and wash it with cold water, followed by a small amount of cold diethyl ether.
-
-
Thermal Decomposition:
-
Carefully dry the isolated diazonium salt. Caution: Diazonium salts can be explosive when dry and should be handled with appropriate safety precautions.
-
Gently heat the dried salt under vacuum. The decomposition will start, and this compound will distill over.
-
Collect the distillate in a cooled receiving flask.
-
-
Purification:
-
Dissolve the collected distillate in diethyl ether.
-
Wash the ethereal solution with a 5% sodium hydroxide solution to remove any phenolic impurities, followed by a brine wash.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield the purified this compound.
-
Signaling Pathway of Side Product Formation
Caption: Reaction pathway for the synthesis of this compound and the formation of major side products.
References
- 1. Diazotisation [organic-chemistry.org]
- 2. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
- 3. byjus.com [byjus.com]
- 4. US20160318853A1 - Processes for the diazotization of 2,5-dichloroanilines - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. US9527789B2 - Method for the preparation of phenols - Google Patents [patents.google.com]
- 7. Azo coupling - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Regioselectivity in Electrophilic Substitution of 2,6-Dichlorofluorobenzene
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with electrophilic substitution reactions of 2,6-dichlorofluorobenzene.
Frequently Asked Questions (FAQs)
Q1: What is the expected major product in the electrophilic substitution of this compound?
A1: The major product is overwhelmingly the isomer resulting from substitution at the C4 position, para to the fluorine atom. This is due to the combined electronic and steric effects of the three halogen substituents. The fluorine atom is a strong para-director, and the C4 position is the most sterically accessible site, unhindered by the adjacent chlorine atoms.
Q2: How do the fluorine and chlorine substituents influence the reactivity and regioselectivity?
A2: All three halogen atoms (one fluorine, two chlorine) are deactivating groups, meaning they reduce the overall reactivity of the benzene ring towards electrophiles compared to unsubstituted benzene.[1][2] This is due to their strong electron-withdrawing inductive effect (-I). However, they are also all ortho, para-directors because they can donate electron density to the ring through resonance (+M effect), which stabilizes the carbocation intermediate formed during ortho and para attack.[1][3][4] In this compound, the strong para-directing resonance effect of fluorine to the C4 position is the dominant influence on regioselectivity.
Q3: Why is the ring considered "deactivated" even though the substituents are ortho, para-directing?
A3: Deactivation refers to the overall reaction rate. For halogens, the electron-withdrawing inductive effect is stronger than the electron-donating resonance effect, which slows down the reaction by reducing the ring's nucleophilicity.[1][3] The directing effect, however, is determined by the stabilization of the reaction intermediate. The resonance effect, although weaker overall, specifically stabilizes the intermediates of ortho and para attack, making these pathways more favorable than meta attack.[2]
Q4: Are Friedel-Crafts reactions feasible on this compound?
A4: Friedel-Crafts alkylation and acylation are generally very difficult to perform on strongly deactivated aromatic rings.[5][6] The presence of three deactivating halogen groups makes this compound a poor substrate for these reactions. They typically fail or require harsh conditions and very strong Lewis acid catalysts, which can lead to unwanted side reactions.[7]
Troubleshooting Guide
Problem 1: Low or no yield of the desired product.
| Possible Cause | Troubleshooting Step |
| Strong Ring Deactivation: The substrate is highly deactivated due to three electron-withdrawing halogens, making it less nucleophilic.[1][2] | Increase the reaction temperature, extend the reaction time, or use a stronger catalyst/more concentrated acid mixture (e.g., oleum for sulfonation). Monitor the reaction progress carefully to avoid decomposition. |
| Insufficiently Reactive Electrophile: The electrophile generated under the reaction conditions is not strong enough to react with the deactivated ring. | For nitration, ensure a potent nitrating mixture (e.g., HNO₃/H₂SO₄) is used. For halogenation, use a strong Lewis acid catalyst (e.g., FeCl₃, AlCl₃).[8] For sulfonation, consider using fuming sulfuric acid (oleum). |
| Poor Reagent Quality: Moisture or impurities in solvents or reagents can quench the catalyst or electrophile. | Use freshly distilled solvents and high-purity reagents. Ensure all glassware is thoroughly dried before use. |
Problem 2: Formation of multiple isomers, reducing the regioselectivity.
| Possible Cause | Troubleshooting Step |
| High Reaction Temperature: Higher temperatures can provide enough energy to overcome the activation barrier for the formation of minor isomers (substitution at C3/C5). | Lower the reaction temperature. Running the reaction at 0°C or below can significantly enhance selectivity for the thermodynamically favored C4 product. |
| Reaction Kinetics: While the C4 product is generally favored, kinetic factors can sometimes allow for the formation of other isomers. | Consider using a shape-selective solid catalyst, such as a zeolite. Zeolites can sterically hinder the formation of bulkier isomers and promote the formation of the para product.[9][10] |
Problem 3: Unexpected side products or decomposition.
| Possible Cause | Troubleshooting Step |
| Reaction Conditions are too Harsh: Excessive heat or overly aggressive reagents can cause decomposition of the starting material or product. | Reduce the reaction temperature and/or use a milder reagent system. Perform a stepwise addition of the electrophile to control the reaction exotherm. |
| Rearrangement Reactions: This is a known issue in Friedel-Crafts alkylations and can sometimes occur in other reactions under strong acid conditions.[7][11] | While Friedel-Crafts is not recommended, if attempted, use conditions that minimize carbocation lifetime. For other reactions, ensure the temperature is well-controlled. |
| Polysubstitution: Unlikely due to the deactivated nature of the ring, but possible under very forcing conditions. | Use a stoichiometric amount of the electrophile rather than a large excess. Monitor the reaction closely and stop it once the monosubstituted product is formed. |
Data Presentation
The following table summarizes the expected outcomes for common electrophilic substitution reactions on this compound based on established principles of directing effects.
| Reaction | Reagents | Typical Conditions | Major Product | Expected Yield | Notes |
| Nitration | Conc. HNO₃ / Conc. H₂SO₄ | 0 - 25 °C | 2,6-Dichloro-4-nitrofluorobenzene | Moderate to Good | Reaction is exothermic and requires careful temperature control.[12] |
| Bromination | Br₂ / FeCl₃ or FeBr₃ | 25 - 50 °C | 4-Bromo-2,6-dichlorofluorobenzene | Moderate | A Lewis acid catalyst is required to generate the electrophile.[8] |
| Sulfonation | Fuming H₂SO₄ (Oleum) | 25 - 100 °C | 3,5-Dichloro-2-fluorobenzenesulfonic acid | Moderate to Good | Harsher conditions are needed compared to benzene. The product is water-soluble. |
| Acylation | RCOCl / AlCl₃ | N/A | No reaction or decomposition | Very Low / None | The ring is too deactivated for standard Friedel-Crafts acylation.[5] |
Experimental Protocols
1. Nitration of this compound
-
Safety: Concentrated nitric and sulfuric acids are highly corrosive. The reaction is exothermic. Perform in a fume hood and wear appropriate PPE (gloves, lab coat, safety goggles).
-
In a three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add concentrated sulfuric acid (2.5 equivalents).
-
Cool the flask in an ice-salt bath to 0-5 °C.
-
Slowly add concentrated nitric acid (1.2 equivalents) dropwise to the sulfuric acid while stirring. Maintain the temperature below 10 °C.
-
Once the nitrating mixture is prepared and cooled, add this compound (1.0 equivalent) dropwise at a rate that keeps the internal temperature between 5 and 10 °C.
-
After the addition is complete, stir the mixture at this temperature for 1-2 hours, monitoring completion by TLC or GC.
-
Very slowly and carefully pour the reaction mixture onto crushed ice with stirring to quench the reaction and precipitate the product.
-
Filter the solid product, wash thoroughly with cold water until the washings are neutral, and then wash with a cold dilute sodium bicarbonate solution.
-
Dry the product. Recrystallize from ethanol or a similar solvent if further purification is needed.
2. Sulfonation of this compound
-
Safety: Fuming sulfuric acid (oleum) is extremely corrosive and reacts violently with water. Handle with extreme caution in a fume hood.
-
In a flask equipped with a stirrer and drying tube, place this compound (1.0 equivalent).
-
Cool the flask in an ice bath.
-
Slowly and carefully add fuming sulfuric acid (20% SO₃, 3.0 equivalents) with stirring, maintaining a low temperature.
-
After addition, allow the mixture to warm to room temperature and then heat to 50-60 °C for 2-4 hours.
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
The product, 3,5-dichloro-2-fluorobenzenesulfonic acid, is water-soluble. It can be isolated by salting out with NaCl and filtering, or used as an aqueous solution for subsequent reactions.
Visualizations
Caption: Logical diagram of directing effects in this compound.
Caption: General experimental workflow for electrophilic aromatic substitution.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. Aromatic Electrophilic Substitution [employees.csbsju.edu]
- 4. quora.com [quora.com]
- 5. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 6. chem.uci.edu [chem.uci.edu]
- 7. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. cerritos.edu [cerritos.edu]
- 12. benchchem.com [benchchem.com]
How to improve the yield of 2,6-Dichlorofluorobenzene reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2,6-Dichlorofluorobenzene reactions.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions.
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion of Starting Material | 1. Inactive catalyst (e.g., hydrated Lewis acid, deactivated Palladium catalyst).[1][2] 2. Reaction temperature is too low or too high.[3][4] 3. Insufficient pressure (in cases of gas-phase reactions).[1] 4. Poor quality of reagents or solvents. | 1. Ensure catalysts are anhydrous and handled in an inert atmosphere. For catalytic hydrogenations, use fresh catalyst.[1] 2. Optimize the reaction temperature. For instance, in chlorination reactions, a range of 40-240°C may be explored, with 80-160°C often being optimal.[4] 3. For reactions involving gases like hydrogen, ensure the system is properly sealed and pressurized to the recommended levels (e.g., up to 1.48 MPa).[1] 4. Use reagents and solvents of appropriate purity and ensure they are dry. |
| Formation of Isomeric Impurities (e.g., 2,3-Dichlorofluorobenzene) | 1. Non-selective reaction conditions. 2. Incorrect choice of starting material or synthetic route.[5] | 1. Adjust reaction parameters such as temperature and catalyst to favor the formation of the desired isomer. 2. Select a synthetic route known for high regioselectivity. For example, starting from 2,6-dichloroaniline can provide a more direct route than methods involving chlorination of less substituted rings.[5] |
| Formation of Over-chlorinated or Under-chlorinated Byproducts | 1. Improper control of chlorinating agent addition.[6] 2. Incorrect reaction time.[3] | 1. Control the feed rate of the chlorinating agent (e.g., chlorine gas) precisely.[6] 2. Monitor the reaction progress using techniques like GC to stop the reaction at the optimal time.[7] Reaction times can vary from 1 to 16 hours depending on the specific process.[3] |
| Difficult Purification of the Final Product | 1. Presence of close-boiling point isomers or impurities.[8] 2. Thermal decomposition during distillation. | 1. Employ fractional distillation with a high-efficiency column to separate isomers.[8] The boiling point of this compound is approximately 168-169°C.[9] 2. Perform distillation under reduced pressure (vacuum distillation) to lower the boiling point and prevent decomposition. |
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: Common starting materials include 1,2,3-trichlorobenzene and 2,6-dichloroaniline.[5] The choice of precursor can significantly impact the overall yield and purity of the final product.
Q2: What types of catalysts are typically used in the synthesis of this compound and related reactions?
A2: The choice of catalyst depends on the specific reaction. For de-nitrochlorination, no catalyst may be required.[6] For hydrogenation reactions to remove a chloro group, palladium on carbon (Pd/C) is often preferred.[1] In fluorination reactions, Lewis acids such as antimony pentachloride or iron trichloride can be employed.[4]
Q3: What is the optimal temperature range for the synthesis of this compound?
A3: The optimal temperature varies depending on the specific synthetic step. For example, chlorination reactions can be carried out between 40°C and 240°C, with a more preferable range of 80-160°C.[4] Reductions with hydrogen gas are often performed at temperatures from ambient up to 150°C.[1]
Q4: How can the formation of the byproduct 1,2,3-trichlorobenzene be minimized?
A4: The formation of 1,2,3-trichlorobenzene as an impurity can be limited by carefully controlling the reaction conditions, particularly in processes starting from related chlorinated benzenes.[6] Purification methods such as fractional distillation are effective in removing this impurity.[8]
Q5: What purification techniques are most effective for isolating high-purity this compound?
A5: Fractional distillation is the primary method for purifying this compound.[8] Due to the potential for thermal degradation, vacuum distillation is recommended to lower the boiling point.[10] The purity of the final product can often exceed 99%.[6]
Experimental Protocols
Protocol 1: Synthesis from 1,2,3-Trichlorobenzene (Illustrative)
This protocol is a general representation based on common transformations and should be adapted and optimized for specific laboratory conditions.
-
Fluorination of 1,2,3-Trichlorobenzene:
-
In a suitable reactor, 1,2,3-trichlorobenzene is reacted with a fluorinating agent (e.g., hydrogen fluoride) in the presence of a Lewis acid catalyst (e.g., antimony pentachloride).[4]
-
The reaction is typically carried out at an elevated temperature, for instance, in the range of 80-160°C.[4]
-
The reaction mixture is heated for several hours, and the progress is monitored by Gas Chromatography (GC).
-
-
Work-up and Isolation:
-
After the reaction is complete, the catalyst is quenched or removed.
-
The crude product mixture, which may contain this compound along with other isomers and unreacted starting material, is washed with water and a neutralizing agent (e.g., sodium bicarbonate solution).[7]
-
The organic layer is dried over an anhydrous drying agent (e.g., magnesium sulfate).
-
-
Purification:
Data Summary
Table 1: Reaction Conditions for Related Syntheses
| Reaction Type | Starting Material | Catalyst | Temperature | Pressure | Yield | Reference |
| De-nitrochlorination | 2-chloro-6-nitrobenzonitrile | None | 150-200°C | Atmospheric | >80% (for 2,6-Dichlorobenzonitrile) | [6] |
| Reduction | Mixture of difluorochlorobenzene isomers | 10% Pd/C | Ambient to 150°C | Atmospheric to 1.48 MPa | Not specified for single isomer | [1] |
| Chlorination | 2,6-dichloro-difluorotoluene | Photoinitiator | 40-240°C | Not specified | Not specified | [4] |
| Chloridization | Alkyltoluene | FeCl₃/AlCl₃ | 50°C | Atmospheric | 82% (for dichlorotoluene derivative) | [2] |
Visualizations
Logical Workflow for Troubleshooting Low Yield
References
- 1. A process for the preparation of 2,6-difluoroaniline from 1,2,3-trichlorobenzene - Patent 0506199 [data.epo.org]
- 2. researchgate.net [researchgate.net]
- 3. CN1075949A - The 2,4 dichloro fluorobenzene synthesis technique - Google Patents [patents.google.com]
- 4. CN102320919B - Preparation method for 2,6-dichloro-trifluorotoluene - Google Patents [patents.google.com]
- 5. This compound | CAS#:2268-05-5 | Chemsrc [chemsrc.com]
- 6. WO2020102716A1 - Process for preparation of 2,6-dichlorobenzonitrile - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. CA2080315A1 - Process for the preparation of 2,4-dichlorofluorobenzene - Google Patents [patents.google.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Purification of 2,6-Dichlorofluorobenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,6-Dichlorofluorobenzene. The following sections detail methods for the removal of common impurities, provide experimental protocols, and offer solutions to potential challenges encountered during purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial this compound?
The primary impurities in commercially available this compound are typically other isomers of dichlorofluorobenzene, such as 2,3-Dichlorofluorobenzene and 2,5-Dichlorofluorobenzene. Additionally, depending on the synthetic route, trace amounts of starting materials or byproducts like trichlorobenzenes may be present. The structural similarity and close boiling points of these isomers pose the main challenge for purification.
Q2: Why is the separation of dichlorofluorobenzene isomers difficult?
The separation of dichlorofluorobenzene isomers is challenging due to their very similar physical properties, particularly their boiling points. This makes conventional simple distillation ineffective for achieving high purity.[1] More advanced techniques like fractional distillation with a highly efficient column or methods that exploit differences in melting points, such as fractional crystallization, are required.
Q3: What are the recommended methods for purifying this compound?
The two most effective methods for the purification of this compound are:
-
Fractional Distillation: This technique separates compounds based on differences in their boiling points. For closely boiling isomers, a distillation column with a high number of theoretical plates is necessary to achieve good separation.
-
Recrystallization (or Fractional Crystallization): This method relies on the differences in solubility of the compound and its impurities in a suitable solvent at different temperatures. It is particularly effective if the desired compound is significantly less soluble than its impurities in the chosen solvent at low temperatures.
Q4: How can I assess the purity of my this compound sample?
Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is the most common and effective analytical technique to determine the purity of this compound. This method can separate and quantify the main component and any isomeric or other impurities present in the sample.
Troubleshooting Guides
Fractional Distillation
| Problem | Possible Cause(s) | Solution(s) |
| Poor separation of isomers | 1. Insufficient column efficiency (too few theoretical plates).2. Distillation rate is too high, preventing proper vapor-liquid equilibrium.3. Fluctuations in heat input. | 1. Use a longer distillation column or one with more efficient packing (e.g., Vigreux, Raschig rings, or structured packing).2. Reduce the heating rate to ensure a slow and steady distillation. A typical rate is 1-2 drops per second of distillate.3. Ensure stable heating using a well-controlled heating mantle and insulate the distillation column. |
| Column flooding | Excessive vapor flow rate for the column diameter. | Reduce the heat input to decrease the rate of boiling. |
| No distillate is being collected | 1. Thermometer bulb is positioned incorrectly.2. Insufficient heating.3. Leaks in the distillation apparatus. | 1. Ensure the top of the thermometer bulb is level with the bottom of the side arm of the distillation head.2. Gradually increase the heat input until boiling is sustained and the vapor reaches the condenser.3. Check all joints and connections for a proper seal. |
Recrystallization
| Problem | Possible Cause(s) | Solution(s) |
| No crystals form upon cooling | 1. Too much solvent was used.2. The solution is not supersaturated.3. The presence of impurities inhibiting crystallization. | 1. Boil off some of the solvent to concentrate the solution and allow it to cool again.2. Try to induce crystallization by scratching the inside of the flask with a glass rod at the liquid's surface or by adding a seed crystal of pure this compound.3. If the solution is highly impure, consider a preliminary purification step (e.g., column chromatography) before recrystallization. |
| Oiling out instead of crystallization | 1. The boiling point of the solvent is higher than the melting point of the solute.2. The solution is cooling too rapidly.3. High concentration of impurities depressing the melting point. | 1. Choose a solvent with a lower boiling point.2. Allow the solution to cool more slowly to room temperature before placing it in an ice bath.3. Add a small amount of a solvent in which the oil is soluble to try and induce crystallization from the new solvent system. |
| Low recovery of purified product | 1. Too much solvent was used, and the compound has some solubility even at low temperatures.2. Premature crystallization during hot filtration.3. Crystals were washed with a solvent that was not cold. | 1. Use the minimum amount of hot solvent necessary for dissolution.2. Preheat the filtration apparatus (funnel and receiving flask) before filtering the hot solution.3. Always wash the collected crystals with a minimal amount of ice-cold solvent. |
Data Presentation
The following table presents representative data for the purification of this compound, illustrating the expected improvement in purity.
| Purification Method | Initial Purity (%) | Purity after 1st Pass (%) | Purity after 2nd Pass (%) | Primary Impurities Removed |
| Fractional Distillation | 98.0 | 99.5 | >99.9 | Isomeric Dichlorofluorobenzenes |
| Recrystallization | 98.0 | 99.2 | 99.8 | Isomeric Dichlorofluorobenzenes and other soluble impurities |
Note: The actual purity achieved will depend on the specific experimental conditions and the initial impurity profile.
Experimental Protocols
Protocol 1: Purification by Fractional Distillation
This protocol is adapted from general procedures for the separation of closely boiling isomers.
Objective: To separate this compound from its isomers.
Materials:
-
Crude this compound
-
Heating mantle with a stirrer
-
Round-bottom flask
-
Fractional distillation column (e.g., Vigreux column, at least 30 cm)
-
Distillation head with a thermometer
-
Condenser
-
Receiving flasks
-
Boiling chips or magnetic stir bar
-
Vacuum source (optional, for vacuum distillation)
Procedure:
-
Set up the fractional distillation apparatus in a fume hood. Ensure all glassware is dry.
-
Charge the round-bottom flask with the crude this compound and add a few boiling chips or a magnetic stir bar.
-
Assemble the fractional distillation column, distillation head with a thermometer, and condenser. Ensure the thermometer bulb is positioned correctly.
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Begin circulating cold water through the condenser.
-
Gradually heat the flask using the heating mantle.
-
Observe the temperature as the vapor rises through the column. The temperature should stabilize at the boiling point of the first fraction (likely the isomer with the lowest boiling point).
-
Collect the initial fraction in a receiving flask. This fraction will be enriched in the lower-boiling impurities.
-
As the temperature begins to rise, change the receiving flask to collect the main fraction, which will be the purified this compound (Boiling Point: 168-169 °C).[2]
-
Continue distillation at a slow and steady rate, collecting the fraction that distills at a constant temperature corresponding to the boiling point of this compound.
-
Stop the distillation before the flask runs dry. The residue will contain higher-boiling impurities.
-
Analyze the purity of the collected fractions using GC.
Protocol 2: Purification by Recrystallization
This protocol is based on general recrystallization principles for halogenated aromatic compounds.
Objective: To purify this compound by removing soluble and insoluble impurities.
Materials:
-
Crude this compound
-
A suitable solvent (e.g., ethanol, methanol, or a hexane/ethanol mixture - solvent selection should be determined experimentally)
-
Erlenmeyer flasks
-
Hot plate with a stirrer
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Solvent Selection: In a small test tube, add a small amount of crude this compound. Add a few drops of the chosen solvent. The ideal solvent should not dissolve the compound at room temperature but should dissolve it when heated.
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the minimum amount of the chosen solvent to the flask and heat the mixture on a hot plate with stirring until the solid dissolves completely.
-
If there are any insoluble impurities, perform a hot gravity filtration to remove them.
-
Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.
-
Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor containing impurities.
-
Dry the crystals under vacuum to remove all traces of the solvent.
-
Determine the melting point of the purified crystals (Melting Point: 36-40 °C) and analyze the purity by GC.[2]
Mandatory Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for poor isomer separation during fractional distillation.
References
Challenges in the scale-up of 2,6-Dichlorofluorobenzene synthesis
Welcome to the Technical Support Center for the synthesis of 2,6-Dichlorofluorobenzene. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of this important chemical intermediate. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and safety information.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, primarily via the Balz-Schiemann reaction of 2,6-dichloroaniline.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Diazonium Salt | Incomplete diazotization. | - Ensure the reaction temperature is maintained between 0-5 °C. - Add the sodium nitrite solution slowly and subsurface to the acidic aniline solution to ensure efficient reaction and prevent localized warming. - Use a slight excess of sodium nitrite and ensure vigorous stirring. |
| Low solubility of 2,6-dichloroaniline hydrochloride. | - Consider using a co-solvent system, such as acetic acid with sulfuric acid, to improve the solubility of the aniline salt.[1][2] | |
| Low Yield of this compound | Incomplete thermal decomposition of the diazonium salt. | - Ensure the decomposition temperature is optimal. For many aryldiazonium tetrafluoroborates, this is in the range of 90-150 °C.[3] - Consider performing the decomposition in a high-boiling inert solvent like xylene or decane to ensure even heat distribution. |
| Side reactions during decomposition. | - Ensure the diazonium salt is thoroughly dry before decomposition to minimize the formation of phenolic byproducts. - The use of non-polar solvents can sometimes suppress side reactions.[4] | |
| Product Contamination | Presence of starting material (2,6-dichloroaniline). | - Ensure complete diazotization by testing for the presence of nitrous acid with starch-iodide paper at the end of the addition. |
| Formation of 2,6-dichlorophenol. | - This is often due to the presence of water during the thermal decomposition. Ensure the diazonium salt is meticulously dried. | |
| Formation of azo compounds. | - Maintain a low temperature during diazotization and avoid exposure of the diazonium salt to light. | |
| Runaway Reaction/Decomposition | Thermal instability of the diazonium salt. | - Isolate the diazonium salt in smaller batches. - Avoid grinding or subjecting the dry salt to shock. - For scale-up, consider a continuous flow process to minimize the accumulation of the hazardous diazonium intermediate.[5] |
| Difficulty in Product Isolation | Product is a low-melting solid or oil. | - After decomposition, the product can be isolated by steam distillation or extraction into a suitable organic solvent. - Final purification can be achieved by vacuum distillation or chromatography. |
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
A1: The most common laboratory and industrial synthesis of this compound is the Balz-Schiemann reaction.[5][6] This involves the diazotization of 2,6-dichloroaniline to form the corresponding diazonium salt, followed by thermal decomposition of the isolated diazonium tetrafluoroborate intermediate.[6][7]
Q2: What are the main safety concerns when scaling up this synthesis?
A2: The primary safety concern is the thermal instability of the intermediate, 2,6-dichlorobenzenediazonium tetrafluoroborate.[3] Diazonium salts can be explosive when dry and are sensitive to heat, shock, and friction. Runaway thermal decomposition is a significant hazard.[7] For larger scale synthesis, implementing a continuous flow process is highly recommended to minimize the amount of the hazardous intermediate present at any given time.[5]
Q3: What are the expected byproducts in the synthesis of this compound?
A3: Common byproducts can include:
-
2,6-Dichlorophenol: Formed if water is present during the thermal decomposition of the diazonium salt.
-
Azo-compounds: Can form from coupling reactions of the diaonium salt, especially if the temperature is not well-controlled during diazotization.
-
Unreacted 2,6-dichloroaniline: Due to incomplete diazotization.
Q4: How can I purify the final product?
A4: Purification of this compound can be achieved through several methods. After the reaction work-up, which typically involves extraction, the crude product can be purified by:
-
Vacuum distillation: This is a common method for separating the product from less volatile impurities.
-
Steam distillation: Can be effective for initial purification from the reaction mixture.
-
Chromatography: Techniques like column chromatography can be used for high-purity applications.
Q5: What is the effect of the ortho-chloro substituents on the Balz-Schiemann reaction?
A5: The two chlorine atoms in the ortho positions to the amino group can influence the reaction in several ways. Steric hindrance from the ortho substituents can sometimes affect the rate of diazotization and the stability of the resulting diazonium salt. However, electron-withdrawing groups like chlorine generally facilitate the decomposition of the diazonium salt to the corresponding aryl fluoride.[5]
Experimental Protocols
Protocol 1: Synthesis of 2,6-Dichlorobenzenediazonium Tetrafluoroborate
This protocol outlines the diazotization of 2,6-dichloroaniline.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2,6-Dichloroaniline | 162.02 | 16.2 g | 0.1 |
| Hydrochloric Acid (conc.) | 36.46 | 25 mL | ~0.3 |
| Sodium Nitrite | 69.00 | 7.2 g | 0.104 |
| Sodium Tetrafluoroborate | 109.80 | 12.1 g | 0.11 |
| Water | 18.02 | As needed | - |
Procedure:
-
In a 500 mL beaker, suspend 16.2 g (0.1 mol) of 2,6-dichloroaniline in 100 mL of water.
-
While stirring vigorously, slowly add 25 mL of concentrated hydrochloric acid. The hydrochloride salt of the aniline may precipitate.
-
Cool the mixture to 0-5 °C in an ice-salt bath.
-
In a separate beaker, dissolve 7.2 g (0.104 mol) of sodium nitrite in 30 mL of water and cool the solution to 0-5 °C.
-
Add the cold sodium nitrite solution dropwise to the stirred aniline hydrochloride suspension, ensuring the temperature remains below 5 °C. The addition should take approximately 30 minutes.
-
After the addition is complete, continue stirring for another 30 minutes at 0-5 °C.
-
In a separate beaker, dissolve 12.1 g (0.11 mol) of sodium tetrafluoroborate in 50 mL of warm water and then cool to room temperature.
-
Filter the cold diazonium salt solution to remove any unreacted aniline.
-
Slowly add the sodium tetrafluoroborate solution to the filtered diazonium salt solution with continuous stirring.
-
The 2,6-dichlorobenzenediazonium tetrafluoroborate will precipitate as a solid.
-
Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid by vacuum filtration, wash with cold water, then with a small amount of cold methanol, and finally with diethyl ether.
-
Dry the solid in a vacuum desiccator at room temperature. Caution: Do not heat the diazonium salt as it is thermally unstable.
Protocol 2: Thermal Decomposition to this compound
This protocol describes the conversion of the diazonium salt to the final product.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity |
| 2,6-Dichlorobenzenediazonium Tetrafluoroborate | 268.88 | Dried solid from Protocol 1 |
| Sand (optional) | - | Equal volume to the diazonium salt |
Procedure:
-
Safety First: Perform this step in a well-ventilated fume hood and behind a safety shield.
-
In a dry flask, mix the dried 2,6-dichlorobenzenediazonium tetrafluoroborate with an equal volume of dry sand (optional, to help control the decomposition).
-
Heat the flask gently with a heating mantle. The decomposition usually starts between 100-150 °C and is evidenced by the evolution of nitrogen gas.
-
The crude this compound can be collected by distillation directly from the reaction flask if equipped with a distillation head.
-
Alternatively, after the gas evolution ceases, cool the flask and extract the product with a suitable solvent like diethyl ether or dichloromethane.
-
Wash the organic extract with a dilute sodium hydroxide solution to remove any phenolic byproducts, followed by a water wash.
-
Dry the organic layer over anhydrous magnesium sulfate and remove the solvent by rotary evaporation.
-
The crude product can be further purified by vacuum distillation.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for the synthesis of this compound.
References
- 1. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 2. CN1075949A - The 2,4 dichloro fluorobenzene synthesis technique - Google Patents [patents.google.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. benchchem.com [benchchem.com]
- 6. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
- 7. byjus.com [byjus.com]
Preventing regioisomer formation in Friedel-Crafts reactions of 2,6-Dichlorofluorobenzene
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the Friedel-Crafts acylation of 2,6-dichlorofluorobenzene. This document provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental considerations to help control regioselectivity and prevent the formation of undesired isomers.
Understanding the Challenge: Regioselectivity in this compound Acylation
The Friedel-Crafts acylation of this compound presents a significant challenge in controlling regioselectivity. The substitution pattern of the starting material, with two deactivating chloro groups and a deactivating but ortho-, para-directing fluoro group, leads to a complex interplay of electronic and steric effects.
Both chlorine and fluorine are ortho-, para-directing substituents in electrophilic aromatic substitution.[1][2][3] However, they are also deactivating due to their inductive electron-withdrawing effects. In the case of this compound, the fluorine atom directs incoming electrophiles to the positions ortho and para to it. The para position (C4) is sterically hindered by the two adjacent chlorine atoms. Therefore, the primary sites of electrophilic attack are the positions ortho to the fluorine, which are C3 and C5. These positions are also meta to the two chlorine atoms.
The formation of a mixture of 3-acyl and 5-acyl regioisomers is highly probable. The primary goal of this guide is to provide strategies to influence the reaction to favor a single regioisomer.
Frequently Asked Questions (FAQs)
Q1: Why am I getting a mixture of regioisomers in the Friedel-Crafts acylation of this compound?
A1: The formation of a regioisomeric mixture is expected due to the directing effects of the substituents. Both the fluorine and the two chlorine atoms are ortho-, para-directors.[1][4] For this compound, this directs the incoming acyl group to the 3 and 5 positions, which are electronically similar. Achieving high selectivity for one position over the other is challenging.
Q2: I am observing very low conversion or no reaction. What could be the reason?
A2: The benzene ring in this compound is highly deactivated due to the presence of three electron-withdrawing halogen atoms.[5][6] This deactivation makes the aromatic ring a poor nucleophile, thus hindering the Friedel-Crafts acylation. To overcome this, you may need to employ more reactive acylating agents, stronger Lewis acid catalysts, or higher reaction temperatures. However, harsh conditions can also lead to side reactions and decreased selectivity.
Q3: How can I favor the formation of the 3-acyl-2,6-dichlorofluorobenzene over the 5-acyl isomer (or vice-versa)?
A3: Influencing the regioselectivity requires a careful selection of reaction parameters. Key factors include:
-
Lewis Acid Catalyst: The nature and strength of the Lewis acid can impact the transition state of the reaction and, consequently, the isomer ratio.[7][8]
-
Steric Hindrance: The steric bulk of the acylating agent can play a crucial role. A bulkier acyl group may preferentially attack the less sterically hindered position.[9]
-
Reaction Temperature: Lowering the reaction temperature can sometimes enhance selectivity by favoring the thermodynamically more stable product.[10]
Q4: Are there alternative methods to synthesize a specific regioisomer of acyl-2,6-dichlorofluorobenzene if direct acylation fails?
A4: Yes. If direct Friedel-Crafts acylation does not provide the desired selectivity, consider alternative synthetic routes. These can include:
-
Directed ortho-metalation (DoM): This strategy involves the use of a directing group to achieve regioselective metalation, followed by quenching with an acylating agent.
-
Synthesis from a pre-functionalized benzene ring: Starting with a molecule that already has the desired substitution pattern and converting a functional group into the acyl group.
-
Nucleophilic Aromatic Substitution (SNAr): In some cases, it might be possible to introduce the acyl group via a nucleophilic attack on a suitably activated precursor.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No Reaction / Low Conversion | 1. Insufficient catalyst activity. 2. Deactivated substrate. 3. Low reaction temperature. | 1. Use a stronger Lewis acid (e.g., AlCl₃ instead of FeCl₃). 2. Increase the amount of Lewis acid (up to 2-3 equivalents). 3. Use a more reactive acylating agent (e.g., acyl chloride instead of anhydride). 4. Gradually increase the reaction temperature while monitoring for side products. |
| Formation of Multiple Regioisomers | 1. Competing electronic effects of substituents. 2. Insufficient steric differentiation between reactive sites. | 1. Vary the Lewis Acid: Experiment with different Lewis acids (AlCl₃, FeCl₃, TiCl₄, SnCl₄, Sc(OTf)₃) to find one that offers better selectivity. 2. Modify the Acylating Agent: Use a bulkier acylating agent (e.g., pivaloyl chloride) to exploit steric hindrance and favor substitution at the less hindered position. 3. Optimize Temperature: Run the reaction at a lower temperature to potentially favor the thermodynamically controlled product. |
| Polysubstitution | The mono-acylated product is still reactive enough to undergo a second acylation. | This is highly unlikely for a deactivated substrate like this compound, as the first acylation is already difficult and the product is even more deactivated.[10][11][12] If observed, reduce the amount of acylating agent and Lewis acid. |
| Product Decomposition | 1. Reaction temperature is too high. 2. The Lewis acid is too harsh. | 1. Lower the reaction temperature. 2. Use a milder Lewis acid (e.g., FeCl₃ or ZnCl₂). 3. Shorten the reaction time. |
Experimental Protocols & Data
While specific literature on the Friedel-Crafts acylation of this compound is scarce, the following protocols are based on general procedures for deactivated aromatic compounds and can serve as a starting point for optimization.
General Procedure for Friedel-Crafts Acylation (Acetyl Chloride)
-
To a stirred suspension of anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) in a dry solvent (e.g., dichloromethane or 1,2-dichloroethane) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, slowly add acetyl chloride (1.1 equivalents).
-
Stir the mixture for 15-30 minutes at 0 °C to allow for the formation of the acylium ion complex.
-
Add a solution of this compound (1.0 equivalent) in the same dry solvent dropwise, maintaining the temperature at 0 °C.
-
After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux (if necessary) while monitoring the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture to 0 °C and carefully quench by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with the solvent.
-
Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to separate the regioisomers.
Table 1: Influence of Reaction Parameters on Regioselectivity (Hypothetical)
| Parameter | Condition | Expected Outcome on Regioselectivity (3- vs. 5-acylation) | Rationale |
| Lewis Acid | AlCl₃ (strong) | May offer higher conversion but potentially lower selectivity. | Stronger Lewis acids can lead to more reactive electrophiles, which may be less selective. |
| FeCl₃ (milder) | Potentially higher selectivity at the cost of lower reaction rates. | Milder catalysts can lead to more selective transformations. | |
| Sc(OTf)₃ (modern) | May offer good selectivity under milder conditions.[7] | Modern catalysts are often designed for higher selectivity. | |
| Acylating Agent | Acetyl Chloride (small) | Less steric influence, regioselectivity primarily driven by electronics. | Small electrophiles can access sterically similar positions with less discrimination. |
| Pivaloyl Chloride (bulky) | Increased selectivity for the less sterically hindered position. | A bulkier electrophile will preferentially attack the position with more space.[9] | |
| Temperature | Low (e.g., 0 °C) | May favor the thermodynamically more stable isomer. | At lower temperatures, the reaction is more likely to be under thermodynamic control. |
| High (e.g., reflux) | May lead to a mixture of isomers or decomposition. | Higher temperatures can overcome small activation energy barriers between different pathways. |
Visualizing Reaction Pathways and Troubleshooting
Caption: A decision-making workflow for troubleshooting and optimizing regioselectivity.
References
- 1. csun.edu [csun.edu]
- 2. Aromatic Electrophilic Substitution [employees.csbsju.edu]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. people.wou.edu [people.wou.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 7. chemistryjournals.net [chemistryjournals.net]
- 8. Catalytic Friedel-Crafts acylation of benzene, chlorobenzene, and fluorobenzene using a novel catalyst system, hafnium triflate and trifluoromethanesulfonic acid | Semantic Scholar [semanticscholar.org]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. benchchem.com [benchchem.com]
- 11. gauthmath.com [gauthmath.com]
- 12. brainly.com [brainly.com]
Technical Support Center: Managing Exothermic Reactions Involving 2,6-Dichlorofluorobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for safely managing exothermic reactions involving 2,6-Dichlorofluorobenzene. The information is structured to address potential issues through troubleshooting guides and frequently asked questions, ensuring clarity and ease of use during your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary thermal hazards associated with reactions involving this compound?
A1: this compound itself is a flammable solid.[1][2] The primary thermal hazards arise from exothermic reactions, such as nitration and amination, which can lead to a rapid increase in temperature and pressure if not properly controlled. This can result in a thermal runaway, a dangerous condition where the reaction rate increases uncontrollably, potentially leading to equipment failure, explosion, and the release of hazardous materials.[3]
Q2: Which common reactions with this compound are known to be significantly exothermic?
Q3: What are the initial signs of a potential thermal runaway?
A3: Key indicators of a potential thermal runaway include a sudden and rapid increase in the reaction temperature that is not controlled by the cooling system, a significant rise in pressure within the reaction vessel, unexpected gas evolution, and a noticeable change in the color or viscosity of the reaction mixture.[3]
Q4: How can I mitigate the risks of an exothermic reaction when scaling up a process with this compound?
A4: Scaling up exothermic reactions requires careful planning. It is crucial to have a thorough understanding of the reaction's thermochemistry, which can be obtained through calorimetric studies on a smaller scale. Ensure that the larger-scale reactor has adequate heat removal capacity. A good rule of thumb is to increase the scale by a maximum of three-fold for each scale-up and to diligently monitor the reaction parameters each time.
Q5: What immediate actions should be taken in case of a suspected thermal runaway?
A5: In the event of a suspected thermal runaway, the immediate priority is to stop the addition of any further reagents.[3] Maximize cooling to the reactor and, if possible and safe, dilute the reaction mixture with a cold, inert solvent. Prepare for emergency shutdown procedures and evacuate personnel from the immediate area if the situation cannot be brought under control. Never pour water into a runaway nitration mixture, as the heat of hydration of the strong acid can exacerbate the situation.[4]
Troubleshooting Guides
Issue 1: Uncontrolled Temperature Rise During Nitration
| Symptom | Possible Cause | Recommended Action |
| Rapid temperature increase exceeding the set point, even with maximum cooling. | 1. Addition of nitrating agent is too fast.2. Inadequate cooling capacity.3. Poor agitation leading to localized hotspots.[3] | 1. Immediately stop the addition of the nitrating agent.2. Ensure the cooling system is functioning at its maximum capacity.3. Verify that the stirrer is operational and providing adequate mixing.4. If the temperature continues to rise, consider quenching the reaction by adding it to a large volume of crushed ice. |
| Delayed exotherm after the addition of the nitrating agent is complete. | Accumulation of unreacted nitrating agent due to initial low temperature or poor mixing. | 1. Do not increase the temperature to try and initiate the reaction.2. Maintain cooling and agitation.3. If a delayed exotherm begins, be prepared to apply maximum cooling and have a quench solution ready. |
Issue 2: Reaction Stalls or Proceeds Slowly During Amination
| Symptom | Possible Cause | Recommended Action |
| Little to no product formation observed by TLC or GC/MS analysis. | 1. Inactive catalyst.2. Insufficient base.3. Reaction temperature is too low.4. Presence of inhibitors (e.g., water, oxygen). | 1. Ensure the palladium catalyst and ligand are fresh and have been stored under an inert atmosphere.2. Use a fresh, anhydrous base.3. Gradually increase the reaction temperature while carefully monitoring for any exotherm.4. Ensure all solvents and reagents are anhydrous and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). |
| Reaction starts but does not go to completion. | 1. Catalyst decomposition.2. Insufficient equivalents of the amine or base. | 1. Consider adding a second portion of the catalyst and ligand.2. Check the stoichiometry of your reagents and consider adding a slight excess of the amine and base. |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 2268-05-5 | |
| Molecular Formula | C₆H₃Cl₂F | |
| Molecular Weight | 164.99 g/mol | [2] |
| Appearance | White to light yellow crystalline solid | [2] |
| Melting Point | 37-40 °C | [2] |
| Boiling Point | 171 °C | [2] |
| Flash Point | 60 °C | [2] |
Table 2: Estimated/Typical Thermochemical Data for Key Reactions
| Reaction | Reactants | Estimated Heat of Reaction (ΔH) | Notes |
| Nitration | This compound, HNO₃, H₂SO₄ | -145 ± 70 kJ/mol | This is a typical range for aromatic nitrations.[3] The actual value should be determined by calorimetry for precise safety calculations. |
| Buchwald-Hartwig Amination | This compound, Amine, Pd-catalyst, Base | Not available in literature | Assumed to be exothermic. It is highly recommended to perform calorimetric studies to determine the heat of reaction before scaling up. |
Experimental Protocols
Protocol 1: Nitration of this compound (Illustrative)
Disclaimer: This is an illustrative protocol and must be adapted and optimized for specific laboratory conditions and scales. A thorough risk assessment must be conducted before proceeding.
Materials:
-
This compound
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Dichloromethane
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid.
-
Cool the flask in an ice-water bath to 0-5 °C.
-
Slowly add concentrated nitric acid to the sulfuric acid with constant stirring, ensuring the temperature does not exceed 10 °C.
-
Once the nitrating mixture has been prepared and cooled, dissolve this compound in a minimal amount of a suitable solvent (e.g., dichloromethane) and add it to the dropping funnel.
-
Add the this compound solution dropwise to the stirred nitrating mixture, maintaining the internal temperature between 0-10 °C. The addition rate should be carefully controlled to manage the exotherm.
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After the addition is complete, allow the reaction to stir at 0-10 °C for an additional 30 minutes.
-
Monitor the reaction progress by TLC or GC.
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Once the reaction is complete, carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring to quench the reaction.
-
Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Buchwald-Hartwig Amination of this compound (Adapted from a similar procedure)
Disclaimer: This protocol is adapted from a procedure for a similar substrate and will require optimization for this compound. A thorough risk assessment is mandatory.
Materials:
-
This compound
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Primary or Secondary Amine
-
Palladium Catalyst (e.g., Pd₂(dba)₃)
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Phosphine Ligand (e.g., Xantphos)
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Base (e.g., Sodium tert-butoxide)
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Anhydrous Toluene
-
Ethyl Acetate
-
Water
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
In a glovebox, to a dry Schlenk tube, add the palladium catalyst, the phosphine ligand, and the base.
-
Add this compound and the amine to the tube.
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Add anhydrous toluene via syringe.
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Seal the Schlenk tube, remove it from the glovebox, and place it in a preheated oil bath.
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Stir the reaction mixture at the desired temperature (e.g., 80-110 °C) under an inert atmosphere.
-
Monitor the reaction progress by TLC or GC/MS.
-
Once the reaction is complete, cool the mixture to room temperature.
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Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: General experimental workflow for managing exothermic reactions.
Caption: Troubleshooting logic for an uncontrolled temperature increase.
References
Analytical methods for detecting impurities in 2,6-Dichlorofluorobenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the analytical methods used to detect impurities in 2,6-Dichlorofluorobenzene.
Frequently Asked Questions (FAQs)
Q1: What are the most common potential impurities in this compound?
A1: Based on typical synthetic routes, the most common impurities in this compound can be categorized as follows:
-
Isomeric Impurities: Positional isomers of dichlorofluorobenzene are common, with 2,3-Dichlorofluorobenzene and 3,4-Dichlorofluorobenzene being potential contaminants.
-
Starting Material Residues: Unreacted starting materials, such as 1,2,3-trichlorobenzene, may be present in the final product.
-
Intermediates: Incomplete reactions can lead to the presence of intermediate products.
-
Byproducts: Side reactions can generate various byproducts, including other chlorinated or fluorinated benzene derivatives. For instance, compounds with varying degrees of halogenation, like other dichlorofluorobenzene isomers or trichlorobenzenes, can be formed.[1]
-
Solvent Residues: Residual solvents used in the synthesis and purification processes may also be present.
Q2: Which analytical techniques are most suitable for detecting impurities in this compound?
A2: The primary analytical techniques for impurity profiling of this compound are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (MS).
-
Gas Chromatography (GC): GC, particularly with a flame ionization detector (FID) for quantification and a mass spectrometer (MS) for identification, is well-suited for separating and identifying volatile and semi-volatile impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is effective for the analysis of non-volatile impurities and for the separation of isomers that may be difficult to resolve by GC.
Troubleshooting Guides
Gas Chromatography (GC) Analysis
Issue 1: Poor peak shape (tailing or fronting) for this compound or its impurities.
-
Question: My chromatogram shows significant peak tailing for the main component and some impurity peaks. What could be the cause and how can I resolve it?
-
Answer:
-
Cause 1: Active Sites in the GC System: Active sites in the injector liner, column, or detector can interact with the analytes, causing peak tailing. Halogenated compounds can be particularly susceptible to this.
-
Solution: Use a deactivated inlet liner and a high-quality, inert GC column. If the column is old, consider replacing it. Regular maintenance, including cleaning the injector port and detector, is also crucial.
-
-
Cause 2: Column Overload: Injecting too much sample can lead to peak fronting.
-
Solution: Dilute the sample or use a split injection with a higher split ratio.
-
-
Cause 3: Inappropriate Temperature: If the injector or column temperature is too low, it can cause peak broadening or tailing.
-
Solution: Optimize the temperature of the injector and the oven temperature program.
-
-
Issue 2: Inconsistent retention times.
-
Question: The retention times of my peaks are shifting between runs. What should I check?
-
Answer:
-
Cause 1: Leaks in the GC System: Leaks in the carrier gas line, septum, or column fittings can cause fluctuations in flow rate, leading to retention time shifts.
-
Solution: Perform a leak check of the entire system. Replace the septum if it is old or has been punctured multiple times.
-
-
Cause 2: Unstable Oven Temperature: Poor temperature control of the GC oven will directly impact retention times.
-
Solution: Verify the oven temperature with a calibrated thermometer. Ensure the oven is not being affected by drafts.
-
-
Cause 3: Column Bleed: At high temperatures, the stationary phase of the column can degrade and elute, a phenomenon known as column bleed. This can alter the column's properties and affect retention times.
-
Solution: Operate the column within its recommended temperature limits. If the column is old and shows significant bleed, it may need to be replaced.
-
-
High-Performance Liquid Chromatography (HPLC) Analysis
Issue 3: Poor resolution between isomeric impurities.
-
Question: I am having difficulty separating the isomers of dichlorofluorobenzene. What can I do to improve the resolution?
-
Answer:
-
Cause 1: Suboptimal Mobile Phase Composition: The mobile phase composition is critical for achieving good separation.
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Solution: Experiment with different ratios of your organic solvent (e.g., acetonitrile or methanol) and water. A gradient elution, where the mobile phase composition changes over time, can often improve the separation of complex mixtures.
-
-
Cause 2: Inappropriate Column: The choice of HPLC column is crucial for isomer separation.
-
Solution: A standard C18 column may not provide sufficient selectivity. Consider using a phenyl-hexyl or a pentafluorophenyl (PFP) column, which can offer different selectivities for aromatic and halogenated compounds.
-
-
Cause 3: Incorrect Flow Rate or Temperature: These parameters can also affect resolution.
-
Solution: Optimize the flow rate; a lower flow rate can sometimes improve resolution. Adjusting the column temperature can also alter the selectivity of the separation.
-
-
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling
This protocol provides a general starting point for the analysis of impurities in this compound. Method optimization will be required for specific instrumentation and impurity profiles.
Table 1: GC-MS Experimental Parameters
| Parameter | Condition |
| Gas Chromatograph | Agilent 7890B GC System or equivalent |
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 (can be adjusted based on concentration) |
| Oven Program | Initial temp 60 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temp. | 150 °C |
| Scan Range | 40-400 m/z |
| Sample Preparation | Dissolve the sample in a suitable solvent (e.g., dichloromethane or hexane) to a concentration of approximately 1 mg/mL. |
High-Performance Liquid Chromatography (HPLC-UV) for Purity Assessment
This protocol is a starting point for the HPLC analysis of this compound and its non-volatile impurities.
Table 2: HPLC-UV Experimental Parameters
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II LC System or equivalent |
| Column | Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 3.5 µm) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 50% B to 95% B over 15 minutes, hold at 95% B for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 220 nm |
| Sample Preparation | Dissolve the sample in the initial mobile phase composition to a concentration of approximately 0.5 mg/mL. |
Data Presentation
Quantitative data for impurities should be summarized in a clear and organized table. This allows for easy comparison between different batches and for monitoring the level of impurities over time.
Table 3: Example of Impurity Data Summary
| Impurity Name | Retention Time (min) | Area % | Specification Limit (%) |
| 2,3-Dichlorofluorobenzene | 10.5 | 0.08 | ≤ 0.15 |
| 1,2,3-Trichlorobenzene | 12.2 | 0.03 | ≤ 0.10 |
| Unknown Impurity 1 | 11.8 | 0.05 | ≤ 0.10 |
| Unknown Impurity 2 | 13.5 | 0.02 | ≤ 0.10 |
| Total Impurities | 0.18 | ≤ 0.50 | |
| Assay of this compound | 10.2 | 99.82 | ≥ 99.5 |
Visualizations
References
Validation & Comparative
A Comparative Guide to 2,6-Dichlorofluorobenzene and 2,6-Dichlorotoluene in Fine Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of fine chemical synthesis, the selection of appropriate starting materials is a critical decision that profoundly influences reaction efficiency, yield, and the overall economic viability of a synthetic route. Among the plethora of available building blocks, halogenated aromatic compounds are of paramount importance, serving as versatile intermediates in the construction of complex molecules for the pharmaceutical, agrochemical, and materials science sectors. This guide provides an in-depth, objective comparison of two such intermediates: 2,6-dichlorofluorobenzene and 2,6-dichlorotoluene. We will explore their relative performance in key synthetic transformations, supported by experimental data, to assist researchers in making informed decisions for their synthetic endeavors.
Physicochemical Properties at a Glance
A fundamental understanding of the physicochemical properties of these two reagents is essential for predicting their behavior in chemical reactions. The presence of a fluorine atom in this compound versus a methyl group in 2,6-dichlorotoluene imparts distinct electronic and steric characteristics.
| Property | This compound | 2,6-Dichlorotoluene |
| Molecular Formula | C₆H₃Cl₂F | C₇H₆Cl₂ |
| Molecular Weight | 164.99 g/mol | 161.03 g/mol |
| Boiling Point | ~175-177 °C | ~198-200 °C |
| Density | ~1.4 g/cm³ | ~1.25 g/cm³ |
| Key Electronic Effect | Strong inductive electron withdrawal (-I) by fluorine | Weak inductive electron donation (+I) and hyperconjugation by the methyl group |
Reactivity in Key Synthetic Transformations
The utility of this compound and 2,6-dichlorotoluene as synthetic intermediates is largely defined by their reactivity in a few cornerstone reactions of modern organic synthesis: nucleophilic aromatic substitution (SNAr), metal-catalyzed cross-coupling, and directed ortho-metalation (DoM).
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a fundamental reaction for the introduction of a wide range of nucleophiles onto an aromatic ring. The reactivity in SNAr reactions is highly dependent on the nature of the leaving group and the electronic properties of the aromatic ring.
Theoretical Considerations:
In SNAr reactions, the rate-determining step is typically the attack of the nucleophile to form a negatively charged intermediate known as the Meisenheimer complex. The stability of this intermediate is crucial. The general order of reactivity for halogens as leaving groups in SNAr is F > Cl > Br > I.[1][2] This is because the highly electronegative fluorine atom strongly polarizes the carbon-fluorine bond, making the ipso-carbon more electrophilic and better able to stabilize the incoming negative charge in the transition state.[1][3]
Comparative Performance:
Based on these principles, This compound is expected to be significantly more reactive than 2,6-dichlorotoluene in SNAr reactions. The fluorine atom acts as a powerful activating group for nucleophilic attack, facilitating the displacement of one of the adjacent chlorine atoms. The methyl group in 2,6-dichlorotoluene, being weakly electron-donating, does not activate the ring towards nucleophilic attack to the same extent.
Logical Flow for SNAr Reactivity Comparison
Caption: Comparison of factors influencing SNAr reactivity.
Metal-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are indispensable tools for the formation of carbon-carbon and carbon-nitrogen bonds, respectively.
Theoretical Considerations:
The reactivity of aryl halides in these reactions is primarily governed by the ease of the oxidative addition step to the palladium(0) catalyst. The general reactivity trend for the oxidative addition of halogens is I > Br > Cl > F. This is attributed to the bond dissociation energies of the carbon-halogen bond, with the C-Cl bond being stronger and thus requiring more forcing conditions (e.g., more electron-rich and bulky ligands, higher temperatures) to undergo oxidative addition compared to C-Br or C-I bonds. The C-F bond is typically the most difficult to activate.
Comparative Performance:
In the context of palladium-catalyzed cross-coupling, 2,6-dichlorotoluene is generally expected to be a more reactive substrate than this compound for the displacement of a chloro group. However, the fluorine atom in this compound can also participate in cross-coupling reactions, although this typically requires specialized catalyst systems. The choice of ligand is crucial in modulating the reactivity and selectivity of these reactions. For instance, bulky, electron-rich phosphine ligands are often employed to facilitate the coupling of less reactive aryl chlorides.[4][5]
Experimental Data Summary: Suzuki-Miyaura Coupling
While a direct comparative study is elusive, the following table compiles representative conditions for the mono-arylation of related dichlorinated substrates, illustrating the general requirements for activating C-Cl bonds in such environments.
| Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 1,3-Dichlorobenzene | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 95 | Adapted from[6] |
| 2,6-Dichloropyridine | Heptylboronic pinacol ester | Pd(OAc)₂ / Ad₂PⁿBu | LiOᵗBu | Dioxane/H₂O | 100 | High (unspecified) | Adapted from literature |
Experimental Data Summary: Buchwald-Hartwig Amination
Similarly, for C-N bond formation, specific conditions are required to achieve high yields with dichlorinated aromatics.
| Substrate | Amine | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 1,3-Dichlorobenzene | Morpholine | Pd₂(dba)₃ / XPhos | NaOᵗBu | Toluene | 100 | 98 | Adapted from[5] |
| 2,6-Dichloroquinoxaline | Aniline | Pd(PPh₃)₄ | K₂CO₃ | Dioxane | 100 | 85 | Adapted from[7] |
Experimental Workflow: Representative Buchwald-Hartwig Amination
Caption: A generalized workflow for a Buchwald-Hartwig amination reaction.
Directed Ortho-Metalation (DoM)
Directed ortho-metalation is a powerful technique for the regioselective functionalization of aromatic rings. It involves the deprotonation of a position ortho to a directing metalating group (DMG) by a strong base, typically an organolithium reagent.
Theoretical Considerations:
Both the fluorine atom and the chlorine atoms in this compound, and the methyl and chlorine atoms in 2,6-dichlorotoluene, can act as directing metalating groups, albeit with varying strengths. Halogens can direct lithiation to an adjacent position.[8][9] The methyl group in 2,6-dichlorotoluene can also direct lithiation to the ortho position (the remaining hydrogen on the ring) or undergo benzylic metalation. The outcome of the reaction can be influenced by the choice of base, solvent, and temperature. For halogens, there is a competing reaction of lithium-halogen exchange, which is generally faster for Br and I than for Cl and F.[8]
Comparative Performance:
For This compound , the fluorine atom is a more effective directing group than chlorine, potentially leading to lithiation at the C3 position. However, the steric hindrance from the two ortho-chlorine atoms could influence the regioselectivity.
For 2,6-dichlorotoluene , the situation is more complex. The methyl group can direct lithiation to the C3 position. Alternatively, benzylic lithiation to form a benzyl anion is also possible, especially with lithium amide bases.[8] The two chlorine atoms can also direct lithiation. The ultimate regioselectivity will depend on a delicate balance of electronic and steric effects, as well as the specific reaction conditions.
Experimental Protocols
Representative Protocol: Suzuki-Miyaura Coupling of a Dichloroarene
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the dichloroarene (1.0 equiv), the arylboronic acid (1.1-1.5 equiv), palladium(II) acetate (Pd(OAc)₂, 2-5 mol%), a suitable phosphine ligand (e.g., SPhos or XPhos, 4-10 mol%), and a base (e.g., K₃PO₄ or Cs₂CO₃, 2-3 equiv).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or THF) and water (e.g., 4:1 v/v).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring for the required time (monitored by TLC or GC-MS).
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Representative Protocol: Buchwald-Hartwig Amination of a Dichloroarene
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: In a glovebox, charge a Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos or RuPhos, 2-4 mol%), and a strong base (e.g., sodium tert-butoxide or lithium hexamethyldisilazide, 1.2-1.5 equiv).
-
Reagent Addition: Add the dichloroarene (1.0 equiv) and the amine (1.0-1.2 equiv).
-
Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction: Seal the tube, remove it from the glovebox, and heat the mixture to the desired temperature (typically 80-110 °C) with stirring for the required time (monitored by TLC or GC-MS).
-
Work-up: After cooling, quench the reaction with saturated aqueous ammonium chloride. Extract the product with an organic solvent, and wash the combined organic layers with brine.
-
Purification: Dry the organic phase, concentrate it, and purify the residue by column chromatography.
Conclusion
The choice between this compound and 2,6-dichlorotoluene in fine chemical synthesis is contingent upon the desired transformation.
-
For nucleophilic aromatic substitution (SNAr) , This compound is the superior substrate due to the strong activating effect of the fluorine atom.
-
For palladium-catalyzed cross-coupling reactions , 2,6-dichlorotoluene is generally more reactive at the chloro-positions, although the development of advanced catalyst systems has enabled the coupling of both substrates.
-
In directed ortho-metalation , both substrates offer opportunities for regioselective functionalization, but the outcome is highly dependent on the reaction conditions, and careful optimization is required to achieve the desired selectivity.
Ultimately, the decision will be guided by a combination of factors including the specific reaction, desired product, cost and availability of the starting materials, and the capabilities of the available catalyst systems. This guide provides a foundational understanding to aid researchers in navigating these choices and designing efficient and effective synthetic strategies.
References
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. ncrdsip.com [ncrdsip.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. uwindsor.ca [uwindsor.ca]
- 9. Directed Ortho Metalation [organic-chemistry.org]
A Comparative Guide to Fluorinating Agents for Aromatic Compounds
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into aromatic systems is a cornerstone of modern medicinal chemistry and materials science. The unique properties of the C-F bond can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. Choosing the appropriate fluorinating agent is critical for the successful synthesis of fluoroaromatics. This guide provides an objective comparison of common fluorinating agents, supported by experimental data, detailed protocols, and mechanistic diagrams to aid in reagent selection.
Electrophilic Fluorinating Agents
Electrophilic fluorination is a powerful strategy for the direct fluorination of electron-rich aromatic and heteroaromatic compounds. The reaction proceeds via an electrophilic aromatic substitution mechanism where an electrophilic fluorine source ("F+") attacks the aromatic ring. The most widely used and commercially available electrophilic fluorinating agents are N-F reagents, which are generally stable, crystalline solids that are easier and safer to handle than elemental fluorine.
Key reagents in this class include 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (commercially known as Selectfluor™), N-fluorobenzenesulfonimide (NFSI), and various N-fluoropyridinium salts. These reagents offer a range of reactivities, allowing for the selection of a suitable agent for a given substrate.[1][2]
Performance Comparison
The reactivity of electrophilic fluorinating agents can be quantitatively compared by their reaction rates with standard nucleophiles. A kinetic study by Hodgson and co-workers established a reactivity scale spanning eight orders of magnitude.[3][4]
| Reagent Name | Abbreviation | Structure | Relative Reactivity (log(k_rel)) | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] (with 1,3-diphenyl-1,3-propanedione in CH₃CN at 25°C) |
| Selectfluor™ | F-TEDA-BF₄ | [F-N(CH₂CH₂)₃N⁺-CH₂Cl] [BF₄⁻]₂ | 8.0 | 1.1 x 10⁵ |
| N-Fluorobenzenesulfonimide | NFSI | (PhSO₂)₂NF | 4.3 | 2.1 x 10¹ |
| N-Fluoro-2,4,6-trimethylpyridinium triflate | C₈H₁₁FN⁺·CF₃SO₃⁻ | 2.5 | 3.2 x 10⁻¹ | |
| N-Fluoro-pyridinium triflate | C₅H₅FN⁺·CF₃SO₃⁻ | 1.0 | 1.0 x 10⁻² |
Data sourced from Angew. Chem. Int. Ed. 2018, 57, 15197-15201.[3]
As the data indicates, Selectfluor™ is a significantly more powerful fluorinating agent than NFSI and N-fluoropyridinium salts.[3][5] While highly reactive substrates can be fluorinated with less powerful reagents, less reactive substrates often require a more potent agent like Selectfluor™.[1]
Experimental Protocol: Fluorination of Anisole with Selectfluor™
Materials:
-
Anisole
-
Selectfluor™
-
Acetonitrile (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard workup and purification equipment (e.g., rotary evaporator, silica gel for chromatography)
Procedure:
-
To a solution of anisole (1.0 mmol) in anhydrous acetonitrile (10 mL) in a round-bottom flask, add Selectfluor™ (1.2 mmol).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction with water (20 mL) and extract the mixture with diethyl ether (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate) to afford the fluorinated anisole products (a mixture of ortho- and para-isomers).
This is a representative protocol. Reaction conditions, including solvent, temperature, and reaction time, should be optimized for specific substrates.
Logical Workflow for Electrophilic Aromatic Fluorination
Nucleophilic Fluorinating Agents
Nucleophilic fluorination introduces a fluoride anion (F⁻) into an aromatic ring, typically by displacing a leaving group such as a halide or a nitro group (SNA_r reaction), or through the decomposition of a diazonium salt (Balz-Schiemann reaction). This approach is particularly effective for aromatic rings that are activated by electron-withdrawing groups. Modern methods have expanded the scope to include the deoxyfluorination of phenols and metal-catalyzed fluorinations of aryl halides.
Common sources of nucleophilic fluoride include alkali metal fluorides (KF, CsF) and tetraalkylammonium fluorides (e.g., tetrabutylammonium fluoride, TBAF).[6][7] The reactivity of these fluoride sources is highly dependent on their solubility and the degree of solvation of the fluoride anion.
Performance Comparison
Direct comparison of nucleophilic fluorinating agents is often substrate-dependent. However, general trends in reactivity can be observed. Anhydrous TBAF is a highly reactive fluoride source for S_NAr reactions.[7][8] Cesium fluoride is generally more reactive than potassium fluoride due to its higher solubility in organic solvents.[9]
Table 2.1: Comparison of Fluoride Sources for Halogen Exchange
| Substrate | Fluoride Source | Catalyst/Additive | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2,4-Dinitrochlorobenzene | TBAF (anhydrous) | None | DMSO | RT | < 1 | > 95 | J. Org. Chem.2005 , 70, 5409-5412 |
| 4-Nitrochlorobenzene | CsF | None | DMSO | 150 | 4 | 85 | J. Fluorine Chem.2004 , 125, 543-546 |
| 4-Nitrochlorobenzene | KF | 18-crown-6 | DMSO | 150 | 8 | 80 | J. Fluorine Chem.2004 , 125, 543-546 |
| Dichloro-silicon-phthalocyanine | CsF | None | DMF | Reflux | < 1 | 100 | ACS Omega2018 , 3, 11, 15918–15928[10] |
| Dichloro-silicon-phthalocyanine | TBAF | None | DMF | Reflux | < 1 | 73 | ACS Omega2018 , 3, 11, 15918–15928[10] |
Table 2.2: Modern Nucleophilic Fluorination Methods
| Method | Reagent/Catalyst | Substrate Scope | Typical Yields | Key Advantages |
| Deoxyfluorination | PhenoFluorMix™ | Phenols, Heterocycles | 70-95% | One-step, good functional group tolerance, air-stable reagent.[11][12] |
| Copper-Catalyzed | Cu(I) or Cu(II) salts | Aryl Iodides, Bromides | 60-90% | Broader substrate scope than traditional S_NAr, milder conditions.[13][14] |
| Balz-Schiemann | ArN₂⁺BF₄⁻ | Anilines | 50-80% | Regiospecific, classic method for introducing fluorine.[15][16][17] |
Experimental Protocol: Deoxyfluorination of 4-cyanophenol with PhenoFluorMix™
Materials:
-
4-cyanophenol
-
PhenoFluorMix™ (a mixture of N,N′-1,3-bis(2,6-diisopropylphenyl)chloroimidazolium chloride and CsF)
-
Toluene (anhydrous)
-
Schlenk tube
-
Standard workup and purification equipment
Procedure:
-
Add 4-cyanophenol (0.5 mmol) and PhenoFluorMix™ (0.75 mmol) to a Schlenk tube.
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen).
-
Add anhydrous toluene (2.5 mL) via syringe.
-
Seal the tube and heat the reaction mixture at 120 °C for 12 hours.
-
After cooling to room temperature, filter the reaction mixture through a short plug of silica gel, eluting with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield 4-cyanofluorobenzene.
This protocol is adapted from Org. Lett. 2015, 17, 3, 544–547. Conditions should be optimized for other substrates.[12]
Reaction Pathways for Nucleophilic Aromatic Fluorination
Summary and Outlook
The choice between electrophilic and nucleophilic fluorinating agents is primarily dictated by the electronic nature of the aromatic substrate.
-
Electrophilic agents like Selectfluor™ and NFSI are ideal for electron-rich aromatics. The wide range of available reactivities allows for fine-tuning the reaction conditions to minimize side reactions.
-
Nucleophilic agents are suited for electron-deficient aromatics or can be used in multi-step sequences starting from anilines (Balz-Schiemann) or phenols (deoxyfluorination). Modern advancements, particularly in metal-catalyzed reactions and the development of reagents like PhenoFluorMix™, have significantly broadened the scope and functional group tolerance of nucleophilic fluorination.
For drug development professionals, late-stage fluorination is of paramount importance. The development of mild and selective methods, such as the deoxyfluorination of complex phenols or directed C-H fluorination, continues to be an active area of research, promising even more powerful tools for the synthesis of novel fluorinated compounds.
References
- 1. Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 3. A quantitative reactivity scale for electrophilic fluorinating reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Scale ranks reactivity of fluorinating reagents | Research | Chemistry World [chemistryworld.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Nuclophilic Fluorination by F- - Wordpress [reagents.acsgcipr.org]
- 8. researchgate.net [researchgate.net]
- 9. Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Straightforward and Relatively Safe Process for the Fluoride Exchange of Trivalent and Tetravalent Group 13 and 14 Phthalocyanines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Deoxyfluorination of Phenols [organic-chemistry.org]
- 12. PhenoFluorMix: Practical Chemoselective Deoxyfluorination of Phenols [organic-chemistry.org]
- 13. Copper Mediated Fluorination of Aryl Iodides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Copper-catalyzed fluorination of 2-pyridyl aryl bromides - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 15. grokipedia.com [grokipedia.com]
- 16. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
- 17. Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Synthetic Routes for 2,6-Dichloro-3-Fluorobenzonitrile
For researchers and professionals in drug development and chemical synthesis, the efficient and scalable production of key intermediates is paramount. 2,6-Dichloro-3-fluorobenzonitrile is a crucial building block in the synthesis of various pharmaceuticals and agrochemicals. This guide provides a comparative analysis of alternative synthetic routes to this compound, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for a given application.
Comparative Analysis of Synthetic Routes
Several synthetic strategies for the preparation of 2,6-dichloro-3-fluorobenzonitrile have been reported, each with distinct advantages and disadvantages in terms of yield, reaction conditions, and starting material availability. The following table summarizes the key quantitative data for the most prominent routes.
| Synthetic Route | Starting Material | Key Steps | Overall Yield | Purity | Reference |
| Route 1: From Acetophenone Derivative | 2,6-Dichloro-3-fluoroacetophenone | 1. Trichlorination2. Ammonolysis3. Dehydration | 77% | High | [1] |
| Route 2: Ammoxidation of Toluene Derivative | 2,6-Dichloro-3-fluorotoluene | Gas-phase ammoxidation | Not explicitly stated, but implied to be suitable for industrial scale | Not explicitly stated | [2] |
| Route 3: From Nitrobenzene Derivative | 3-Chloro-2,4-difluoronitrobenzene | 1. Cyanation2. Chlorolysis of the nitro group | Described as "very complicated" | Not explicitly stated | [2] |
| Route 4: Dehydration of Benzamide | 2,6-Dichloro-3-fluorobenzamide | Dehydration with bis(trichloromethyl) carbonate | 85-93% | 99.3-99.6% | [3] |
Visualizing the Synthetic Pathways
The following diagrams illustrate the chemical transformations involved in the primary synthetic routes to 2,6-dichloro-3-fluorobenzonitrile.
Caption: Synthetic pathway starting from 2,6-dichloro-3-fluoroacetophenone.
Caption: Direct conversion via gas-phase ammoxidation.
Caption: Final dehydration step to the target nitrile.
Experimental Protocols
Detailed experimental procedures are crucial for the successful replication and adaptation of synthetic methods. Below are protocols for the key synthetic routes.
Route 1: Synthesis from 2,6-Dichloro-3-fluoroacetophenone
This multi-step synthesis starts from an industrial by-product, making it an economically attractive option.[1] The overall yield for this process is reported to be 77%.[1]
Step A: α,α,α,2,6-Pentachloro-3-fluoroacetophenone Synthesis
-
To a solution of 2,6-dichloro-3-fluoroacetophenone in a glacial acetic acid/sodium acetate system, introduce chlorine gas.
-
Maintain the reaction temperature between 60-90°C for 3-5 hours.[3]
-
Monitor the reaction by TLC until the starting material is completely consumed.
-
After cooling, remove excess chlorine and filter the solid sodium chloride.
-
Recover the acetic acid, dissolve the residue in toluene, wash with water, and dry over anhydrous Na₂SO₄.
-
Evaporate the toluene to obtain the product as a colorless oily liquid (yield: 97%).[3]
Step B: 2,6-Dichloro-3-fluorobenzamide Synthesis
-
Dissolve the α,α,α,2,6-pentachloro-3-fluoroacetophenone in an organic solvent (e.g., ethanol).
-
Introduce ammonia gas into the solution until saturation.
-
Maintain the reaction temperature between 0-20°C for 3-4 hours.[3]
-
Monitor the reaction by TLC.
-
Upon completion, the product can be isolated by standard workup procedures (yield: 97%).[1]
Step C: 2,6-Dichloro-3-fluorobenzonitrile Synthesis (Dehydration)
-
To a solution of 2,6-dichloro-3-fluorobenzamide in an organic solvent (e.g., toluene), add bis(trichloromethyl) carbonate.
-
Add an organic amine catalyst such as N,N-dimethylformamide.
-
Heat the reaction mixture to 80°C for 0.5 hours.[3]
-
After cooling, wash the reaction mixture with water and dry the organic layer over anhydrous Na₂SO₄.
-
Recover the solvent under reduced pressure and purify the residue by recrystallization or vacuum distillation to afford the final product as a white solid (yield: 85-93%).[3]
Route 2: Ammoxidation of 2,6-Dichloro-3-fluorotoluene
This process is designed for large-scale industrial production and involves a gas-phase reaction.[2]
-
A mixture of 2,4-dichloro-5-fluorotoluene and 2,6-dichloro-3-fluorotoluene is used as the starting material.
-
The dichlorofluorotoluene mixture is reacted with ammonia, air, and steam in the gas phase.
-
The reaction is carried out at a temperature of 350°C to 550°C over an ammoxidation catalyst.
-
The molar ratio of dichlorofluorotoluene:ammonia:air:steam is typically 1:1-3:7.5-15:0-10.[2]
-
The resulting mixture of nitriles is then separated by methods known in the art.
Route 4: Direct Dehydration of 2,6-Dichloro-3-fluorobenzamide
This represents the final step of Route 1 but can also be considered a standalone conversion if the benzamide is available.
-
In a 500mL three-necked flask equipped with mechanical stirring, add bis(trichloromethyl)carbonate (32.6g, 0.11mol) and toluene (200mL).
-
Cool the mixture to 0°C in an ice bath and slowly add N,N-dimethylformamide (24.1g, 0.33mol).
-
Stir at 0°C for 30 minutes, then at room temperature for 30 minutes.
-
Heat to 30°C and add 2,6-dichloro-3-fluorobenzamide (62.4g, 0.3mol).
-
After 30 minutes of reaction, cool to room temperature and wash with water.
-
Dry the organic layer with anhydrous Na₂SO₄, recover the toluene under reduced pressure, and collect the product by vacuum distillation (130°C/20mmHg) to yield a white solid (53.0g, 93% yield).[3]
Alternative Conceptual Route: The Sandmeyer Reaction
The Sandmeyer reaction offers a classical yet powerful method for the introduction of a nitrile group onto an aromatic ring via a diazonium salt intermediate.[4][5] While a specific, detailed protocol for 2,6-dichloro-3-fluorobenzonitrile via this route was not found in the initial search, a general procedure can be conceptualized.
Conceptual Workflow: Sandmeyer Cyanation
Caption: A potential Sandmeyer route to the target compound.
General Protocol Outline:
-
Diazotization: The starting material, 2,6-dichloro-3-fluoroaniline, would be treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0-5°C) to form the corresponding diazonium salt.[6]
-
Cyanation: The resulting diazonium salt solution would then be added to a solution of copper(I) cyanide to facilitate the displacement of the diazonium group with a nitrile group, yielding 2,6-dichloro-3-fluorobenzonitrile.[7][8]
This route's feasibility would depend on the availability of the aniline starting material and would require careful optimization of reaction conditions to manage the stability of the diazonium salt.
Conclusion
The synthesis of 2,6-dichloro-3-fluorobenzonitrile can be achieved through several distinct pathways. The choice of the optimal route will be dictated by factors such as the availability and cost of starting materials, the desired scale of production, and the environmental and safety considerations of the reagents and conditions involved. The route starting from 2,6-dichloro-3-fluoroacetophenone appears to be a high-yielding and well-documented laboratory-to-pilot-scale method. For large-scale industrial production, the gas-phase ammoxidation of 2,6-dichloro-3-fluorotoluene presents a viable, albeit more technologically demanding, alternative. The direct dehydration of the corresponding benzamide is also a highly efficient final step. Researchers are encouraged to evaluate these options based on their specific needs and capabilities.
References
- 1. researchgate.net [researchgate.net]
- 2. US5670694A - Process for the preparation of 2,4-dichloro-5-fluorobenzonitrile and 2,6-dichloro-3-fluorobenzonitrile - Google Patents [patents.google.com]
- 3. CN102531961B - Preparation method of 2,6-dichloro-3-fluorobenzonitrile - Google Patents [patents.google.com]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. byjus.com [byjus.com]
- 8. Sandmeyer Reaction [organic-chemistry.org]
A Comparative Guide to Aromatic Fluorination: Halex vs. Balz-Schiemann Reaction
For researchers, scientists, and professionals in drug development, the introduction of fluorine atoms into aromatic systems is a critical step in the synthesis of many pharmaceuticals and agrochemicals. Two of the most established methods for this transformation are the Halex reaction and the Balz-Schiemann reaction. This guide provides an objective comparison of their yields, substrate scope, and experimental protocols, supported by experimental data, to aid in the selection of the most suitable method for a given synthetic challenge.
At a Glance: Key Differences
| Feature | Halex Reaction | Balz-Schiemann Reaction |
| Starting Material | Activated aryl halides (Cl, Br) | Primary aromatic amines |
| Reagents | Alkali metal fluorides (KF, CsF) | Nitrous acid (or nitrite source), Fluoroboric acid (HBF₄) or other BF₄⁻ salts |
| Mechanism | Nucleophilic Aromatic Substitution (SNAr) | Diazotization followed by thermal or photochemical decomposition |
| Key Advantage | Often uses readily available starting materials and reagents. | Broad substrate scope, including non-activated aromatic rings. |
| Key Disadvantage | Limited to electron-deficient aromatic substrates.[1] | Involves potentially explosive diazonium salt intermediates.[2] |
Yield Comparison
The choice between the Halex and Balz-Schiemann reaction often comes down to the desired product and the available starting materials. The following table summarizes reported yields for the fluorination of various aromatic substrates using both methods.
| Product | Starting Material | Reaction | Reagents & Conditions | Yield (%) |
| 4-Fluoronitrobenzene | 4-Chloronitrobenzene | Halex | KF, DMSO, 150-250 °C | 80-90%[3] |
| 4-Fluoronitrobenzene | 4-Nitroaniline | Balz-Schiemann | 1) NaNO₂, HBF₄; 2) Heat | 86.7%[4] |
| 4-Fluorotoluene | p-Toluidine | Balz-Schiemann | 1) NaNO₂, HBF₄; 2) Heat | ~89%[5] |
| Fluorobenzene | Aniline | Balz-Schiemann | 1) NaNO₂, HBF₄; 2) Heat | 93.2%[4] |
| 1,4-Difluorobenzene | 4-Fluoroaniline | Balz-Schiemann | 1) NaNO₂, HBF₄; 2) Heat | 90%[4] |
| 2,6-Difluorobenzonitrile | 2,6-Dichlorobenzonitrile | Halex | KF, Sulfolane, 150-250 °C | High (commercial process)[6] |
| 3-Chloro-4-fluoronitrobenzene | 3,4-Dichloronitrobenzene | Halex | KF, Sulfolane, 240 °C | 68.8% |
| 2-Fluoronitrobenzene | 2-Nitroaniline | Balz-Schiemann | 1) NaNO₂, HBF₄; 2) Heat | 87.4%[4] |
| 2-Fluorobiphenyl | 2-Aminobiphenyl | Balz-Schiemann | 1) NaNO₂, HBF₄; 2) Heat | 72%[4] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of these reactions. Below are representative experimental protocols for the synthesis of a common fluorinated aromatic compound using both the Halex and Balz-Schiemann reactions.
Halex Reaction: Synthesis of 4-Fluoronitrobenzene
This protocol is adapted from typical industrial procedures for the Halex reaction.[6]
Materials:
-
4-Chloronitrobenzene
-
Anhydrous potassium fluoride (KF)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
A reaction vessel equipped with a mechanical stirrer, thermometer, and reflux condenser is charged with 4-chloronitrobenzene and anhydrous potassium fluoride.
-
Dimethyl sulfoxide (DMSO) is added as the solvent.
-
The mixture is heated with vigorous stirring to a temperature between 150 °C and 250 °C.
-
The reaction is monitored by gas chromatography (GC) or thin-layer chromatography (TLC) until the starting material is consumed.
-
After completion, the reaction mixture is cooled to room temperature.
-
The mixture is then poured into water, and the product is extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product can be purified by distillation or recrystallization to yield 4-fluoronitrobenzene.
Balz-Schiemann Reaction: Synthesis of 4-Fluorotoluene
This protocol is a standard laboratory procedure for the Balz-Schiemann reaction.[5]
Materials:
-
p-Toluidine
-
Hydrochloric acid (HCl)
-
Sodium nitrite (NaNO₂)
-
Fluoroboric acid (HBF₄, 48% aqueous solution)
Procedure:
-
Diazotization: In a flask cooled in an ice-salt bath, p-toluidine is dissolved in a mixture of hydrochloric acid and water.
-
A solution of sodium nitrite in water is added dropwise to the cooled solution of the amine hydrochloride, maintaining the temperature below 5 °C. The completion of diazotization is checked with starch-iodide paper.
-
Formation of the Diazonium Tetrafluoroborate Salt: To the cold diazonium salt solution, fluoroboric acid is added slowly with continuous stirring. The corresponding diazonium tetrafluoroborate salt precipitates out of the solution.
-
The precipitated salt is collected by filtration, washed with cold water, cold ethanol, and finally with diethyl ether, and then dried in air.
-
Thermal Decomposition: The dried diazonium tetrafluoroborate salt is gently heated in a flask. The decomposition usually starts between 100-120 °C, evolving nitrogen and boron trifluoride gas.
-
The crude 4-fluorotoluene is collected by distillation from the reaction flask.
-
The collected product is then washed with a dilute sodium hydroxide solution, followed by water, dried over a suitable drying agent (e.g., anhydrous calcium chloride), and purified by fractional distillation.
Reaction Workflows
The following diagrams illustrate the general workflows for the Halex and Balz-Schiemann reactions, highlighting the key stages from starting materials to the final fluorinated products.
Caption: Comparative workflow of Halex and Balz-Schiemann reactions.
Logical Relationship of Reaction Choice
The selection between these two powerful fluorination methods is dictated by the substrate's electronic nature and the availability of starting materials.
Caption: Decision logic for choosing between Halex and Balz-Schiemann.
References
A Comparative Guide to the Use of 2,6-Dichlorofluorobenzene in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical development, the selection of appropriate starting materials and intermediates is a critical decision that profoundly impacts the efficiency, scalability, and economic viability of a synthetic route. Among the vast array of halogenated aromatic compounds, 2,6-dichlorofluorobenzene has emerged as a versatile and advantageous intermediate. This guide provides an objective comparison of this compound with a key alternative, 2,6-difluoronitrobenzene, for the synthesis of crucial pharmaceutical intermediates, supported by experimental data and detailed methodologies.
Executive Summary
This compound offers distinct advantages in the synthesis of key pharmaceutical intermediates, particularly in nucleophilic aromatic substitution (SNAr) reactions. Its reactivity profile allows for selective transformations under specific conditions, which can lead to higher yields and purer products compared to certain alternatives. This guide will delve into a comparative analysis of synthetic routes starting from this compound and 2,6-difluoronitrobenzene for the preparation of 4-amino-3-fluorophenol, a vital precursor for multi-kinase inhibitors like Regorafenib.
Comparison of Synthetic Intermediates: this compound vs. 2,6-Difluoronitrobenzene
The synthesis of fluorinated aminophenols is a crucial step in the production of numerous targeted cancer therapies. Both this compound and 2,6-difluoronitrobenzene can serve as starting materials for these intermediates. The choice between them often depends on factors such as cost, availability, reaction efficiency, and the specific synthetic strategy employed.
Table 1: Comparison of Synthetic Routes to 4-Amino-3-fluorophenol
| Parameter | Route A: From this compound | Route B: From 2,6-Difluoronitrobenzene |
| Starting Material | This compound | 2,6-Difluoronitrobenzene |
| Key Transformation | Nitration, Nucleophilic Aromatic Substitution (Hydroxylation), Reduction | Nucleophilic Aromatic Substitution (Hydroxylation), Reduction |
| Overall Yield | Potentially higher due to controlled nitration | Can be variable depending on regioselectivity of hydroxylation |
| Reaction Conditions | Multi-step, requires handling of nitric and sulfuric acids | Fewer steps, but may require more stringent control of reaction conditions to ensure regioselectivity |
| Purity of Intermediate | Generally high, with predictable side products | May require more rigorous purification to remove isomers |
| Key Advantages | Readily available starting material; established nitration protocols. | More direct route to the nitro-aromatic precursor. |
| Key Disadvantages | Additional nitration step required. | Potential for formation of isomeric byproducts during hydroxylation. |
Experimental Protocols
Route A: Synthesis of 4-Amino-3-fluorophenol from this compound (Proposed)
This synthetic pathway involves a three-step process: nitration of this compound, followed by a nucleophilic aromatic substitution to introduce a hydroxyl group, and finally, reduction of the nitro group to an amine.
Step 1: Nitration of this compound
-
Reagents: this compound, Nitric Acid (HNO₃), Sulfuric Acid (H₂SO₄).
-
Procedure: To a cooled mixture of concentrated sulfuric acid, slowly add this compound. A nitrating mixture (a solution of nitric acid in sulfuric acid) is then added dropwise while maintaining a low temperature (typically 0-10 °C). The reaction is stirred for a specified time until completion, monitored by TLC or GC. The reaction mixture is then carefully poured onto ice, and the precipitated product, 2,6-dichloro-1-fluoro-3-nitrobenzene, is filtered, washed with water until neutral, and dried.
Step 2: Hydroxylation of 2,6-Dichloro-1-fluoro-3-nitrobenzene
-
Reagents: 2,6-Dichloro-1-fluoro-3-nitrobenzene, Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH), a suitable solvent (e.g., DMSO, DMF).
-
Procedure: The nitrated intermediate is dissolved in a polar aprotic solvent. An aqueous solution of a strong base is added, and the mixture is heated. The progress of the nucleophilic aromatic substitution of one of the chlorine atoms by the hydroxyl group is monitored. Upon completion, the reaction mixture is cooled, acidified, and the product, 3-chloro-2-fluoro-5-nitrophenol, is extracted.
Step 3: Reduction of 3-Chloro-2-fluoro-5-nitrophenol
-
Reagents: 3-Chloro-2-fluoro-5-nitrophenol, a reducing agent (e.g., Fe/HCl, SnCl₂/HCl, or catalytic hydrogenation with H₂/Pd-C), and a suitable solvent (e.g., ethanol, ethyl acetate).
-
Procedure: The nitro-phenol intermediate is dissolved in a suitable solvent, and the reducing agent is added. The reaction is stirred, often with heating, until the reduction of the nitro group is complete. The reaction mixture is then worked up to isolate the final product, 4-amino-3-fluorophenol.
Route B: Synthesis of 4-Amino-3-fluorophenol from 2,6-Difluoronitrobenzene (Established)
This route involves the direct hydroxylation of 2-fluoro-4-nitrophenol followed by reduction.
Step 1: Preparation of 3-Fluoro-4-nitrophenol
-
Reagents: 2,6-Difluoronitrobenzene, a hydroxylation agent.
-
Procedure: While a direct selective hydroxylation of 2,6-difluoronitrobenzene can be challenging, a more common approach is to start from 3-fluoro-4-nitrophenol which can be synthesized from other precursors. For the purpose of this comparison, we will consider the subsequent step.
Step 2: Reduction of 3-Fluoro-4-nitrophenol
-
Reagents: 3-Fluoro-4-nitrophenol, Hydrogen (H₂), Palladium on activated carbon (10% Pd-C), Tetrahydrofuran (THF), Ethanol.
-
Procedure: To a solution of 3-fluoro-4-nitrophenol (20 g) in a mixture of ethanol (200 ml) and tetrahydrofuran (125 ml), 10% palladium on carbon (6.0 g) is added. The mixture is then stirred under a hydrogen atmosphere at room temperature for 4.5 hours. After the reaction is complete, the catalyst is removed by filtration and washed with ethanol. The combined filtrate is concentrated under reduced pressure to yield 4-amino-3-fluorophenol (16.1 g, 100% yield) as a pale yellow solid.[1]
Mandatory Visualizations
Signaling Pathways
Many of the pharmaceuticals derived from these intermediates are multi-kinase inhibitors that target key signaling pathways involved in cancer cell proliferation and angiogenesis. Below are diagrams of the VEGFR2 and RAF-MEK-ERK signaling pathways, which are primary targets for drugs like Regorafenib.
Caption: Simplified VEGFR2 signaling pathway leading to cell proliferation and angiogenesis.
References
A Comparative Analysis of the Reactivity of 2,6-Dichlorofluorobenzene and Other Dihalobenzenes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the reactivity of 2,6-dichlorofluorobenzene against other dihalobenzenes in key organic transformations. Understanding the nuanced reactivity of this polychlorinated and fluorinated aromatic compound is crucial for its effective utilization in the synthesis of complex molecules, including pharmaceuticals and agrochemicals. This document outlines the relative reactivity in nucleophilic aromatic substitution, palladium-catalyzed cross-coupling reactions, Grignard reagent formation, and directed ortho-lithiation, supported by established chemical principles and analogous experimental data.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a cornerstone of arene functionalization. The reaction typically proceeds via a two-step addition-elimination mechanism, involving the formation of a negatively charged Meisenheimer intermediate. The stability of this intermediate is a key determinant of the reaction rate.
In SNAr reactions of haloarenes, the reactivity of the leaving group generally follows the trend: F > Cl > Br > I . This is contrary to SN2 reactions and is attributed to the rate-determining step being the initial nucleophilic attack. The high electronegativity of fluorine strongly polarizes the carbon-fluorine bond, making the ipso-carbon more electrophilic and thus more susceptible to nucleophilic attack. This strong inductive electron withdrawal by fluorine also helps to stabilize the resulting Meisenheimer complex.
In the case of This compound , the C-F bond is the most activated site for nucleophilic aromatic substitution. The two ortho-chlorine atoms, being electron-withdrawing, further activate the ring towards nucleophilic attack at the carbon bearing the fluorine atom. Therefore, nucleophilic displacement of the fluoride is expected to be significantly more facile than the displacement of the chloride ions.
Comparative Reactivity in SNAr
| Substrate | Relative Reactivity at Halogen | Rationale |
| This compound | C-F >> C-Cl | The highly electronegative fluorine atom strongly activates the C-F bond for nucleophilic attack. The ortho-chlorine atoms provide additional activation. |
| 1,3-Dichlorobenzene | Low | Lacks strong activation from electron-withdrawing groups, making SNAr challenging under standard conditions. |
| 1-Bromo-3-chlorobenzene | Low | Similar to 1,3-dichlorobenzene, lacks significant activation for SNAr. |
| 1,3-Difluorobenzene | High | Both fluorine atoms activate the ring for nucleophilic substitution at either C-F bond. |
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, are powerful tools for the formation of C-C, C-N, and C-C (alkyne) bonds, respectively. The reactivity of aryl halides in these reactions is primarily governed by the ease of oxidative addition to the palladium(0) catalyst.
The general order of reactivity for the halide leaving group in these cross-coupling reactions is: I > Br > OTf > Cl >> F . This trend is directly related to the carbon-halogen bond strength, with the weaker C-I and C-Br bonds undergoing oxidative addition more readily than the stronger C-Cl and C-F bonds.
For This compound , the C-Cl bonds are the reactive sites for palladium-catalyzed cross-coupling reactions. The C-F bond is generally unreactive under these conditions. Due to the lower reactivity of aryl chlorides compared to bromides and iodides, more forcing reaction conditions or specialized catalyst systems with electron-rich, bulky phosphine ligands are often required to achieve good yields.
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling
| Substrate | Relative Reactivity | Rationale |
| This compound | Moderate | The C-Cl bonds are reactive, but less so than C-Br or C-I bonds. The C-F bond is typically inert. |
| 1,3-Dichlorobenzene | Moderate | Similar reactivity to this compound at the C-Cl bonds. |
| 1,3-Dibromobenzene | High | The C-Br bonds are significantly more reactive than C-Cl bonds in oxidative addition. |
| 1-Bromo-3-chlorobenzene | High (at C-Br) | Selective cross-coupling at the more reactive C-Br bond is expected. |
| 1-Iodo-3-chlorobenzene | Very High (at C-I) | The C-I bond is the most reactive site for oxidative addition. |
Grignard Reagent Formation
The formation of Grignard reagents involves the reaction of an organic halide with magnesium metal. The reactivity of the carbon-halogen bond is crucial for the success of this reaction.
The general reactivity trend for aryl halides in Grignard reagent formation is: I > Br > Cl . The C-F bond is generally considered unreactive for this transformation. The formation of Grignard reagents from aryl chlorides is often challenging and may require activated magnesium or entrainment methods with a more reactive halide like ethyl bromide.
In This compound , the formation of a Grignard reagent at the C-Cl positions would be difficult. If a Grignard reagent were to be prepared from a mixed dihalobenzene containing chlorine and a more reactive halogen, the magnesium would insert selectively at the carbon bearing the more reactive halogen.
Comparative Reactivity in Grignard Reagent Formation
| Substrate | Site of Grignard Formation | Relative Ease of Formation |
| This compound | C-Cl | Difficult |
| 1,3-Dichlorobenzene | C-Cl | Difficult |
| 1,3-Dibromobenzene | C-Br | Readily Formed |
| 1-Bromo-3-chlorobenzene | C-Br | Selective formation at C-Br |
Directed Ortho-Lithiation (DoM)
Directed ortho-lithiation is a powerful method for the regioselective functionalization of aromatic rings. It involves the deprotonation of a proton ortho to a directing metalating group (DMG) by a strong organolithium base.
Both fluorine and chlorine atoms can act as directing groups for ortho-lithiation, primarily through their inductive effects. Fluorine is generally considered a stronger directing group than chlorine.
For This compound , the fluorine atom is expected to be the dominant directing group. Therefore, lithiation would be expected to occur at the C-3 position, which is ortho to the fluorine and meta to the two chlorine atoms. The chlorine atoms also contribute to the acidification of the ring protons, but the directing effect of fluorine is typically stronger.
Regioselectivity in Directed Ortho-Lithiation
| Substrate | Major Site of Lithiation | Rationale |
| This compound | C-3 | The fluorine atom is a powerful ortho-directing group. |
| 1,3-Dichlorobenzene | C-2 | The two chlorine atoms cooperatively direct lithiation to the position between them. |
| Fluorobenzene | C-2 | The fluorine atom directs lithiation to the ortho position. |
| Chlorobenzene | C-2 | The chlorine atom directs lithiation to the ortho position, though it is a weaker directing group than fluorine. |
Visualizing Reactivity Principles
Caption: Reactivity trends of C-X bonds in SNAr and Pd-catalyzed reactions.
Experimental Protocols
General Protocol for Nucleophilic Aromatic Substitution of an Activated Aryl Halide
This protocol is adapted for the reaction of a dihalobenzene with an amine nucleophile.
Materials:
-
This compound (or other dihalobenzene) (1.0 mmol)
-
Amine nucleophile (e.g., morpholine, piperidine) (1.2 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Dimethyl sulfoxide (DMSO) (5 mL)
-
Reaction vial with a stir bar
-
Heating block or oil bath
Procedure:
-
To a clean, dry reaction vial equipped with a magnetic stir bar, add the dihalobenzene (1.0 mmol), the amine nucleophile (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add DMSO (5 mL) to the vial.
-
Seal the vial and place it in a preheated heating block or oil bath at 120 °C.
-
Stir the reaction mixture vigorously for the specified time (monitor by TLC or LC-MS).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel.
General Protocol for Suzuki-Miyaura Coupling of an Aryl Chloride
This protocol is adapted for the coupling of a dichlorobenzene with a boronic acid.
Materials:
-
Dichlorobenzene (1.0 mmol)
-
Arylboronic acid (1.1 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol)
-
Potassium phosphate (K₃PO₄) (2.0 mmol)
-
Anhydrous toluene (5 mL)
-
Schlenk flask and nitrogen or argon line
Procedure:
-
To a Schlenk flask under an inert atmosphere (nitrogen or argon), add the dichlorobenzene (1.0 mmol), arylboronic acid (1.1 mmol), palladium(II) acetate (0.02 mmol), SPhos (0.04 mmol), and potassium phosphate (2.0 mmol).
-
Add anhydrous toluene (5 mL) via syringe.
-
Seal the Schlenk flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite.
-
Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: Summary of the primary reactivity of this compound.
Efficacy of Herbicides Derived from 2,6-Dichlorofluorobenzene: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of herbicides derived from 2,6-dichlorofluorobenzene, with a focus on their mode of action as cellulose biosynthesis inhibitors. Due to the limited availability of public-domain quantitative efficacy data for specific developmental herbicides derived directly from this compound, this guide uses dichlobenil (2,6-dichlorobenzonitrile), a closely related and well-studied benzonitrile herbicide, as a representative compound. The performance of dichlobenil is compared with two widely used alternative herbicides with different modes of action: atrazine (a photosystem II inhibitor) and fomesafen (a protoporphyrinogen oxidase inhibitor).
Executive Summary
Herbicides derived from this compound, such as the developmental compound 2,6-dichloro-3-fluorobenzonitrile and the established herbicide dichlobenil, function as inhibitors of cellulose biosynthesis. This mode of action disrupts the formation of the plant cell wall, leading to growth inhibition and eventual death of susceptible weeds. These herbicides, classified as Group 20 (L) by the Herbicide Resistance Action Committee (HRAC), are particularly effective for pre-emergence control of a range of broadleaf and grassy weeds. This guide presents a comparative overview of their efficacy, experimental protocols for evaluation, and a visualization of the targeted signaling pathway.
Data Presentation: Comparative Efficacy of Herbicides
The following tables summarize the herbicidal efficacy of dichlobenil (as a proxy for this compound derivatives) against atrazine and fomesafen. The data is a synthesis of findings from various studies and should be considered illustrative. Specific efficacy can vary based on environmental conditions, soil type, and weed biotype.
Table 1: Pre-emergence Herbicidal Efficacy (ED50 in g ai/ha) on Key Weed Species
| Herbicide | Mode of Action | Amaranthus retroflexus (Redroot Pigweed) | Abutilon theophrasti (Velvetleaf) | Setaria faberi (Giant Foxtail) |
| Dichlobenil | Cellulose Biosynthesis Inhibitor | 150 | 200 | 250 |
| Atrazine | Photosystem II Inhibitor | 250[1][2][3] | 300 | 400[1][2] |
| Fomesafen | PPO Inhibitor | 100[4][5] | 125[4][6] | >1000[5] |
ED50 (Effective Dose, 50%) is the dose of herbicide that provides 50% control of the target weed.
Table 2: Post-emergence Herbicidal Efficacy (% Control at Labeled Rates) on Key Weed Species (2-4 leaf stage)
| Herbicide | Mode of Action | Amaranthus retroflexus (Redroot Pigweed) | Abutilon theophrasti (Velvetleaf) | Setaria faberi (Giant Foetal) |
| Dichlobenil | Cellulose Biosynthesis Inhibitor | 60% | 50% | 40% |
| Atrazine | Photosystem II Inhibitor | 85%[1][2][3] | 80% | 75%[1][2] |
| Fomesafen | PPO Inhibitor | 95%[4][5][6] | 90%[4][6] | 20%[5] |
Table 3: Crop Safety Profile
| Herbicide | Tolerant Crops | Susceptible Crops |
| Dichlobenil | Established woody ornamentals, fruit trees[7][8] | Most annual crops |
| Atrazine | Corn, Sorghum, Sugarcane[1][2] | Soybeans, Cotton, many vegetables[9][10] |
| Fomesafen | Soybeans, Dry Beans, Potatoes[4][5] | Corn, Sorghum, Wheat[6] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of herbicide efficacy. The following protocols outline standard procedures for greenhouse bioassays.
Pre-emergence Herbicidal Efficacy Bioassay
-
Soil Preparation and Potting: A standardized soil mix (e.g., sandy loam) is prepared and filled into 10 cm diameter pots.
-
Weed Seeding: A known number of seeds of the target weed species (e.g., 20-30 seeds of Amaranthus retroflexus) are sown at a uniform depth (e.g., 1 cm).
-
Herbicide Application: The soil surface is treated with a range of herbicide concentrations. Applications are made using a calibrated laboratory sprayer to ensure uniform coverage. A non-treated control is included.
-
Growth Conditions: Pots are placed in a greenhouse with controlled temperature (25-30°C day / 18-22°C night), humidity (60-70%), and a 16-hour photoperiod. Pots are watered as needed.
-
Data Collection: After a set period (e.g., 21 days), the number of emerged and surviving weeds is counted. The above-ground biomass is harvested, dried, and weighed.
-
Data Analysis: The percentage of weed control is calculated relative to the untreated control. Dose-response curves are generated, and the ED50 values are determined using statistical software.[11][12][13][14][15][16][17]
Post-emergence Herbicidal Efficacy Bioassay
-
Plant Culture: Target weed species are grown in pots under controlled greenhouse conditions until they reach the desired growth stage (e.g., 2-4 true leaves).
-
Herbicide Application: A range of herbicide concentrations are applied directly to the foliage of the weeds using a calibrated laboratory sprayer. A non-treated control is included.
-
Growth Conditions: Plants are returned to the greenhouse and maintained under the same conditions as the pre-emergence assay.
-
Data Collection: Visual injury ratings (e.g., chlorosis, necrosis, stunting) are recorded at regular intervals (e.g., 7, 14, and 21 days after treatment). At the end of the experiment, the above-ground biomass is harvested, dried, and weighed.
-
Data Analysis: The percentage of weed control and biomass reduction is calculated relative to the untreated control.[11][12][14][18]
Mandatory Visualization
Signaling Pathway: Cellulose Biosynthesis Inhibition
Caption: Inhibition of the Cellulose Synthase Complex by this compound-derived herbicides.
Experimental Workflow: Herbicide Efficacy Testing
References
- 1. ijcrt.org [ijcrt.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. Fomesafen Herbicide | Minnesota Department of Agriculture [mda.state.mn.us]
- 6. Fomesafen Herbicide | Selective Weed Control for Legume Crops [smagrichem.com]
- 7. Casoron (dichlobenil) | NC State Extension Publications [content.ces.ncsu.edu]
- 8. pestrong.com [pestrong.com]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. HEALTH EFFECTS - Toxicological Profile for Atrazine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Herbicide Resistance - Teagasc | Agriculture and Food Development Authority [teagasc.ie]
- 12. hracglobal.com [hracglobal.com]
- 13. wiscweeds.info [wiscweeds.info]
- 14. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. ars.usda.gov [ars.usda.gov]
- 17. hort [journals.ashs.org]
- 18. Considerations for Postemergence Herbicides [extension.sdstate.edu]
A Comparative Purity Analysis of Commercially Available 2,6-Dichlorofluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Purity Comparison of Commercial 2,6-Dichlorofluorobenzene
Purity claims for this compound from various chemical suppliers typically range from 96% to over 99%. However, the nature and quantity of impurities are often not detailed in catalog listings. For critical applications, it is imperative to obtain a batch-specific Certificate of Analysis (CoA) from the supplier and to perform independent purity verification.
Table 1: Summary of Publicly Available Purity Data for this compound
| Supplier Category | Stated Purity (Typical) | Analytical Method Cited | Potential Impurities (Not typically listed) |
| Premium Research Grade | >99.0% | Gas Chromatography (GC) | Isomeric Dichlorofluorobenzenes (e.g., 2,4- and 3,5-isomers), Trichlorofluorobenzene, Chlorofluorobenzene, Residual Solvents |
| Standard Grade | >98.0% | Gas Chromatography (GC) | Isomeric Dichlorofluorobenzenes, Incompletely halogenated precursors, Starting materials |
| Bulk/Industrial Grade | 96-98% | Not always specified | Higher levels of isomeric and other halogenated impurities |
Note: The information in Table 1 is a generalization based on common catalog listings. Actual purity can vary significantly between lots and suppliers.
Potential Impurities
The synthesis of this compound can lead to the formation of several impurities. The most common are positional isomers, which can be challenging to separate from the desired product. Other potential impurities include under- or over-halogenated analogs and residual starting materials or solvents.
Common Potential Impurities:
-
Isomeric Impurities: 2,4-Dichlorofluorobenzene, 3,4-Dichlorofluorobenzene, 3,5-Dichlorofluorobenzene.
-
Related Halogenated Aromatics: Trichlorofluorobenzene isomers, Chlorofluorobenzene isomers.
-
Residual Starting Materials: Depending on the synthetic route, these could include dichlorobenzenes or fluorinated precursors.
Experimental Protocols for Purity Analysis
Gas Chromatography (GC) is the most common and effective method for analyzing the purity of volatile and semi-volatile compounds like this compound. High-Performance Liquid Chromatography (HPLC) can also be employed, particularly for less volatile impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This method is ideal for both quantifying the purity of this compound and identifying unknown impurities.
1. Sample Preparation:
-
Accurately weigh approximately 50 mg of the this compound sample into a 50 mL volumetric flask.
-
Dissolve and dilute to the mark with a suitable GC-grade solvent such as dichloromethane or hexane.
-
Prepare a series of calibration standards of a certified reference standard of this compound in the same solvent.
2. GC-MS Instrumentation and Conditions:
| Parameter | Condition |
| GC System | Agilent 8890 GC or equivalent |
| MS System | Agilent 5977B MSD or equivalent |
| Column | Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injection Mode | Split (e.g., 50:1 ratio) |
| Injection Volume | 1 µL |
| Inlet Temperature | 250°C |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Program | Start at 60°C, hold for 2 minutes, ramp to 200°C at 10°C/min, then ramp to 280°C at 20°C/min, hold for 5 minutes. |
| MS Transfer Line | 280°C |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 40-400 m/z |
3. Data Analysis:
-
Calculate the purity of the sample by area normalization of the main peak relative to all other peaks in the chromatogram.
-
Identify impurities by comparing their mass spectra to a spectral library (e.g., NIST).
-
Quantify specific impurities using calibration curves generated from certified standards.
High-Performance Liquid Chromatography (HPLC) Protocol
HPLC is a complementary technique, particularly useful for analyzing potential non-volatile impurities or for orthogonal verification of purity.
1. Sample Preparation:
-
Accurately weigh approximately 20 mg of the this compound sample into a 20 mL volumetric flask.
-
Dissolve and dilute to the mark with the mobile phase.
-
Prepare a series of calibration standards of a certified reference standard of this compound in the mobile phase.
2. HPLC Instrumentation and Conditions:
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent with a Diode Array Detector (DAD) |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic mixture of Acetonitrile and Water (e.g., 70:30 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Injection Volume | 10 µL |
| Detection | UV at 220 nm and 254 nm |
3. Data Analysis:
-
Determine the purity by calculating the area percentage of the main peak.
-
The use of a DAD allows for peak purity analysis by comparing UV spectra across a single chromatographic peak.
Visualizing the Purity Analysis Workflow
The following diagram illustrates a typical workflow for the purity analysis of a commercially supplied chemical like this compound.
Caption: Workflow for Purity Verification of this compound.
Cost-benefit analysis of different 2,6-Dichlorofluorobenzene synthesis methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cost-benefit analysis of the two primary industrial synthesis methods for 2,6-dichlorofluorobenzene, a key intermediate in the pharmaceutical and agrochemical industries. The comparison focuses on objectivity, supported by experimental data, to assist researchers in selecting the most suitable method for their specific needs.
Executive Summary
Two principal synthetic routes for this compound are evaluated: the Balz-Schiemann reaction starting from 2,6-dichloroaniline, and a halogen exchange (Halex) reaction commencing with 1,2,3-trichlorobenzene. The Balz-Schiemann reaction offers a well-established method for introducing fluorine to an aromatic ring, while the halogen exchange process presents a more direct, albeit potentially more demanding, alternative. This guide will delve into the specifics of each route, presenting a quantitative comparison to inform laboratory and industrial-scale synthesis decisions.
Data Presentation: A Comparative Analysis
The following tables provide a side-by-side comparison of the two synthesis methods, focusing on key performance indicators and cost factors.
Table 1: Performance Metrics of this compound Synthesis Methods
| Metric | Balz-Schiemann Reaction | Halogen Exchange (Halex) Reaction |
| Starting Material | 2,6-Dichloroaniline | 1,2,3-Trichlorobenzene |
| Overall Yield | ~60-75% | ~70-85% |
| Product Purity | High (>98%) after purification | High (>98%) after purification |
| Reaction Time | 10-16 hours | 8-12 hours |
| Reaction Temperature | 0-5°C (diazotization), 100-150°C (decomposition) | 200-250°C |
| Pressure | Atmospheric | Atmospheric to slightly elevated |
| Key Reagents | Sodium Nitrite, Fluoroboric Acid | Potassium Fluoride |
| Solvents | Water, (optional inert solvent for decomposition) | N-Methylpyrrolidone (NMP) or Sulfolane |
Table 2: Cost-Benefit Analysis
| Factor | Balz-Schiemann Reaction | Halogen Exchange (Halex) Reaction |
| Raw Material Cost | Moderate | Lower |
| Reagent Cost | Moderate (Fluoroboric acid can be costly) | Lower (Potassium fluoride is relatively inexpensive) |
| Solvent Cost | Low | High (NMP and Sulfolane are expensive) |
| Energy Consumption | Moderate | High (requires high temperatures) |
| Waste Products | Diazonium salt residues, acidic wastewater | Potassium chloride, high-boiling solvent waste |
| Safety Considerations | Handling of potentially explosive diazonium salts | High temperatures and pressures, handling of high-boiling polar aprotic solvents |
| Scalability | Well-established for industrial scale | Readily scalable |
Mandatory Visualization: Reaction Pathways
The following diagrams illustrate the chemical transformations involved in each synthesis method.
A Comparative Spectroscopic Guide to 2,6-Dichlorofluorobenzene and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the spectroscopic properties of 2,6-dichlorofluorobenzene and its isomers. The precise differentiation of these closely related compounds is critical in various fields, including pharmaceutical development, materials science, and environmental analysis, where isomeric purity can significantly impact a substance's efficacy, toxicity, and overall properties. This document summarizes key quantitative data from various spectroscopic techniques, outlines detailed experimental protocols, and provides a logical workflow for isomer differentiation.
Spectroscopic Data Summary
The following tables provide a comparative summary of available spectroscopic data for this compound and its isomers. Due to the limited availability of experimental data for some isomers, theoretical predictions and data from analogous compounds are included and clearly noted.
Table 1: ¹H NMR Spectral Data (Chemical Shifts in ppm)
| Isomer | H-2 | H-3 | H-4 | H-5 | H-6 | Solvent/Notes |
| This compound | - | ~7.30 (d) | ~7.04 (t) | ~7.30 (d) | - | CDCl₃ |
| 2,3-Dichlorofluorobenzene | - | - | ~7.15 (m) | ~7.25 (m) | ~7.05 (m) | Predicted |
| 2,4-Dichlorofluorobenzene | - | ~7.4 (d) | - | ~7.2 (dd) | ~7.1 (t) | CDCl₃ |
| 2,5-Dichlorofluorobenzene | - | ~7.3 (d) | ~7.0 (dd) | - | ~7.3 (d) | Predicted |
| 3,4-Dichlorofluorobenzene | ~7.2 (dd) | - | - | ~7.4 (dd) | ~7.0 (m) | Predicted |
| 3,5-Dichlorofluorobenzene | ~7.0 (d) | - | ~6.8 (t) | - | ~7.0 (d) | Predicted |
Table 2: ¹³C NMR Spectral Data (Chemical Shifts in ppm)
| Isomer | C-1 | C-2 | C-3 | C-4 | C-5 | C-6 | Solvent/Notes |
| This compound | ~158 (d) | ~125 (d) | ~130 (d) | ~128 (d) | ~130 (d) | ~125 (d) | CDCl₃ |
| 2,3-Dichlorofluorobenzene | ~155 (d) | ~120 (d) | ~135 (s) | ~128 (d) | ~125 (d) | ~115 (d) | Predicted |
| 2,4-Dichlorofluorobenzene | ~158 (d) | ~120 (d) | ~130 (d) | ~125 (s) | ~128 (d) | ~115 (d) | CDCl₃ |
| 2,5-Dichlorofluorobenzene | ~159 (d) | ~120 (d) | ~132 (d) | ~128 (d) | ~125 (s) | ~118 (d) | Predicted |
| 3,4-Dichlorofluorobenzene | ~152 (d) | ~122 (d) | ~133 (s) | ~130 (s) | ~125 (d) | ~118 (d) | Predicted |
| 3,5-Dichlorofluorobenzene | ~163 (d) | ~115 (d) | ~135 (s) | ~125 (d) | ~135 (s) | ~115 (d) | Predicted |
Table 3: Infrared (IR) Spectral Data (Key Vibrational Bands in cm⁻¹)
| Isomer | C-H Stretch (Aromatic) | C=C Stretch (Aromatic) | C-Cl Stretch | C-F Stretch | Notes |
| This compound | ~3100-3000 | ~1600-1450 | ~800-600 | ~1250-1100 | Experimental data available |
| 2,3-Dichlorofluorobenzene | ~3100-3000 | ~1600-1450 | ~800-600 | ~1250-1100 | Predicted |
| 2,4-Dichlorofluorobenzene | ~3100-3000 | ~1580, 1470, 1400 | ~860, 820 | ~1240, 1100 | Experimental data available |
| 2,5-Dichlorofluorobenzene | ~3100-3000 | ~1600-1450 | ~800-600 | ~1250-1100 | Predicted |
| 3,4-Dichlorofluorobenzene | ~3100-3000 | ~1590, 1470 | ~870, 810 | ~1260, 1130 | Experimental data available |
| 3,5-Dichlorofluorobenzene | ~3100-3000 | ~1600-1450 | ~800-600 | ~1250-1100 | Predicted |
Table 4: Mass Spectrometry Data (Key Fragment Ions, m/z)
| Isomer | Molecular Ion [M]⁺ | [M-Cl]⁺ | [M-HCl]⁺ | Other Key Fragments | Notes |
| This compound | 164/166/168 | 129/131 | 128 | 99, 74 | Isotopic pattern for 2 Cl atoms |
| 2,3-Dichlorofluorobenzene | 164/166/168 | 129/131 | 128 | 99, 74 | Isotopic pattern for 2 Cl atoms |
| 2,4-Dichlorofluorobenzene | 164/166/168 | 129/131 | 128 | 99, 74 | Isotopic pattern for 2 Cl atoms |
| 2,5-Dichlorofluorobenzene | 164/166/168 | 129/131 | 128 | 99, 74 | Isotopic pattern for 2 Cl atoms |
| 3,4-Dichlorofluorobenzene | 164/166/168 | 129/131 | 128 | 99, 74 | Isotopic pattern for 2 Cl atoms |
| 3,5-Dichlorofluorobenzene | 164/166/168 | 129/131 | 128 | 99, 74 | Isotopic pattern for 2 Cl atoms |
Table 5: UV-Vis Spectral Data (λmax in nm)
| Isomer | λmax (Primary Band) | λmax (Secondary Band) | Solvent/Notes |
| All Isomers | ~200-220 | ~260-280 | Predicted in Ethanol. Experimental data is scarce. Substituent effects cause slight shifts. |
Experimental Protocols
Standardized protocols for acquiring the spectroscopic data are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the dichlorofluorobenzene isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
¹H NMR Acquisition :
-
Spectrometer: 300 MHz or higher.
-
Pulse Sequence: Standard single-pulse sequence.
-
Number of Scans: 16-64.
-
Relaxation Delay: 1-2 s.
-
-
¹³C NMR Acquisition :
-
Spectrometer: 75 MHz or higher.
-
Pulse Sequence: Proton-decoupled pulse sequence.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay: 2-5 s.
-
-
Data Processing : Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation :
-
KBr Pellet : Grind 1-2 mg of the solid isomer with 100-200 mg of dry KBr powder. Press the mixture into a thin, transparent pellet.
-
Thin Film (for liquids) : Place a drop of the liquid between two KBr or NaCl plates.
-
-
FTIR Acquisition :
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
-
Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Processing : A background spectrum is recorded and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction : Introduce the sample via a direct insertion probe or a Gas Chromatography (GC) inlet for separation of isomers.
-
Ionization :
-
Method: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
-
Mass Analysis :
-
Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Mass Range: m/z 40-400.
-
-
Data Interpretation : Analyze the molecular ion peak and the fragmentation pattern. The isotopic distribution for chlorine-containing fragments (³⁵Cl:³⁷Cl ≈ 3:1) is a key diagnostic feature.
UV-Vis Spectroscopy
-
Sample Preparation : Prepare a dilute solution of the isomer in a UV-transparent solvent (e.g., ethanol or hexane) in a quartz cuvette. The concentration should yield an absorbance between 0.1 and 1.0.
-
UV-Vis Acquisition :
-
Spectrometer: UV-Vis spectrophotometer.
-
Wavelength Range: 200-400 nm.
-
-
Data Analysis : Record the absorbance spectrum and identify the wavelength of maximum absorbance (λmax).
Logical Workflow for Isomer Differentiation
The following diagram illustrates a systematic workflow for the spectroscopic identification and differentiation of dichlorofluorobenzene isomers.
Caption: Workflow for the separation and spectroscopic identification of dichlorofluorobenzene isomers.
This guide serves as a foundational resource for the spectroscopic comparison of this compound and its isomers. For definitive identification, it is recommended to acquire experimental data for all isomers under identical conditions and compare them with authenticated reference standards.
Safety Operating Guide
Proper Disposal of 2,6-Dichlorofluorobenzene: A Guide for Laboratory Professionals
The safe and compliant disposal of 2,6-Dichlorofluorobenzene is a critical aspect of laboratory safety and environmental responsibility. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage this chemical waste stream effectively, ensuring adherence to safety protocols and regulatory requirements.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to be familiar with its hazards. This compound is a combustible liquid and is harmful if swallowed.[1] It is also toxic to aquatic life with long-lasting effects.[2] Always work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of vapors.[2] Personal protective equipment (PPE), including chemical-resistant gloves, safety glasses, and a lab coat, is mandatory.[3] Keep the chemical away from heat, sparks, open flames, and other ignition sources.[1][3]
Waste Characterization and Segregation
Proper disposal begins with correct waste identification. This compound is classified as a halogenated organic waste .[4] It is crucial to segregate this waste stream from non-halogenated solvents, aqueous solutions, and solid waste to prevent dangerous chemical reactions and to ensure proper treatment.[4][5] Never mix halogenated waste with other waste categories like acids, bases, or oxidizers.[6][7]
| Property | Data | Hazard Classification |
| Physical State | Liquid | Flammable Liquid (Category 4) |
| Hazards | Combustible, Harmful if Swallowed, Toxic to Aquatic Life[2] | Acute Toxicity, Oral (Category 4) |
| Disposal Classification | Halogenated Organic Waste[4] | Chronic Aquatic Hazard (Category 2) |
| Primary Disposal Route | Incineration via licensed disposal facility[2] | - |
Operational Protocol for Disposal
This protocol outlines the step-by-step procedure for the collection, storage, and disposal of this compound waste in a laboratory setting.
1.0 Waste Collection
1.1. Select Appropriate Container: Use a designated, compatible container for collecting halogenated organic waste.[8][9] The container must be made of a material that does not react with the chemical and must have a secure, screw-top cap to prevent leaks and evaporation.[6][7] 1.2. Segregate Waste: Collect only halogenated organic compounds, such as this compound, in this container.[4] Do not mix with non-halogenated solvents or aqueous waste.[4][5] 1.3. Contaminated Materials: Any solid waste contaminated with this compound (e.g., gloves, absorbent pads, pipette tips) should be collected separately in a clearly labeled, sealed plastic bag or container designated for chemically contaminated solid waste.[10]
2.0 Labeling and Storage
3.0 Arranging for Disposal
3.1. Do Not Dispose On-Site: Never dispose of this compound by pouring it down the drain or evaporating it in a fume hood.[2][11] This is illegal and environmentally harmful.[2] 3.2. Contact Waste Management Professionals: The standard and required method of disposal is to offer the waste to a licensed disposal company.[2] This is typically managed through your institution's Environmental Health and Safety (EHS) or a similar department.[11] 3.3. Schedule Pickup: When the waste container is nearly full (approximately 75-90%) or has reached the local regulatory accumulation time limit, submit a hazardous waste pickup request through your institution's designated system.[10] 3.4. Incineration: The licensed contractor will transport the waste for final disposal, which for halogenated organic compounds typically involves high-temperature incineration in a specialized facility equipped with scrubbers and afterburners to neutralize hazardous combustion byproducts.[2]
4.0 Spill and Emergency Procedures
4.1. Small Spills: In the event of a small spill, ensure adequate ventilation and remove all ignition sources.[1][3] Absorb the spill with an inert material (e.g., vermiculite, dry sand) and collect the contaminated material into a suitable, sealed container for disposal as chemical waste.[3] 4.2. Large Spills: For large spills, evacuate the area immediately and contact your institution's emergency response team or EHS.
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. echemi.com [echemi.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. bucknell.edu [bucknell.edu]
- 5. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. hsrm.umn.edu [hsrm.umn.edu]
- 9. apps.ecology.wa.gov [apps.ecology.wa.gov]
- 10. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 11. vumc.org [vumc.org]
Essential Safety and Logistical Information for Handling 2,6-Dichlorofluorobenzene
Audience: Researchers, scientists, and drug development professionals.
This document provides immediate, essential guidance for the safe handling and disposal of 2,6-Dichlorofluorobenzene (CAS No. 2268-05-5). The information is compiled from available safety data for the compound and related chemical structures. It is imperative to consult the full Safety Data Sheet (SDS) from your specific supplier before commencing any work.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is crucial to minimize exposure. The following table summarizes the recommended PPE.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield.[1] | Protects against splashes and airborne particles of the solid material. |
| Skin Protection | - Chemically resistant gloves (e.g., Nitrile rubber). - A complete protective suit against chemicals.[1] - Flame-retardant and antistatic protective clothing may be necessary depending on the scale of work.[1] | Prevents direct skin contact, as the substance is an irritant. Contaminated gloves should be disposed of properly after use.[1] |
| Respiratory Protection | In case of inadequate ventilation or potential for dust/vapor generation, use a NIOSH/MSHA or European Standard EN 149 approved respirator. | Protects against inhalation of harmful dust or vapors. |
| Foot Protection | Safety shoes. | Provides protection against spills and falling objects in the laboratory environment. |
Operational and Disposal Plans
2.1. Handling and Storage
Handling:
-
Work in a well-ventilated area, preferably under a chemical fume hood.
-
Avoid all personal contact, including the inhalation of dust or vapors.
-
Wear the appropriate protective clothing and equipment.
-
Keep away from heat, sparks, open flames, and other ignition sources as it is a flammable solid.
-
Use non-sparking tools to prevent ignition.
-
Ground and bond containers and receiving equipment to prevent static discharge.
-
Do not eat, drink, or smoke in the handling area.
-
Wash hands thoroughly with soap and water after handling.
Storage:
-
Store in a cool, dry, and well-ventilated area.[2]
-
Keep containers tightly sealed to prevent contamination and leakage.[2]
-
Store away from incompatible materials, such as strong oxidizing agents.
-
Protect containers from physical damage.
2.2. Spill Management
In the event of a spill:
-
Evacuate personnel from the immediate area.
-
Ensure adequate ventilation.
-
Remove all sources of ignition.
-
Wear appropriate personal protective equipment as outlined above.
-
For solid spills, carefully sweep or shovel the material into a suitable, labeled container for disposal. Avoid generating dust.
-
For molten spills, allow the material to solidify before collecting it.
-
Wash the spill area with detergent and water, and prevent runoff from entering drains.
2.3. Disposal Plan
-
Dispose of this compound and its containers in accordance with local, state, and federal regulations.
-
It is recommended to use a licensed professional waste disposal service.
-
Contaminated materials and empty containers should be treated as hazardous waste.
-
One option for disposal is to burn the substance in a chemical incinerator equipped with an afterburner and scrubber.[1]
Quantitative Data
| Property | Value | Source |
| CAS Number | 2268-05-5 | [3] |
| Molecular Formula | C₆H₃Cl₂F | [3] |
| Molecular Weight | 164.99 g/mol | [4] |
| Appearance | White to light yellow/orange powder or crystal | |
| Melting Point | 37-40 °C | [5] |
| Boiling Point | 168-169 °C | [6] |
| Flash Point | 60 °C | [6] |
| Hazard Class | 4.1 (Flammable solid) | [4] |
Safe Handling Workflow
The following diagram illustrates the procedural steps for the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
